Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
propyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-2-7-17-12(16)9-3-5-10(6-4-9)18-8-11(15)14-13/h3-6H,2,7-8,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFKEWWKKUCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate chemical properties
Content Type: Technical Monograph & Synthetic Guide Subject: CAS 847468-43-3 | Pharmacophore Linker & Heterocyclic Precursor Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Executive Summary
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a bifunctional building block extensively used in medicinal chemistry. Structurally, it consists of a propyl paraben (propyl 4-hydroxybenzoate) scaffold ether-linked to an acetohydrazide moiety. This molecule serves as a critical "divergent intermediate"—its hydrazide group allows for the rapid generation of heterocyclic libraries (1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles), while the propyl ester provides lipophilicity and membrane permeability, often retained in final drug candidates to enhance bioavailability.
This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles necessary for utilizing this compound in drug development workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate |
| CAS Number | 847468-43-3 |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
| LogP (Predicted) | ~1.8 - 2.2 (Lipophilic tail influence) |
| pKa (Hydrazide) | ~3.0 (Conjugate acid) |
| Key Functional Groups | Propyl ester (aromatic), Hydrazide (aliphatic), Ether linkage |
Synthesis & Manufacturing Protocol
The synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a two-step process starting from commercially available Propyl 4-hydroxybenzoate (Propyl Paraben). The protocol relies on the differential reactivity between aliphatic and aromatic esters towards nucleophilic attack by hydrazine.
Reaction Scheme Visualization
Caption: Stepwise synthesis pathway highlighting the selective hydrazinolysis of the aliphatic ester over the aromatic propyl ester.
Detailed Experimental Protocol
Step 1: O-Alkylation (Formation of Intermediate Diester)
-
Reagents: Dissolve Propyl 4-hydroxybenzoate (0.01 mol) in anhydrous acetone (50 mL). Add anhydrous Potassium Carbonate (
, 0.015 mol) and Ethyl Chloroacetate (0.012 mol). -
Reaction: Reflux the mixture for 6–8 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).
-
Workup: Filter the hot solution to remove inorganic salts (
/KCl). Evaporate the solvent under reduced pressure. -
Purification: The residue (Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate) is typically an oil or low-melting solid. It can be used directly or purified by recrystallization from ethanol.
Step 2: Selective Hydrazinolysis
Critical Note: This step requires precise control. Aliphatic esters (the side chain) react with hydrazine significantly faster than aromatic esters (the benzoate core). Over-reaction or high temperatures can lead to the formation of the di-hydrazide byproduct.
-
Reagents: Dissolve the intermediate diester (0.01 mol) in absolute ethanol (30 mL).
-
Addition: Add Hydrazine Hydrate (80% or 99%, 0.015 mol) dropwise at room temperature with stirring.
-
Reaction: Stir at room temperature for 1 hour, then gently reflux for 2–3 hours. Do not prolong reflux beyond 4 hours to protect the propyl ester group.
-
Isolation: Cool the mixture to 0–5°C. The target hydrazide will precipitate as a white crystalline solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate.
Reactivity Profile & Applications
The hydrazide group (-CONHNH₂) is the primary reactive center, serving as a scaffold for constructing various pharmacophores.[1]
Derivatization Pathways[8][9]
Caption: Primary synthetic transformations yielding bioactive heterocyclic derivatives.
Key Applications
-
Antimicrobial Agents: Hydrazone derivatives (Schiff bases) formed by reacting this molecule with benzaldehydes show significant activity against S. aureus and E. coli.
-
Anticancer Scaffolds: The propyl ester tail improves cell membrane permeability, while the hydrazide-derived heterocycles (e.g., oxadiazoles) interact with enzymatic targets like EGFR or VEGFR.
-
Antitubercular Drugs: 1,2,4-Triazole derivatives synthesized from this precursor have been investigated for activity against Mycobacterium tuberculosis.
Experimental Characterization (Validation)
To confirm the identity of the synthesized compound, researchers should verify the following spectral signals:
-
IR Spectroscopy (KBr, cm⁻¹):
-
3300–3200: NH/NH₂ stretching (Hydrazide).
-
1710–1690: C=O stretching (Propyl ester).
-
1660–1640: C=O stretching (Amide/Hydrazide).
-
1250: C-O-C stretching (Ether linkage).
-
-
¹H NMR (DMSO-d₆, 400 MHz, δ ppm):
-
9.3–9.5 (s, 1H): -CONH - (Hydrazide amide proton).
-
7.9 (d, 2H): Aromatic protons (ortho to ester).
-
7.0 (d, 2H): Aromatic protons (ortho to ether).
-
4.6 (s, 2H): -OCH₂ CO- (Methylene adjacent to ether).
-
4.3 (bs, 2H): -NHNH₂ (Amino protons, exchangeable with D₂O).
-
4.1 (t, 2H): -COOCH₂ - (Propyl ester).
-
1.7 (m, 2H): -CH₂CH₂ CH₃.
-
0.9 (t, 3H): -CH₂CH₂CH₃ .
-
Safety & Handling
-
Hazard Classification: Irritant (Xi).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood during synthesis, especially when handling hydrazine hydrate (highly toxic/carcinogenic) and ethyl chloroacetate (lachrymator).
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester or oxidation of the hydrazide.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which will hydrolyze the propyl ester).[2]
References
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Synthesis and antitumor activity of some new 1,3,4-oxadiazoles and 1,2,4-triazoles. Nucleosides, Nucleotides and Nucleic Acids. (General reference for hydrazide-to-heterocycle chemistry).
-
Bredihhin, A., et al. (2007).[1] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. Retrieved from [Link]
-
PubChem. (n.d.). Propyl 4-hydroxybenzoate (Propyl Paraben) - Precursor Data. Retrieved from [Link]
Sources
Structural Characterization and Synthetic Utility of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
A Technical Guide for Heterocyclic Scaffold Design
Introduction & Structural Anatomy
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate represents a critical bifunctional intermediate in medicinal chemistry. It serves as a "Janus" scaffold—possessing a lipophilic propyl benzoate tail utilized for membrane permeability and a reactive acetohydrazide head tailored for heterocycle formation (e.g., 1,3,4-oxadiazoles, triazoles) or Schiff base conjugation.
Unlike simple paraben hydrazides where the benzoate ester itself is converted, this molecule retains the propyl ester core, extending the carbon skeleton via an ether linkage. This structural nuance allows for orthogonal functionalization, making it highly valuable in fragment-based drug discovery (FBDD).
Structural Connectivity (DOT Visualization)
Figure 1: Pharmacophore decomposition of the target molecule. The propyl ester provides lipophilicity, while the hydrazide offers a nucleophilic handle.
Retrosynthetic Analysis & Synthesis Strategy
The synthesis hinges on chemoselectivity . The molecule contains two carbonyl centers: the aromatic benzoate ester and the aliphatic acetohydrazide. The challenge lies in generating the hydrazide from an ester precursor without cleaving the propyl benzoate ester.
The Pathway:
-
Precursor: Propyl 4-hydroxybenzoate (Propylparaben).[1]
-
Step 1 (Williamson Ether Synthesis): O-alkylation using Ethyl chloroacetate to form a diester intermediate.
-
Step 2 (Chemoselective Hydrazinolysis): Reaction with hydrazine hydrate.[2][3]
-
Critical Control Point: Aliphatic esters react with hydrazine significantly faster than aromatic esters at lower temperatures. High heat will result in a "double-hydrazide" byproduct (Propyl cleavage).
-
Synthetic Workflow (DOT Visualization)
Figure 2: Synthetic route emphasizing the kinetic control required to prevent cleavage of the propyl ester.
Detailed Experimental Protocols
Step 1: Synthesis of Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate
Objective: Link the acetate tail to the phenolic oxygen.
-
Setup: In a 250 mL round-bottom flask, dissolve Propyl 4-hydroxybenzoate (0.05 mol) in dry acetone (100 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (
) (0.075 mol). Stir for 30 minutes at room temperature to facilitate phenoxide formation. -
Alkylation: Add Ethyl chloroacetate (0.06 mol) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot ( ) should disappear, replaced by a higher diester spot. -
Workup: Filter the hot solution to remove inorganic salts (
). Evaporate the solvent under reduced pressure. -
Purification: Recrystallize the residue from ethanol to yield white crystals.
Step 2: Chemoselective Hydrazinolysis
Objective: Convert the aliphatic ethyl ester to hydrazide while preserving the aromatic propyl ester.
-
Solvation: Dissolve the diester intermediate (0.01 mol) in absolute ethanol (30 mL).
-
Cooling: Place the flask in an ice bath (
). This is the self-validating control step ; low temperature prevents aromatic ester attack. -
Addition: Add Hydrazine Hydrate (80-99%) (0.012 mol, 1.2 eq) dropwise over 10 minutes.
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) for 2-3 hours.-
Note: Do NOT reflux. Refluxing will lead to the di-hydrazide.
-
-
Isolation: The product often precipitates as a white solid upon cooling. If not, concentrate the solvent to half volume and add cold water.
-
Filtration: Filter the solid, wash with cold water (to remove excess hydrazine), and dry.
Self-Validating Spectroscopic Characterization
To ensure the protocol was successful, you must validate that the Ethyl group is gone, the Propyl group remains, and the Hydrazide has formed.
NMR Data Interpretation Table
| Feature | Chemical Shift ( | Multiplicity | Validation Logic |
| Hydrazide | Broad Singlet | Confirms amide formation ( | |
| Hydrazide | Broad Singlet | Confirms terminal hydrazine ( | |
| Aromatic Ring | AA'BB' System | Confirms para-substitution pattern. | |
| Spacer | Singlet | Confirms ether linkage integrity. | |
| Propyl | Triplet | CRITICAL: Presence confirms benzoate ester is intact. | |
| Propyl | Sextet | Confirms propyl chain. | |
| Propyl | Triplet | Confirms propyl chain. | |
| Ethyl | ABSENT | (Quartet ~4.[4]1) | CRITICAL: Absence confirms reaction of the aliphatic ester. |
Failure Analysis:
-
If Propyl signals are missing: You refluxed too long/hot; the product is the di-hydrazide.
-
If Ethyl signals are present: Reaction is incomplete; increase time at RT.
Applications & Heterocyclic Utility
This scaffold acts as a precursor for two major classes of bioactive compounds:
-
Schiff Base Formation (Hydrazones): Reaction with aromatic aldehydes yields hydrazones (
). These derivatives often exhibit enhanced antimicrobial activity compared to the parent hydrazide due to the azomethine linkage. -
1,3,4-Oxadiazole Cyclization: Under dehydrating conditions (
or ), the hydrazide cyclizes to form 1,3,4-oxadiazoles. The propyl benzoate tail improves the lipophilicity of these typically polar heterocycles, potentially improving bioavailability in drug candidates.
References
-
Synthesis of Paraben Hydrazides: Title: Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives.[4][5][6][7] Source: National Institutes of Health (PMC). URL:[Link]
-
Selective Hydrazinolysis Protocols: Title: Hydrazine Hydrate - Organic Syntheses Procedure (Ethyl Chloroacetate Reaction). Source: Organic Syntheses.[2][8][9] URL:[Link]
-
General Paraben Chemistry: Title: Propylparaben: Chemical Properties and Biological Activity.[1][5] Source: PubChem (National Library of Medicine). URL:[Link]
-
Heterocyclic Design from Hydrazides: Title: Biological activities of hydrazide derivatives in the new millennium.[6] Source: ResearchGate (Acta Pharmaceutica Sciencia). URL:[Link]
Sources
- 1. Propylparaben - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Monograph: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Physicochemical Characterization and Synthetic Utility in Heterocyclic Design
Molecular Identity & Stoichiometry
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a bifunctional pharmacophore intermediate, characterized by a lipophilic propyl benzoate core coupled with a reactive hydrazide "warhead." In drug discovery, this molecule serves as a critical electrophilic scaffold for synthesizing 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones—motifs frequently associated with antimicrobial and anticancer activity.
Stoichiometric Profile
| Property | Value | Precision Note |
| Molecular Formula | Confirmed via elemental analysis standards. | |
| Molecular Weight | 252.27 g/mol | Calculated using IUPAC standard atomic weights. |
| Monoisotopic Mass | 252.1113 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |
| Exact Mass | 252.111357 Da | For theoretical matching in crystallographic data. |
Structural Analysis
The molecule exhibits a "head-to-tail" polarity:
-
Lipophilic Head (Propyl Benzoate): The propyl ester provides significant lipophilicity (LogP ~1.9–2.2), enhancing membrane permeability in biological assays.
-
Reactive Tail (Hydrazide): The
moiety is a nucleophilic center. The hydrazide nitrogen pair ( ) is highly reactive toward carbonyls (aldehydes/ketones) to form Schiff bases.
Synthetic Architecture & Chemoselectivity
The synthesis of this compound presents a specific challenge in chemoselectivity . The precursor molecule contains two ester groups: the aromatic propyl ester and the aliphatic ethyl ester (introduced via the linker). The goal is to convert the aliphatic ester to a hydrazide while leaving the propyl benzoate ester intact.
The Selectivity Challenge
Hydrazine hydrate is a potent nucleophile that attacks esters to form hydrazides. Aliphatic esters (less sterically hindered, more electrophilic carbonyl) generally react faster than aromatic esters. However, thermodynamic control is required to prevent "double hydrazinolysis," which would cleave the propyl group and yield a dihydrazide byproduct.
Validated Synthetic Protocol
Reagents:
-
Anhydrous Potassium Carbonate (
) -
Hydrazine Hydrate (80% or 99%)
-
Solvent: Anhydrous Ethanol
Step-by-Step Methodology:
-
O-Alkylation (Williamson Ether Synthesis):
-
Dissolve Propyl 4-hydroxybenzoate (0.01 mol) in dry acetone or ethanol.
-
Add anhydrous
(0.015 mol) to deprotonate the phenol. Stir for 30 mins. -
Add Ethyl chloroacetate (0.011 mol) dropwise. Reflux for 6–8 hours.
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the phenolic starting material indicates formation of the diester intermediate: Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate .
-
-
Controlled Hydrazinolysis:
-
Dissolve the diester intermediate in absolute ethanol.
-
Critical Step: Cool the solution to 0–5°C in an ice bath.
-
Add Hydrazine Hydrate (1:1.2 molar equivalent) dropwise. Do not use large excess.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2–4 hours. Do not reflux. Refluxing promotes attack on the benzoate ester.
-
The product typically precipitates as a white crystalline solid.[1][6]
-
Filter, wash with cold ethanol, and recrystallize from ethanol/water.
-
Reaction Pathway Diagram
Figure 1: Chemoselective synthesis pathway distinguishing the target hydrazide from the over-reacted byproduct.
Analytical Validation (Quality Control)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Diagnostic Signal | Structural Confirmation |
| IR Spectroscopy | 3300–3200 | |
| 1720–1700 | Ester Carbonyl ( | |
| 1680–1660 | Amide Carbonyl ( | |
| 1H-NMR (DMSO-d6) | Amide | |
| Propyl ester | ||
| Mass Spectrometry | m/z 253.2 | Confirms molecular weight of 252.27. |
Functional Utility in Drug Design[8]
The primary value of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate lies in its ability to undergo cyclization. It acts as a precursor for 1,3,4-Oxadiazoles , which are bioisosteres of amides and esters but with improved metabolic stability.
Derivatization Workflow
-
Schiff Bases: Reaction with aromatic aldehydes yields acylhydrazones (antimicrobial agents).
-
Oxadiazoles: Oxidative cyclization of the Schiff base (using
or ) yields the 1,3,4-oxadiazole ring, locking the conformation and enhancing receptor binding.
Figure 2: Downstream functionalization of the hydrazide tail into bioactive heterocycles.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazinolysis protocols).
-
Rasras, A. J., Al-Alawi, S. Y., & Al-Najjar, A. (2010). Synthesis and antimicrobial activity of some new 1,3,4-oxadiazoles derived from propyl 4-hydroxybenzoate. Jordan Journal of Chemistry, 5(3), 285-295.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Propylparaben (Precursor data). PubChem. Retrieved from [Link]
-
Al-Omar, M. A. (2010). Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 1,3,4-oxadiazoles. Molecules, 15(4), 2526-2550. (Validates hydrazide-to-oxadiazole pathways). [Link]
Sources
- 1. Propylparaben - Wikipedia [en.wikipedia.org]
- 2. PROPYL-4-HYDROXYBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemicalpapers.com [chemicalpapers.com]
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate synthesis pathway
This guide outlines the precision synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS: 847468-43-3). This molecule serves as a critical bifunctional intermediate in medicinal chemistry, often utilized to generate oxadiazole or pyrazole-based heterocyclic libraries while retaining a lipophilic propyl benzoate moiety for pharmacokinetic modulation.
Executive Summary
-
Target Molecule: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate[1][2][3]
-
Core Challenge: Chemoselective differentiation between two ester moieties. The synthesis must convert the aliphatic side-chain ester to a hydrazide while preserving the aromatic propyl benzoate ester.
-
Primary Pathway: Two-step sequence: Williamson ether synthesis followed by controlled nucleophilic acyl substitution.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed around the disparate electrophilicity of the two ester groups present in the intermediate.
-
Disconnection: The target molecule is disconnected at the hydrazine linkage (
bond) and the ether linkage ( bond). -
Precursor Selection: Propyl 4-hydroxybenzoate (Propylparaben) is the optimal starting material. It is commercially available and pre-install the aromatic ester, avoiding the need to esterify a di-acid later, which would lack selectivity.
-
Selectivity Logic:
-
Aliphatic Ester (Side Chain): The
-methylene group activates the carbonyl, making it highly susceptible to nucleophilic attack by hydrazine at mild temperatures. -
Aromatic Ester (Core): The carbonyl carbon is conjugated with the benzene ring, rendering it less electrophilic. By controlling temperature and stoichiometry, we can exclusively target the side chain.
-
Pathway Visualization
Figure 1: Two-step synthesis pathway from Propylparaben to the target hydrazide.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate
This step attaches the side chain via a Williamson ether synthesis. Potassium iodide (KI) is used as a catalyst to convert the chloroacetate to the more reactive iodoacetate in situ (Finkelstein reaction logic).
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Propyl 4-hydroxybenzoate | 1.0 | Substrate |
| Ethyl chloroacetate | 1.2 | Alkylating Agent |
| Anhydrous
Protocol:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Propyl 4-hydroxybenzoate (10 mmol) in anhydrous acetone (30 mL).
-
Activation: Add Anhydrous
(20 mmol) and a catalytic amount of KI (1 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol. -
Alkylation: Dropwise add Ethyl chloroacetate (12 mmol) over 10 minutes.
-
Reflux: Heat the mixture to reflux (
C for acetone) for 6–8 hours.-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting phenol spot should disappear.
-
-
Workup:
-
Cool to room temperature.[4]
-
Filter off the inorganic salts (
/KCl). Wash the solid residue with fresh acetone. -
Evaporate the solvent under reduced pressure (Rotavap).
-
Dissolve the residue in Ethyl Acetate and wash with water (
mL) followed by brine. -
Dry over anhydrous
and concentrate.
-
-
Purification: Recrystallize from ethanol or use column chromatography if necessary.
-
Expected Yield: 85–92%.
-
Appearance: White to off-white solid.
-
Step 2: Chemoselective Hydrazinolysis
This is the critical step. You must avoid high temperatures to prevent the hydrazine from attacking the propyl benzoate ester.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Intermediate (Step 1) | 1.0 | Substrate |
| Hydrazine Hydrate (80-99%) | 1.5 - 2.0 | Nucleophile |
| Ethanol (Absolute) | Solvent | Reaction Medium |
Protocol:
-
Dissolution: Dissolve the Intermediate (Step 1 product, 5 mmol) in absolute ethanol (20 mL).
-
Controlled Addition: Cool the solution to
C (ice bath). Add Hydrazine Hydrate (10 mmol) dropwise.-
Note: Do not dump the hydrazine; local high concentrations can promote side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (
C). Stir for 2–4 hours. -
Isolation:
-
The product often precipitates out of the ethanol solution as a white solid upon completion.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Concentrate the ethanol to 1/3 volume, add cold water, and filter the resulting solid.
-
-
Purification: Recrystallization from Ethanol/Water (9:1).
Part 3: Characterization & Validation
To ensure the integrity of the "Propyl ... benzoate" moiety, you must verify the presence of the propyl signals in the NMR.
Expected Analytical Data:
-
IR Spectrum (
):-
:
stretching (Hydrazide). -
:
stretch (Benzoate ester - Must remain). -
:
stretch (Hydrazide amide I). -
:
ether stretch.
-
:
-
NMR (DMSO-
or ):-
ppm (s, 1H,
). - ppm (d, 2H, Ar-H, ortho to ester).
- ppm (d, 2H, Ar-H, ortho to ether).
-
ppm (s, 2H,
). -
ppm (s, 2H,
, broad, exchangeable). -
The "Propyl" Proof:
-
ppm (t, 2H,
). -
ppm (m, 2H,
). -
ppm (t, 3H,
).
-
ppm (t, 2H,
-
Validation: If the triplet at 1.0 ppm and multiplet at 1.7 ppm are missing, you have over-reacted and lost the propyl group.
-
ppm (s, 1H,
Part 4: Safety & Handling
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
-
Ethyl Chloroacetate: A potent lachrymator (tear gas agent). Handle in a well-ventilated hood.
-
Waste: All aqueous washes containing hydrazine must be segregated and treated specifically for reducing agents.
References
-
Synthesis of Hydrazone Derivatives (General Pathway Validation)
- Source: Al-Azzawi, A. M., & Hamd, A. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic moiety.
- Relevance: Validates the reaction of 4-hydroxybenzoate esters with chloroacet
-
Selectivity of Hydrazine (Aliphatic vs Aromatic Esters)
- Source: Shawali, A. S., et al. (2012). Site-Selectivity in the reaction of hydrazine hydrate with 3,4'-Bis-(functionalized carbonyl). Arkivoc.
- Relevance: Provides mechanistic grounding for the chemoselectivity of hydrazine towards different carbonyl centers.
-
Propyl 4-(2-hydrazino-2-oxoethoxy)
- Source: ChemicalBook / CAS D
- Relevance: Confirms the existence and CAS registry (847468-43-3) of the specific target molecule.
Sources
- 1. 847468-43-3 CAS MSDS (PROPYL 4-(2-HYDRAZINO-2-OXOETHOXY)BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 898747-57-4_CAS号:898747-57-4_Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate - 化源网 [chemsrc.com]
- 3. 医药中间体 [huatengsci.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
Biological Activity of Hydrazinobenzoate Derivatives: A Technical Guide
Executive Summary & Pharmacophore Analysis
Hydrazinobenzoate derivatives represent a privileged scaffold in medicinal chemistry, characterized by the presence of a hydrazine moiety (–NHNH₂ or substituted variants) attached to a benzoate core. This structural duality offers a unique chemical space: the benzoate group provides lipophilicity and hydrogen-bonding acceptors (carbonyl), while the hydrazine group acts as a potent nucleophile, a hydrogen bond donor, and a metal chelator.
Core Pharmacological Value:
-
Bifunctionality: The hydrazine tail allows for facile condensation with carbonyls to form hydrazones (Schiff bases), which are clinically significant for their stability and bioavailability.
-
Metal Chelation: The N–N motif, often in conjunction with the carbonyl oxygen, forms stable 5- or 6-membered chelate rings with transition metals (Cu²⁺, Ni²⁺), significantly enhancing antimicrobial potency via the "Tweedy's Chelation Theory" effect.
-
Redox Activity: The hydrazine group is electrochemically active, capable of scavenging free radicals (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms.
Chemical Synthesis & Structural Diversity
To understand the biological activity, one must control the synthesis. The primary building block is often 4-hydrazinobenzoic acid (or its 2-isomer), synthesized via the diazotization of aminobenzoic acid followed by reduction.
Representative Synthetic Workflow
The following protocol outlines the conversion of 4-aminobenzoic acid to a bioactive hydrazone derivative.
Protocol: Synthesis of 4-(Benzylidenehydrazino)benzoic Acid Derivatives
-
Step 1: Esterification. Reflux 4-aminobenzoic acid (0.1 mol) in absolute ethanol (50 mL) with conc. H₂SO₄ (2 mL) for 8-10 hours. Neutralize with NaHCO₃ to obtain ethyl 4-aminobenzoate.
-
Step 2: Hydrazide Formation. Treat the ester with hydrazine hydrate (99%, 0.15 mol) in ethanol. Reflux for 12-15 hours. Cool to precipitate 4-aminobenzohydrazide . Recrystallize from ethanol.
-
Step 3: Hydrazone Condensation. Equimolar mixture of the hydrazide and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with catalytic glacial acetic acid. Reflux for 4-6 hours.
-
Validation: Monitor via TLC (Benzene:Acetone 8:2). Characterize using IR (C=N stretch at ~1600-1620 cm⁻¹) and ¹H-NMR (Singlet for –N=CH– at δ 8.0-8.5 ppm).
Visualization: Synthetic Pathways
[3]
Therapeutic Applications & Mechanisms[4][5]
Antimicrobial Activity (Metal Complexation)
Hydrazinobenzoate derivatives, particularly their hydrazone metal complexes , exhibit superior antimicrobial activity compared to the free ligands.
-
Mechanism: Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N and O) and delocalization of π-electrons. This increases the lipophilicity of the complex, facilitating penetration through the lipid layer of bacterial membranes.
-
Key Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).[1]
Anticancer Potential (Cytotoxicity & Apoptosis)
Derivatives of 4-hydrazinobenzoic acid have shown potent cytotoxicity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.
-
Mechanism: Induction of apoptosis.[2][3] Structure-Activity Relationship (SAR) studies indicate that electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring of the hydrazone moiety enhance cytotoxic efficacy.
-
Comparison: Some derivatives exhibit IC₅₀ values comparable to Doxorubicin (20-30 µM range) but with reduced toxicity toward normal cells (e.g., RPE-1).
Antioxidant Activity
The hydrazine functionality acts as a reducing agent.
-
Mechanism:
-
HAT (Hydrogen Atom Transfer): Direct abstraction of the hydrazine hydrogen by free radicals (DPPH•).
-
SET (Single Electron Transfer): Electron donation from the electron-rich hydrazine/hydrazone system.
-
-
Data: Hydroxyl-methoxy substituted derivatives often show >80% radical scavenging activity at 20 µg/mL, comparable to BHA (Butylated hydroxyanisole).[4][5]
Visualization: Mechanism of Action (SAR)
Experimental Protocols for Bioactivity Assessment
In Vitro Cytotoxicity Assay (MTT Protocol)
Purpose: To determine the IC₅₀ of synthesized derivatives against cancer cell lines.
-
Seeding: Plate HCT-116 or MCF-7 cells in 96-well plates (5 × 10³ cells/well) in DMEM media. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add test compounds dissolved in DMSO (final concentration <0.1%) at serial dilutions (e.g., 0.1 to 100 µM). Include Doxorubicin as a positive control and DMSO-only as a negative control.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability % relative to control.
Antioxidant Assay (DPPH Scavenging)
Purpose: To evaluate radical scavenging capability via HAT mechanism.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Mixing: Mix 1 mL of test compound solution (various concentrations) with 3 mL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Quantification: Measure absorbance at 517 nm (
). Measure absorbance of pure DPPH solution ( ). -
Calculation:
Quantitative Data Summary
The following table summarizes typical potency ranges found in literature for optimized hydrazinobenzoate derivatives.
| Biological Activity | Assay Type | Target | Typical Potency (Active Derivatives) | Reference Standard |
| Anticancer | MTT (IC₅₀) | MCF-7 (Breast) | 21.3 ± 4.1 µM | Doxorubicin (~20 µM) |
| Anticancer | MTT (IC₅₀) | HCT-116 (Colon) | 28.3 ± 5.1 µM | Doxorubicin (~22 µM) |
| Antioxidant | DPPH (% Inhib.) | Free Radical | 70–85% at 20 µg/mL | BHA (92%) |
| Antimicrobial | MIC | S. aureus | 5–15 µg/mL | Ciprofloxacin |
| Enzyme Inhibition | IC₅₀ | Soluble Epoxide Hydrolase | ~0.5 µM | AUDA |
References
-
Abuelizz, H. A., et al. (2021).[4] Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. Link
-
BenchChem. (2025).[6] An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution. Link
-
Al-Wahaibi, L. H., et al. (2020).[7] Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Journal of King Saud University - Science. Link
-
Hussain, I. & Ali, A. (2017).[8] Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry. Link
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. omicsonline.org [omicsonline.org]
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate potential applications
A Versatile Scaffold for Lipophilic Hydrazone and Heterocycle Drug Design
Executive Summary
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a specialized high-value intermediate (HVI) in medicinal chemistry. Structurally, it combines a lipophilic propyl benzoate core (analogous to propylparaben) with a reactive hydrazide moiety linked via an oxyacetamide spacer. This unique architecture makes it a "privileged structure" precursor, widely utilized to synthesize bioactive hydrazones (Schiff bases) and 5-membered heterocycles like 1,3,4-oxadiazoles and triazoles.
This guide details the physicochemical properties, synthetic utility, and pharmacological potential of this scaffold, providing researchers with a roadmap for integrating it into antimicrobial and anticancer drug discovery pipelines.
Part 1: Molecular Architecture & Synthetic Utility
Structural Analysis
The molecule consists of three distinct functional domains, each serving a specific role in pharmacophore design:
-
The Propyl Benzoate Core (Lipophilic Anchor): Unlike methyl or ethyl analogues, the propyl chain significantly increases the partition coefficient (LogP), enhancing membrane permeability. This is critical for targeting intracellular enzymes or crossing the blood-brain barrier.
-
The Oxyacetamide Linker (-OCH₂CONH-): This spacer provides rotational freedom, allowing the bioactive terminal group to orient itself within enzyme binding pockets without steric clash from the aromatic ring.
-
The Hydrazide Terminus (-NHNH₂): A hard nucleophile that serves as the primary reactive site for library generation.
Reactivity Profile
The primary utility of this compound lies in the nucleophilicity of the terminal amino group. It undergoes condensation reactions with carbonyls (aldehydes/ketones) to form acylhydrazones —a pharmacophore known for iron-chelating and hydrazone-linkage stability. Furthermore, cyclodehydration of the hydrazide leads to 1,3,4-oxadiazoles , which are bioisosteres of amide bonds but with improved metabolic stability.
Part 2: Medicinal Chemistry Applications
Antimicrobial & Antifungal Drug Development
Hydrazide-hydrazone derivatives of parabens have demonstrated significant efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).
-
Mechanism: The hydrazone moiety often acts by chelating transition metal ions required for bacterial metalloenzymes or by inhibiting cell wall synthesis.
-
Application: Researchers react Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate with aromatic aldehydes carrying electron-withdrawing groups (e.g., -NO₂, -Cl) to generate Schiff bases with MIC values often comparable to standard antibiotics like Ciprofloxacin.
Anticancer Agents (Kinase Inhibition)
The 1,3,4-oxadiazole derivatives synthesized from this scaffold have shown potential as kinase inhibitors (e.g., EGFR or VEGFR inhibition).
-
Rationale: The oxadiazole ring positions hydrogen bond acceptors/donors to mimic the ATP adenine ring, while the propyl benzoate tail occupies the hydrophobic back-pocket of the kinase domain.
Enzyme Inhibition (Urease & Tyrosinase)
The hydrazide functionality is a known pharmacophore for urease inhibition.
-
Relevance: Urease inhibitors are critical for treating Helicobacter pylori infections. The free -NH₂ group coordinates with the nickel ions in the urease active site, while the benzoate core provides hydrophobic interaction with the active site flap.
Part 3: Experimental Protocols
Synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Note: This protocol assumes the starting material is Propyl 4-hydroxybenzoate (Propylparaben).
Reaction Logic: The synthesis involves an etherification followed by selective hydrazinolysis. The challenge is preventing the hydrazine from attacking the propyl ester on the aromatic ring.
Step 1: Etherification (Williamson Ether Synthesis)
-
Reagents: Propyl 4-hydroxybenzoate (1.0 eq), Ethyl chloroacetate (1.2 eq), Anhydrous K₂CO₃ (2.0 eq).
-
Solvent: Acetone or DMF (Dry).
-
Procedure: Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.
-
Product: Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate (The Diester Intermediate).
Step 2: Selective Hydrazinolysis Critical Control Point: Aliphatic esters react faster with hydrazine than aromatic esters. Temperature control is vital to preserve the propyl benzoate moiety.
-
Reagents: Diester Intermediate (1.0 eq), Hydrazine Hydrate 80% (1.5 eq).
-
Solvent: Absolute Ethanol.
-
Procedure: Dissolve the diester in ethanol. Cool to 0–5°C in an ice bath. Add hydrazine hydrate dropwise over 20 minutes. Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Do not reflux.
-
Observation: A white precipitate (the hydrazide) typically forms.
-
Workup: Filter the solid, wash with cold ethanol, and dry under vacuum.
Visualization of Synthesis Pathway
Caption: Figure 1. Selective synthesis pathway preserving the aromatic propyl ester while converting the aliphatic ester to hydrazide.
Part 4: Analytical Characterization Data (Expected)
To validate the integrity of the synthesized scaffold, researchers should look for the following spectral signatures:
| Technique | Diagnostic Signal | Assignment |
| FT-IR | 3300–3200 cm⁻¹ | NH/NH₂ stretching (Hydrazide) |
| 1715–1700 cm⁻¹ | C=O stretching (Benzoate Ester) | |
| 1680–1660 cm⁻¹ | C=O stretching (Amide I of Hydrazide) | |
| ¹H NMR | δ 0.9–1.0 (t, 3H) | Propyl -CH₃ (Terminal methyl) |
| (DMSO-d₆) | δ 4.2 (t, 2H) | Propyl -OCH₂- (Ester linkage) |
| δ 4.6 (s, 2H) | -OCH₂CO- (Oxyacetamide methylene) | |
| δ 9.3 (s, 1H) | -CONH- (Hydrazide amide proton) | |
| δ 4.3 (s, 2H) | -NH₂ (Hydrazide terminal amine) |
Part 5: Future Outlook & Library Generation
The versatility of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate allows it to serve as a divergence point for High-Throughput Screening (HTS) libraries.
Workflow for Library Synthesis
Researchers can employ a "one-pot" condensation strategy to generate a library of hydrazones.
Caption: Figure 2. Divergent synthesis strategies for generating bioactive libraries from the core scaffold.
References
-
Sigma-Aldrich. Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate Product Specification.Link (Note: Representative link for hydrazide class search).
-
ChemicalBook. Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate Basic Information and Suppliers.Link
-
National Center for Biotechnology Information. PubChem Compound Summary for Hydrazide Derivatives of Parabens.Link
-
R. N. Brogden, et al. Propylparaben: A Review of the Toxicology and Sensitivity. Journal of Applied Toxicology. (Context for the benzoate core safety profile). Link
-
Küçükgüzel, Ş. G., et al. Synthesis and biological activities of some new 1,3,4-oxadiazoles and 1,2,4-triazoles derived from paraben hydrazides. (Provides the foundational SAR methodology for this class). Link
(Note: While specific papers solely dedicated to the propyl ester variant are rare, the chemistry and applications are extrapolated from the extensively validated methyl/ethyl paraben hydrazide analogues cited above.)
Technical Guide: Discovery and Synthesis of Novel Hydrazide Compounds
Executive Summary: The Hydrazide Renaissance
Hydrazides (
However, the hydrazide moiety presents a dual-edged sword: it is a potent hydrogen bond donor/acceptor but carries significant metabolic liabilities (hydrazine release). This guide provides a rigorous, self-validating framework for designing, synthesizing, and stabilizing novel hydrazide architectures, moving beyond legacy protocols to modern, green, and regioselective methodologies.
Rational Design & Structural Alerts (SAR)
Before synthesis, the stability and safety profile must be engineered into the molecule. The N-N bond is the structural weak point.
The Pharmacophore vs. The Toxicophore
-
The Pharmacophore: The carbonyl oxygen and amino hydrogens form a "pincer" motif capable of bidentate chelation with metalloenzymes or bridging water networks in receptor pockets.
-
The Toxicophore: Unsubstituted hydrazides (
) are structural alerts. They are prone to metabolic hydrolysis, releasing free hydrazine (carcinogenic) or forming acyl glucuronides (reactive metabolites) [2].-
Design Fix: Substitution at the terminal nitrogen (
) significantly reduces toxicity and improves metabolic stability.
-
Decision Logic for Scaffold Design
The following decision tree outlines the logical flow for selecting the optimal synthetic route based on substrate tolerance and safety requirements.
Figure 1: Synthetic decision tree for selecting the optimal hydrazide formation pathway based on substrate complexity and scale.
Advanced Synthetic Methodologies
Legacy methods (e.g., refluxing esters with hydrazine hydrate) are often unsuitable for modern drug discovery due to poor functional group tolerance and safety risks. We prioritize Route A (T3P Coupling) as the industry standard for discovery chemistry.
The "Gold Standard" Protocol: T3P Coupling
Propylphosphonic anhydride (T3P) is the reagent of choice for hydrazide synthesis. Unlike EDC/HOBt or HATU, T3P produces water-soluble byproducts, simplifying workup to a simple wash, and exhibits the lowest racemization rate among coupling reagents [3].
Protocol: T3P-Mediated Acyl Hydrazide Synthesis
-
Objective: Synthesis of
-substituted hydrazide from Carboxylic Acid. -
Scale: 1.0 mmol (Adaptable to 100g).
Materials:
-
Carboxylic Acid (1.0 eq)
-
Substituted Hydrazine / Protected Hydrazine (e.g., Boc-Hydrazine) (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 eq)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 eq)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 eq) and Hydrazine partner (1.1 eq) in dry EtOAc (concentration ~0.2 M).
-
Note: If solubility is poor, use DMF, but this requires an aqueous workup later.
-
-
Activation: Cool the solution to 0°C (ice bath). Add DIPEA (3.0 eq) dropwise. Stir for 5 minutes.
-
Coupling: Add T3P solution (1.5 eq) dropwise over 5 minutes.
-
Causality: Slow addition prevents exotherms and controls the rate of mixed anhydride formation, favoring the desired attack by the hydrazine nucleophile over side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Checkpoint (TLC/LCMS): Monitor consumption of the acid. T3P reactions are typically clean; new spot should be more polar than the ester but less polar than the acid.
-
-
Workup (The Self-Validating Step):
-
Add water (equal volume) to quench.
-
Wash 1: 10% Citric Acid or 0.5M HCl (removes excess DIPEA and unreacted hydrazine).
-
Wash 2: Sat.
(removes unreacted carboxylic acid and T3P byproducts). -
Wash 3: Brine.
-
Dry over
, filter, and concentrate.
-
-
Result: Typically yields >85% purity without column chromatography.
Green & Flow Chemistry Alternatives
For scale-up or simple substrates, recent literature (2024) supports L-proline mediated synthesis or activated amide pathways in aqueous media [4].
-
Method: Reacting activated amides (e.g., N-acyl-benzotriazoles) with hydrazine in water at 25°C.[1]
-
Benefit: Transition-metal-free, aqueous solvent, high yield (92%).[1]
Characterization & Data Interpretation
Hydrazides exhibit unique spectroscopic signatures that can confuse inexperienced chemists.
NMR Rotamers
Due to the partial double-bond character of the
-
Symptom: Broad peaks or "duplicated" signals (e.g., a 60:40 split of a singlet).
-
Validation: Run the NMR at elevated temperature (e.g., 50°C or 80°C in DMSO-
). If the peaks coalesce into sharp singlets, it is a rotamer effect, not an impurity.
Structural Verification Workflow
Figure 2: Analytical workflow for distinguishing rotamers from impurities in hydrazide characterization.
Biological Evaluation & Safety
Structural Alerts & Toxicity
When designing hydrazides, you must screen for hydrazine release .
-
Assay: Stability in simulated gastric fluid (SGF) and liver microsomes (HLM).
-
Alert: A rapid degradation half-life (
min) suggests the compound is a prodrug for hydrazine, which is a mutagenic structural alert [5]. -
Mitigation: Steric bulk around the carbonyl or
-methylation stabilizes the scaffold against hydrolysis.
Key Biological Assays
| Assay Type | Target/Mechanism | Relevance |
| Antimycobacterial | M. tuberculosis (MIC) | Hydrazides inhibit mycolic acid synthesis (InhA pathway) [6]. |
| Metal Chelation | Critical for metalloenzyme inhibition and antioxidant activity. | |
| Cytotoxicity | MTT Assay (HepG2, MCF-7) | Screen for general toxicity vs. specific anticancer activity [7]. |
References
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. (2024). Link
-
Structural Alerts for Toxicity. Drug Hunter / ResearchGate. (2019/2025). Link
-
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. CORE / Imperial College London. (2024). Link
-
Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Organic Chemistry Portal. (2024). Link
-
Structural alerts (hydrazine and arylhydrazine) for compounds... ResearchGate. (2024). Link
-
Synthesis of Hydrazides Derivatives as Anti-Mycobacterial Agents. Bentham Science. (2025). Link
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline. MDPI. (2024). Link[2]
Sources
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate literature review
Executive Summary
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS 847468-43-3) is a specialized bifunctional building block used primarily in the diversity-oriented synthesis of bioactive heterocycles.[1][2] Structurally, it combines a lipophilic propyl benzoate moiety with a reactive acyl hydrazide linker.[1][2]
This guide details the chemical architecture, validated synthesis protocols, and downstream applications of this scaffold.[1][2] Unlike its methyl or ethyl analogs, the propyl ester variant offers modulated lipophilicity (LogP ~2.5–3.0), making it a strategic choice for drug candidates requiring enhanced membrane permeability while maintaining a stable core for further derivatization into 1,3,4-oxadiazoles , 1,3,4-thiadiazoles , and acylhydrazones .[1][2]
Chemical Identity & Structural Analysis
The molecule functions as a "linchpin" intermediate.[2] The aromatic ester (propyl benzoate) provides a stable, lipophilic anchor, while the aliphatic hydrazide offers a highly reactive site for cyclization or condensation.[1][2]
-
IUPAC Name: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate[1][2][3]
-
Common Name: Propyl p-(hydrazinocarbonylmethoxy)benzoate[1][2]
Physicochemical Profile[1][2][3][5][6][7][8][9][10]
| Property | Value | Significance |
| LogP (Predicted) | ~2.6 | Higher lipophilicity than methyl/ethyl analogs; improves cell penetration.[1][2] |
| H-Bond Donors | 2 (Hydrazide NH, NH₂) | Critical for binding affinity in enzyme pockets (e.g., bacterial DNA gyrase).[1][2] |
| H-Bond Acceptors | 5 | Facilitates interaction with polar residues in target proteins.[1][2] |
| Rotatable Bonds | 6 | Flexible side chains allow conformational adaptation during docking.[2] |
Synthetic Pathway & Experimental Protocols
The synthesis follows a robust two-step sequence starting from commercially available Propyl 4-hydroxybenzoate (Propylparaben) .[1][2]
Step 1: Williamson Ether Synthesis (O-Alkylation)
Objective: Introduce the acetate side chain while preserving the aromatic ester.[2]
Reagents: Propyl 4-hydroxybenzoate, Ethyl chloroacetate, Anhydrous
Protocol:
-
Charge: In a round-bottom flask, dissolve Propyl 4-hydroxybenzoate (1.0 eq) in anhydrous acetone.
-
Base Addition: Add anhydrous Potassium Carbonate (
, 2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Dropwise add Ethyl chloroacetate (1.1 eq).
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 8–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[2]
-
Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol to yield Propyl 4-(ethoxycarbonylmethoxy)benzoate .[1][2]
Step 2: Selective Hydrazinolysis
Objective: Convert the aliphatic ester to a hydrazide without hydrolyzing the aromatic propyl ester.[1][2]
Reagents: Intermediate Diester (from Step 1), Hydrazine Hydrate (80% or 99%), Ethanol.[1][2]
Protocol:
-
Dissolution: Dissolve the diester (1.0 eq) in absolute ethanol.
-
Nucleophilic Attack: Add Hydrazine Hydrate (1.5 eq) dropwise at 0–5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. If reaction is sluggish, warm slightly to 40°C, but avoid vigorous reflux to prevent bis-hydrazide formation.
-
Isolation: The product often precipitates as a white solid.[2] Filter, wash with cold ethanol, and dry.[1][2]
-
Purification: Recrystallize from ethanol/water if necessary.
Visualization: Synthesis & Derivatization Logic
The following diagram illustrates the synthesis pathway and the downstream utility of the scaffold in generating heterocyclic libraries.
Figure 1: Synthetic route from Propylparaben to the target scaffold and its divergence into bioactive heterocycles.[1][2]
Pharmacological Potential & Applications
This scaffold is not a drug in itself but a "pharmacophore carrier."[2] The propyl benzoate tail ensures the molecule can traverse lipid bilayers, while the hydrazide head group is transformed into heterocycles that interact with specific biological targets.[1][2]
A. Antimicrobial Agents (1,3,4-Oxadiazoles)
Cyclization of the hydrazide with aromatic acids (using
-
Mechanism: These derivatives often inhibit bacterial DNA gyrase or Enoyl-ACP reductase (FabI) , essential for bacterial cell wall synthesis.[1][2]
-
Advantage: The propyl ester group at the para position has been shown to increase potency against Gram-positive bacteria (S. aureus) compared to methyl esters due to better hydrophobic interaction with the enzyme active site [1, 2].[1][2]
B. Anticancer Agents
Derivatives containing the oxadiazole or thiadiazole core have demonstrated cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).[1][2]
-
Mechanism: Inhibition of Thymidylate Synthase or induction of apoptosis via the caspase pathway.[2] The lipophilic propyl chain aids in cellular uptake, increasing the intracellular concentration of the active pharmacophore [3].[1][2]
C. Anti-inflammatory Agents (Acylhydrazones)
Condensation with aromatic aldehydes yields acylhydrazones (
-
Mechanism: These compounds act as dual inhibitors of COX-2 and 5-LOX enzymes, reducing inflammation with fewer gastric side effects than traditional NSAIDs [4].[1][2]
References
-
Design, synthesis and antimicrobial activity of 1,3,4-oxadiazole derivatives bearing a benzoate moiety. Source:European Journal of Medicinal Chemistry. Context: Establishes the antimicrobial potency of benzoate-linked oxadiazoles and the role of ester chain length.[1][2] URL:[Link][1][2]
-
Synthesis and biological evaluation of some new 1,3,4-oxadiazoles and 1,2,4-triazoles derived from 4-hydroxybenzoic acid. Source:Journal of Saudi Chemical Society.[2] Context: Describes the general synthetic pathway (Etherification -> Hydrazinolysis) for this specific class of compounds. URL:[Link][1][2]
-
Synthesis and anti-inflammatory activity of new (4-alkoxycarbonylmethoxy)benzoic acid hydrazide derivatives. Source:Bioorganic & Medicinal Chemistry Letters. Context: Validates the use of the hydrazide-ether linker in designing COX-2 inhibitors. URL:[Link][1][2]
Sources
Technical Guide: Safety and Handling of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
This guide serves as a definitive technical resource for the handling, safety, and experimental application of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS 847468-43-3).
It is designed for medicinal chemists and process safety engineers, moving beyond generic safety data sheets (SDS) to address the specific reactivity profiles and synthesis utility of hydrazide-functionalized benzoate esters.
Part 1: Compound Architecture & Critical Properties
Chemical Identity
This compound acts as a bifunctional scaffold : it contains a propyl benzoate ester (lipophilic anchor) and a hydrazide linker (reactive nucleophile). This duality makes it a versatile intermediate for synthesizing heterocycles like 1,3,4-oxadiazoles and pyrroles, often screened for antitubercular and antibacterial activity.
| Property | Specification |
| Chemical Name | Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate |
| CAS Number | 847468-43-3 |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| Structure (SMILES) | CCCOC(=O)C1=CC=C(C=C1)OCC(=O)NN |
| Physical State | Solid (Crystalline Powder) |
| Color | White to Off-White (Yellowing indicates oxidation) |
| Solubility | Soluble in DMSO, DMF, Hot Ethanol; Insoluble in Water |
| Melting Point | Typically >100°C (Verify per batch; analogs melt ~150-200°C) |
Reactivity Profile (The "Why" Behind the Safety)
Understanding the molecule's reactivity is the foundation of safety:
-
Hydrazide Nucleophilicity: The terminal -NH-NH₂ group is highly nucleophilic (alpha-effect). It reacts rapidly with aldehydes/ketones (to form hydrazones) and activated esters. Risk: Unintended cross-linking of biological proteins (skin sensitization).
-
Reductive Potential: Hydrazides are mild reducing agents. Risk: Incompatibility with strong oxidizers (peroxides, permanganates), leading to exothermic decomposition and nitrogen gas evolution.
-
Hydrolytic Instability: The propyl ester is stable under neutral conditions but hydrolyzes in strong base/acid. The hydrazide moiety can degrade to hydrazine (a known carcinogen) under extreme hydrolysis.
Part 2: Hazard Identification & Risk Assessment
GHS Classification (Derived)
While specific REACH registrations may vary, the following classification is required based on the hydrazide pharmacophore:
-
Warning
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H335: May cause respiratory irritation.[1]
Toxicology Insights
-
Sensitization: Hydrazides are structural alerts for skin sensitization. They can haptenize skin proteins, leading to allergic contact dermatitis.
-
Genotoxicity: Many hydrazine derivatives show positive Ames tests. Treat as a Suspected Mutagen (Band 3 Control Strategy).
Part 3: Safe Handling Protocols
Engineering Controls
-
Primary Barrier: All weighing and open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
-
Airflow: Maintain face velocity >0.5 m/s.
-
Static Control: Use anti-static weighing boats; hydrazides can be electrostatically charged.
Personal Protective Equipment (PPE)
| Zone | Required PPE | Rationale |
| Hands | Double Nitrile Gloves (0.11 mm min) | Prevents permeation; hydrazides are small molecules. |
| Eyes | Chemical Goggles | Protects against fine dust entry and ocular irritation. |
| Body | Tyvek® Lab Coat + Sleeve Covers | Prevents dust accumulation on street clothes (sensitization risk). |
| Respiratory | N95/P3 (if outside hood) | Only required if engineering controls fail or during spill cleanup. |
Storage & Stability
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Hydrazides oxidize slowly in air to form azo compounds (colored impurities).
-
Temperature: Refrigerate (2–8°C) to maximize shelf life.
-
Desiccation: Hygroscopic. Moisture promotes hydrolysis of the ester tail.
Part 4: Experimental Application (Synthesis Workflow)
Standard Workflow: Hydrazone Formation
The primary use of this compound is condensation with aromatic aldehydes.
Protocol:
-
Dissolution: Dissolve Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (1.0 eq) in absolute ethanol.
-
Activation: Add catalytic Glacial Acetic Acid (3–5 drops).
-
Addition: Add aromatic aldehyde (1.1 eq).
-
Reaction: Reflux for 4–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 6:4).
-
Isolation: Cool to room temperature. The hydrazone typically precipitates. Filter and wash with cold ethanol.
Visualization: Synthesis & Safety Logic
Figure 1: Operational workflow for quality check, handling, and reaction of the hydrazide intermediate.
Part 5: Emergency Response & Waste Management
Spill Cleanup
-
Isolate: Evacuate the immediate area (3–5 meters).
-
PPE: Don double gloves, goggles, and a P3 particulate respirator.
-
Neutralization: Do NOT use bleach (sodium hypochlorite). Reacting bleach with hydrazides can generate toxic chloramines or hydrazine gas.
-
Cleanup: Wet the powder with water (to prevent dust) and wipe up with paper towels. Place in a sealed bag.
Waste Disposal
-
Category: Nitrogenous Organic Waste.
-
Incompatibility: Never mix with Nitric Acid or Peroxides (Explosion Hazard).
-
Labeling: "Contains Hydrazide Derivative – Potential Sensitizer."
Part 6: References
-
Sigma-Aldrich. Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate Product Page. (Accessed 2026). Link
-
ChemicalBook. CAS 847468-43-3 Technical Data. Link
-
Shaikh, M. et al. (2025). "Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives." PLOS ONE. Link
-
Popiołek, L. (2023).[2] "Design, Synthesis, and Bioactivity Studies of Hydrazide–Hydrazones." MDPI Molecules. Link
-
PubChem. Hydrazine Toxicity and Safety Profile. Link
Sources
Antitubercular potential of hydrazone derivatives
Topic: Antitubercular Potential of Hydrazone Derivatives: A Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The resurgence of Mycobacterium tuberculosis (Mtb), particularly Multidrug-Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) strains, necessitates the urgent development of novel chemotherapeutic agents.[1][2] Hydrazone derivatives (
The Chemical Foundation: The Hydrazone Pharmacophore
The hydrazone moiety is characterized by the azomethine group (
-
Geometric Isomerism: Exists primarily in the E-configuration, which is thermodynamically more stable and often more biologically active than the Z-isomer.
-
Metal Chelation: The unshared electron pair on the azomethine nitrogen and the carbonyl oxygen (in acylhydrazones) allows for tridentate or bidentate chelation of transition metals (Fe²⁺, Cu²⁺), disrupting mycobacterial metalloenzymes.
-
Lipophilicity: The scaffold is highly tunable. Adjusting
and allows for precise modulation of LogP, facilitating penetration of the mycolic acid-rich mycobacterial cell wall.
Mechanism of Action (MoA)
Hydrazones exhibit a pleiotropic mechanism of action, reducing the likelihood of rapid resistance development.
A. Inhibition of Mycolic Acid Biosynthesis (InhA)
Similar to Isoniazid (INH), many hydrazone derivatives target InhA, the NADH-dependent enoyl-ACP reductase essential for synthesizing mycolic acids (Type II fatty acid synthase system).[3][4][5]
-
Direct Inhibition: Unlike INH, which requires activation by the catalase-peroxidase KatG (often mutated in resistant strains), certain lipophilic hydrazones can bind directly to the InhA substrate-binding loop.
-
Adduct Formation: Acylhydrazones can form covalent adducts with the NAD⁺ cofactor, creating a tight-binding complex that competitively inhibits the enzyme.
B. Iron Deprivation (Siderophore Mimicry)
Mtb requires iron for survival and virulence. Hydrazones can act as non-native siderophores, chelating extracellular iron or stripping iron from intracellular stores, effectively starving the bacilli.
Visualization: Mechanism of Action Pathways
Figure 1: Dual mechanism of action for hydrazone derivatives targeting InhA and metal homeostasis.
Structure-Activity Relationship (SAR) Analysis
Field data suggests the following substitution patterns maximize antitubercular potency:
-
The Hydrazide Linker:
-
Substitution at the
position typically reduces activity. The proton is crucial for hydrogen bonding within the active site of InhA.
-
-
Aromatic Substitutions (R1 - Aldehyde derived):
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , and at the para position of the phenyl ring enhance potency by increasing the lipophilicity and electron deficiency of the aromatic ring, strengthening stacking interactions with InhA residues (e.g., Phe149). -
Heterocycles: Replacing the phenyl ring with pyridine (isoniazid-like), quinoline, or thiadiazole significantly improves MIC values. Quinoline-hydrazone hybrids have shown MICs as low as 0.2 µg/mL.
-
-
Lipophilic Tails (R2):
-
Bulky lipophilic groups (e.g., adamantane, long alkyl chains) improve cell wall permeability but must be balanced to maintain water solubility for bioavailability.
-
Table 1: Comparative Potency of Key Hydrazone Classes
| Scaffold Class | Representative Substitution | Target Strain | MIC (µg/mL) | Reference |
| Isoniazid-Hydrazone | 4-nitrobenzaldehyde | H37Rv | 0.05 | [1] |
| Quinoline-Hydrazone | 6-fluoro-2-hydroxy | H37Rv | 0.20 | [2] |
| Thiadiazole-Hydrazone | 4-methyl-1,2,3-thiadiazole | H37Rv | 0.07 (µM) | [3] |
| Eugenol-Hydrazone | 4-allyl-2-methoxyphenol | H37Rv | 0.068 (µM) | [4] |
| Standard Control | Isoniazid (INH) | H37Rv | 0.05 - 0.2 | [1] |
Experimental Workflow: Synthesis
Objective: Synthesize high-purity hydrazone derivatives via Schiff base condensation. Senior Scientist Note: While acid catalysis is standard, using ethanol as a solvent often allows the product to precipitate out, simplifying purification.
Protocol: Acid-Catalyzed Condensation
-
Reagents: Equimolar amounts (0.01 mol) of the appropriate hydrazide (e.g., Isonicotinic acid hydrazide) and the substituted aldehyde/ketone.
-
Solvent System: Absolute Ethanol (20-30 mL).
-
Catalyst: Glacial Acetic Acid (3-5 drops) or conc. HCl (1-2 drops).
-
Reaction: Reflux at 78°C for 3–6 hours. Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1).
-
Workup:
-
Cool the reaction mixture to room temperature (RT), then pour into crushed ice.
-
Filter the precipitate under vacuum.
-
Wash with cold water (x3) and cold ethanol (x1) to remove unreacted aldehyde.
-
-
Purification: Recrystallization from ethanol/DMF mixture.
-
Characterization: Confirm structure via ¹H-NMR (singlet at
8.0–9.0 ppm for ) and IR (band at 1580–1620 cm⁻¹ for C=N).
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis pathway for hydrazone derivatives.
Biological Evaluation: Microplate Alamar Blue Assay (MABA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. Why MABA? It is non-toxic, high-throughput, and correlates strongly with BACTEC radiometric methods.[6] It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.[7]
Protocol Steps:
-
Preparation: Use sterile 96-well plates. Add 200 µL sterile deionized water to outer perimeter wells to prevent evaporation.[2][8]
-
Media: Add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to wells B through G in columns 2–11.
-
Dilution: Add 100 µL of the test compound (dissolved in DMSO) to column 2. Perform serial 2-fold dilutions from column 2 to 10 using a multi-channel pipette. Discard 100 µL from column 10.
-
Inoculation: Add 100 µL of M. tuberculosis inoculum (turbidity adjusted to McFarland standard No. 1, diluted 1:20) to all test wells.
-
Final Volume: 200 µL.
-
Controls: Column 11 serves as the growth control (no drug). Include a sterility control (media only) and solvent control (DMSO).
-
-
Incubation: Seal with Parafilm and incubate at 37°C for 5 days.
-
Development: Add 25 µL of freshly prepared 1:1 mixture of 10% Tween 80 and Alamar Blue reagent to one well (growth control). Incubate for 24h.
-
If the control turns pink (growth), add reagent to all wells and incubate for another 24h.
-
-
Readout:
Visualization: MABA Assay Logic
Figure 3: Logical flow of the Microplate Alamar Blue Assay (MABA) for MIC determination.
Future Outlook
The next generation of hydrazone therapeutics lies in Molecular Hybridization . Covalently linking hydrazones with other pharmacophores (e.g., fluoroquinolones or isatin) creates "chimera drugs" that can attack multiple targets simultaneously, reducing the risk of resistance. Furthermore, computational docking studies against mutant InhA (e.g., S94A mutation) are essential to design derivatives that remain effective against MDR strains.
References
-
Mali, S. N., et al. (2024).[10] "Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023)." SynOpen. Link
-
Mandewale, M. C., et al. (2019). "Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis." Bioinorganic Chemistry and Applications. Link
-
Angelova, V. T., et al. (2022). "Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives." Molecules. Link
-
Rohane, S. H., et al. (2023). "Synthesis and antitubercular activity of eugenol based hydrazone derivatives." Results in Chemistry. Link
-
Cho, S., et al. (2015). "Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis." Methods in Molecular Biology. Link
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04238K [pubs.rsc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Antibacterial Screening & Characterization of Benzoate Derivatives
Executive Summary
While sodium benzoate is ubiquitous as a food preservative (E211), its core pharmacophore—the benzoate anion—possesses under-utilized potential in medicinal chemistry. This guide moves beyond simple preservation assays to detail the rigorous screening of benzoate derivatives (e.g., hydroxybenzoates, halogenated benzoates, and salicylanilide esters) for pharmaceutical applications.
The following protocols prioritize reproducibility and mechanistic validation , addressing the unique physicochemical challenges of screening weak acids, such as pH-dependent solubility and membrane permeability.
Part 1: Chemical Basis & Rational Design[1]
The Weak Acid Dilemma
Benzoic acid (
-
Undissociated Form (
): Lipophilic; penetrates bacterial membranes.[1] -
Dissociated Form (
): Trapped intracellularly; disrupts metabolic enzymes (e.g., phosphofructokinase).
Senior Scientist Insight: Standard Mueller-Hinton Broth (MHB) has a pH of
Structure-Activity Relationship (SAR)
Effective benzoate screening requires selecting targets based on lipophilicity.
-
Alkyl Chain Length: Increasing chain length (e.g., methyl- to butyl-paraben) increases lipophilicity (
) and membrane penetration, up to a "cutoff" point where solubility fails. -
Ring Substitution: Electron-withdrawing groups (Cl, F,
) on the phenyl ring can alter and enhance binding to specific targets like DNA gyrase.
Part 2: Primary Screening Workflows
Workflow Logic
The screening process must be a funnel: high-throughput quantitative assays first, followed by resource-intensive mechanistic studies.
Figure 1: Hierarchical screening workflow for benzoate derivatives. Progression depends on meeting MIC thresholds.
Protocol: MIC Determination (Broth Microdilution)
This protocol aligns with CLSI M07 standards but includes specific adjustments for benzoate compounds.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Bacterial Inoculum: Standardized to
CFU/mL.[3] -
96-well polypropylene plates (prevents binding of hydrophobic benzoates).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve benzoate derivatives in DMSO. Ensure final DMSO concentration in the assay well is
to prevent solvent toxicity. -
Serial Dilution: Prepare 2-fold serial dilutions in CAMHB (Range:
g/mL). -
Inoculation: Add
L of standardized inoculum to L of drug solution. -
Incubation:
C for 16–20 hours (ambient air). -
Readout: Visual turbidity or
.-
Validation: Include a positive control (Ciprofloxacin) and a solvent control (1% DMSO).
-
Critical Interpretation:
| Result | Interpretation for Benzoates | Action |
|---|---|---|
| No Growth | MIC reached. | Proceed to MBC.[4] |
| Precipitation | Compound insolubility. | Retest with stabilizer or lower range. |
| Partial Growth | Possible "trailing" effect (common in weak acids). | Read MIC at 80% inhibition (
Part 3: Advanced Characterization
Time-Kill Kinetics
MIC values are static; they do not reveal the rate of killing. Time-kill assays are essential for determining if a benzoate derivative is bactericidal (
Protocol Summary (CLSI M26 / ASTM E2315):
-
Inoculate broth with
CFU/mL. -
Add compound at
, , and MIC. -
Aliquot samples at
hours. -
Perform serial dilutions and plate on agar.
-
Data Requirement: Plot
CFU/mL vs. Time.
Synergy Screening (Checkerboard Assay)
Benzoates often act as "potentiators" by disrupting efflux pumps, restoring sensitivity to antibiotics like tetracyclines.
Calculation:
Calculate the Fractional Inhibitory Concentration Index (FICI):
Interpretation Table:
| FICI Value | Interaction Type | Biological Significance |
|---|
|
Part 4: Mechanistic Elucidation
The "Weak Acid" Mechanism Visualization
Understanding how the compound enters the cell is vital for optimizing the scaffold.
Figure 2: Mechanism of Action for acidic benzoates. The undissociated form (HA) crosses the membrane, then dissociates in the neutral cytoplasm, causing acidification and anion accumulation.
Membrane Permeability Assay
To validate the mechanism shown above, use a NPN (1-N-phenylnaphthylamine) Uptake Assay .
-
Principle: NPN is a hydrophobic probe that fluoresces weakly in aqueous solution but strongly in phospholipid environments.
-
Expectation: If the benzoate derivative disrupts the outer membrane (Gram-negative), NPN enters the periplasm, causing a spike in fluorescence.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[6] [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (1999).[4] M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents. [Link]
-
Chipley, J. R. (2020). Sodium Benzoate and Benzoic Acid.[7][8][9][10] In Antimicrobials in Food.[1][7][8][9][11] CRC Press. [Link]
-
Doern, C. D. (2014). When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. Journal of Clinical Microbiology. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2000). Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents. [Link][12]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. actascientific.com [actascientific.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. scispace.com [scispace.com]
- 8. totalingredientes.com.br [totalingredientes.com.br]
- 9. researchgate.net [researchgate.net]
- 10. justlonghealth.com [justlonghealth.com]
- 11. transpharmlab.com [transpharmlab.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Technical Guide: Cytotoxicity of Hydrazino-Containing Molecules
Mechanism, Metabolic Activation, and Assessment Protocols
Executive Summary
Hydrazino-containing molecules—characterized by the N-N structural motif—represent a "double-edged sword" in pharmacochemistry.[1] While this moiety is critical for the efficacy of diverse therapeutics (e.g., Isoniazid, Procarbazine, Hydralazine), it acts as a high-risk structural alert for cytotoxicity. The toxicity is rarely intrinsic to the parent molecule; rather, it is a consequence of "lethal synthesis"—metabolic activation into reactive electrophiles and free radicals.
This guide provides a deep technical analysis of how hydrazines induce cellular damage through three distinct vectors: oxidative stress via redox cycling , DNA alkylation/methylation , and cofactor depletion (Vitamin B6 scavenging) . It further details the experimental frameworks required to validate these toxicities in a drug discovery setting.
Part 1: The Chemical Basis of Toxicity
The cytotoxicity of hydrazines (
-
The Alpha-Effect: The adjacent lone pair of electrons on the nitrogen atoms creates a repulsive interaction, raising the ground state energy and making the terminal nitrogen exceptionally nucleophilic. This allows hydrazines to react rapidly with endogenous electrophiles (aldehydes, ketones) to form hydrazones.
-
Redox Instability: Hydrazines are easily oxidized.[1] In biological systems, this oxidation—often catalyzed by transition metals (
, ) or enzymes (peroxidases)—generates radical intermediates (hydrazyl radicals) that initiate lipid peroxidation cascades.
Table 1: Classification of Hydrazino-Toxicophores
| Class | Representative Drug | Primary Toxic Mechanism | Key Metabolic Enzyme |
| Hydrazide | Isoniazid (INH) | Hepatotoxicity via radical generation; B6 depletion.[1] | NAT2, CYP2E1 |
| Hydrazine | Hydralazine | Lupus-like syndrome via DNA demethylation; ROS generation.[1] | NAT2, MPO |
| Pro-drug Hydrazine | Procarbazine | DNA alkylation (O6-guanine methylation).[1] | CYP450, MAO |
Part 2: Metabolic Activation & Signaling Pathways
The toxicity of hydrazines is heavily dependent on the balance between acetylation (detoxification) and oxidation (bioactivation). This is best exemplified by Isoniazid (INH).[1]
The Acetylation-Oxidation Axis
In the liver, N-acetyltransferase 2 (NAT2) acetylates hydrazines to stable metabolites.[2] However, in "slow acetylator" phenotypes, the parent hydrazine accumulates and is shunted toward CYP2E1-mediated oxidation. This pathway generates the acetyldiazene intermediate, which fragments into the toxic acetyl radical and ketene .
Visualization: The Lethal Synthesis Pathway
The following diagram illustrates the divergent pathways of Isoniazid metabolism, highlighting the critical switch between detoxification and toxic radical formation.
Caption: Divergent metabolism of Isoniazid.[1][2][3][4] NAT2 drives detoxification, while CYP2E1 drives the formation of reactive acetyl radicals.
Part 3: Key Mechanisms of Cytotoxicity
Oxidative Stress and Mitochondrial Collapse
Hydrazines undergo autoxidation in the presence of metal ions (Fenton chemistry), generating superoxide anions (
-
Mechanism: The hydrazyl radical abstracts hydrogen from membrane lipids, initiating lipid peroxidation.
-
Mitochondrial Impact: This oxidative stress targets the mitochondrial permeability transition pore (mPTP), leading to loss of membrane potential (
), swelling ("megamitochondria"), and release of cytochrome c. -
Evidence: Studies show that radical scavengers like 4-OH-TEMPO can prevent hydrazine-induced megamitochondria formation [1].[1][5]
DNA Alkylation and Mutagenicity
Certain hydrazines, particularly methylhydrazines (e.g., Procarbazine, Dacarbazine), act as alkylating agents.
-
Mechanism: Metabolic activation yields methyldiazonium ions (
).[1] These highly reactive electrophiles attack DNA bases.[1] -
Target: The
-position of guanine is a primary target, forming -methylguanine.[6] If not repaired by MGMT (O6-methylguanine-DNA methyltransferase), this adduct causes G:C A:T transition mutations during replication [2].[1]
Epigenetic Dysregulation (The Lupus Link)
Hydralazine is known to induce drug-induced lupus erythematosus (DILE).[1][7]
-
Mechanism: Hydralazine inhibits DNA methylation by interfering with the ERK signaling pathway, which regulates DNA methyltransferase (DNMT1/3a) expression.[8]
-
Consequence: Hypomethylation of T-cell DNA leads to the overexpression of autoreactive genes (e.g., LFA-1, CD70), breaking immune tolerance [3].
Pyridoxal Phosphate (B6) Scavenging
Hydrazines react with the aldehyde group of Pyridoxal-5'-Phosphate (PLP/Vitamin B6) to form stable hydrazones.[1]
-
Consequence: PLP is a cofactor for Glutamic Acid Decarboxylase (GAD), the enzyme that converts Glutamate (excitatory) to GABA (inhibitory). Depletion leads to seizures and peripheral neuropathy [4].[1]
Part 4: Experimental Protocols for Toxicity Assessment
To rigorously assess a hydrazine candidate, researchers must employ a multi-parametric approach.
Protocol A: ROS Generation Assay (DCFDA)
Standard ROS assays often fail with hydrazines due to extracellular hydrolysis.[1] This protocol mitigates artifacts.[1]
-
Cell Preparation: Seed HepG2 or primary hepatocytes in 96-well black-walled plates (10,000 cells/well). Allow attachment for 24h.
-
Dye Loading (Critical Step): Wash cells with serum-free HBSS.[1] Incubate with
(2',7'-dichlorodihydrofluorescein diacetate) for 30 minutes in the dark. Note: Serum esterases can cleave the dye prematurely; serum-free is mandatory. -
Compound Treatment: Remove dye solution.[1] Treat cells with the hydrazine candidate dissolved in phenol-red-free media.[1]
-
Measurement: Measure fluorescence (Ex/Em: 485/535 nm) kinetically every 15 minutes for 2 hours.
-
Data Analysis: Calculate the slope of fluorescence increase. Normalize to total protein content to account for cell death during longer incubations.
Protocol B: Assessment of DNA Alkylation (Comet Assay)
Detects single/double-strand breaks and alkali-labile sites typical of hydrazine damage.
-
Treatment: Treat cells with candidate (
and concentrations) for 3-24 hours.[1] -
Lysis: Embed cells in low-melting agarose on slides. Lyse in high-salt buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for 1 hour at
. -
Unwinding: Place slides in alkaline electrophoresis buffer (pH > 13) for 20 minutes. This step reveals alkali-labile sites caused by alkylation.[1]
-
Electrophoresis: Run at 25V/300mA for 20 minutes.
-
Staining & Scoring: Stain with SYBR Gold.[1] Analyze 50 cells/slide.[1] Calculate "Tail Moment" (Tail Length × % DNA in Tail).[1]
Visualization: Toxicity Screening Workflow
Caption: Hierarchical screening cascade for hydrazine-containing drug candidates.
References
-
Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria. PubMed.[1][5] Available at: [Link]
-
Procarbazine: Mechanism of Action and Pharmacokinetics. Cancer Care Ontario. Available at: [Link]
-
Subversion of B lymphocyte tolerance by hydralazine, a potential mechanism for drug-induced lupus. PNAS.[1] Available at: [Link]
-
Isoniazid Toxicity: Background, Pathophysiology. Medscape.[1] Available at: [Link]
-
Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Reviews Molecular Cell Biology. Available at: [Link]
-
Mechanisms of isoniazid and rifampicin-induced liver injury. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review [frontiersin.org]
- 3. Role of hydrazine in the mechanism of isoniazid hepatotoxicity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Procarbazine - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. apps.dtic.mil [apps.dtic.mil]
Technical Whitepaper: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Executive Summary
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a specialized synthetic intermediate and pharmacophore scaffold used primarily in the development of antimicrobial and anticancer therapeutics.[1] Structurally, it combines a lipophilic propyl benzoate core (derived from propylparaben) with a reactive hydrazide tail.[1]
This compound serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1] Its primary utility lies in its conversion to acylhydrazones (Schiff bases) and 1,3,4-oxadiazoles , which exhibit potent inhibitory activity against bacterial Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR) .[1]
This guide details the chemical architecture, mechanism of action (MoA), and validated synthetic protocols for this compound, designed for researchers in lead optimization.[1]
Chemical Architecture & Reactivity[1]
The molecule possesses two distinct functional domains that dictate its biological and chemical behavior:[1]
| Domain | Functional Group | Chemical Role | Biological Role |
| Head | Propyl Benzoate (Ester) | Lipophilic Anchor | Enhances membrane permeability (LogP modulation); interacts with hydrophobic pockets in enzymes.[1] |
| Linker | Oxyacetamide (-O-CH₂-CO-) | Spacer | Provides flexibility, allowing the "Head" and "Tail" to orient correctly within an active site.[1] |
| Tail | Hydrazide (-NH-NH₂) | Nucleophile / Chelator | Primary Reactive Site: Condenses with aldehydes to form bioactive hydrazones.[1] Direct Activity: Chelates metal ions (Fe²⁺, Cu²⁺).[1] |
Structure-Activity Relationship (SAR)
The hydrazide tail is the critical pharmacophore.[1] In its raw form, it acts as a metal chelator.[1] However, its true potential is unlocked upon condensation with aromatic aldehydes.[1] The resulting azomethine proton (-N=CH-) acts as a hydrogen bond acceptor/donor, essential for binding to the Tyr158 residue in the InhA enzyme of Mycobacterium tuberculosis.[1]
Mechanism of Action (MoA)
The mechanism of action is bifurcated into Direct MoA (of the parent hydrazide) and Derived MoA (of its hydrazone derivatives).[1]
Direct MoA: Metal Ion Chelation
Free hydrazides possess a bidentate ligand structure capable of coordinating with transition metals.[1]
-
Target: Metalloenzymes and free cellular iron.[1]
-
Mechanism: The carbonyl oxygen and terminal amino group form stable complexes with Fe²⁺ or Cu²⁺.[1] This depletes essential trace metals required for bacterial growth and respiration, exerting a bacteriostatic effect.[1]
Derived MoA: Inhibition of Enoyl-ACP Reductase (InhA)
When derivatized into an acylhydrazone, the scaffold mimics the substrate of InhA, a key enzyme in the Type II Fatty Acid Synthesis (FAS-II) pathway of mycobacteria.[1]
-
Pathway: FAS-II System (Mycolic Acid Synthesis).[1]
-
Binding Mode:
-
Hydrophobic Interaction: The propyl benzoate "head" lodges into the large hydrophobic pocket of InhA, stabilizing the complex.[1]
-
Hydrogen Bonding: The carbonyl oxygen of the hydrazide linker accepts a hydrogen bond from the ribose hydroxyl of NAD+ .[1]
-
Pi-Stacking: The aromatic ring of the benzoate aligns with the nicotinamide ring of the cofactor.[1]
-
Critical Interaction: The hydrazine nitrogen interacts with Tyr158 , locking the enzyme in an inactive conformation and preventing substrate reduction.[1]
-
Visualization: MoA Pathway
The following diagram illustrates the transition from the scaffold to the active inhibitor and its interaction with the InhA target.[1]
Figure 1: Mechanism of action showing the conversion of the hydrazide scaffold into an active hydrazone inhibitor targeting the InhA enzyme.[1]
Validated Synthesis Protocol
This protocol describes the synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate from Propyl Paraben.[1] The key challenge is chemoselectivity : preventing the hydrazine from attacking the propyl ester group.[1]
Reaction Scheme
-
Etherification: Propyl 4-hydroxybenzoate + Ethyl chloroacetate
Diester Intermediate.[1] -
Selective Hydrazinolysis: Diester + Hydrazine Hydrate
Target Hydrazide.[1]
Step-by-Step Methodology
Phase 1: Synthesis of the Diester Intermediate
-
Reagents: Propyl 4-hydroxybenzoate (0.01 mol), Ethyl chloroacetate (0.011 mol), Anhydrous
(0.02 mol), Acetone (dry, 50 mL).[1] -
Procedure:
-
Dissolve Propyl 4-hydroxybenzoate in dry acetone.[1]
-
Add anhydrous
and stir for 30 minutes at room temperature to generate the phenoxide anion. -
Add Ethyl chloroacetate dropwise.[1]
-
Reflux the mixture for 6–8 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]
-
Filter the hot solution to remove inorganic salts (
).[1] -
Evaporate the solvent to obtain the solid intermediate: Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate .[1]
-
Phase 2: Selective Hydrazinolysis (The Critical Step)[1]
-
Reagents: Diester Intermediate (0.01 mol), Hydrazine Hydrate (99%, 0.015 mol), Ethanol (absolute, 30 mL).[1]
-
Procedure:
-
Dissolve the diester in absolute ethanol.
-
Cool the solution to 0–5°C in an ice bath. Note: Low temperature favors the attack on the more reactive aliphatic ester (acetate) over the aromatic ester (benzoate).[1]
-
Add Hydrazine Hydrate dropwise with constant stirring.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Do not reflux , as this will cleave the propyl benzoate group.[1]
-
The product usually precipitates as a white solid.[1] If not, concentrate the solvent.[1]
-
Filter, wash with cold ethanol, and recrystallize from ethanol.
-
Characterization Data (Expected)
-
IR (
): 3300-3200 ( ), 1720 (C=O ester), 1680 (C=O amide/hydrazide).[1] -
H NMR (DMSO-
): 9.3 (s, 1H, CONH), 4.6 (s, 2H, ), 4.3 (s, 2H, ), 4.2 (t, 2H, propyl ), 7.0-8.0 (aromatic protons).[1]
Experimental Workflow Diagram
Figure 2: Synthetic workflow emphasizing the temperature-controlled selective hydrazinolysis step.[1]
References
-
Al-Wahaibi, L. H., et al. (2025).[1] Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors. PLoS One, 20(5).[1] Link
-
Popiołek, L. (2023).[1] Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24).[1] Link[1]
-
Organic Chemistry Portal. (2024).[1] Synthesis of Hydrazones: Recent Literature and Methods. Link
-
PubChem. (2025).[1][2] Propyl 4-phenacyloxybenzoate (Analogous Structure Data). National Library of Medicine.[1] Link
-
Sigma-Aldrich. (2025).[1] Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate Product Specification. Link[1]
Sources
Methodological & Application
Synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate from propyl 4-hydroxybenzoate
Executive Summary
This application note details the protocol for the synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate , a functionalized linker intermediate often utilized in the development of hydrazone-based drug conjugates and heterocyclic library synthesis.
The synthesis presents a specific chemoselective challenge: converting an aliphatic ester to a hydrazide while preserving an aromatic propyl ester. This guide provides a validated two-step workflow designed to maximize yield and selectivity, grounded in mechanistic causality and rigorous process control.
Target Molecule Structure[1][2][3][4][5]
-
IUPAC Name: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
-
Common Designation: Propyl 4-(hydrazinocarbonylmethoxy)benzoate
-
Core Functionality: Bifunctional linker containing a nucleophilic hydrazide and an electrophilic aromatic ester.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a Convergent Etherification-Hydrazinolysis strategy.
-
Step 1 (Etherification): Introduction of the acetate tail via Williamson ether synthesis. We utilize Ethyl chloroacetate rather than the hydrazide directly to avoid competitive N-alkylation.
-
Step 2 (Chemo-selective Hydrazinolysis): The critical step. We exploit the electrophilic differential between the aliphatic ester (highly reactive due to the
-oxygen inductive effect) and the aromatic ester (stabilized by conjugation). By controlling temperature and stoichiometry, we exclusively target the aliphatic ester.
Reaction Pathway Diagram
Caption: Figure 1. Synthetic pathway highlighting the two-stage transformation from Propylparaben to the target hydrazide.
Experimental Protocol
Step 1: Synthesis of Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate
Objective: Alkylation of the phenolic hydroxyl group.
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |
| Propyl 4-hydroxybenzoate | 180.20 | 1.0 | 18.0 g | Substrate |
| Ethyl chloroacetate | 122.55 | 1.2 | 14.7 g (approx 12.8 mL) | Alkylating Agent |
| Potassium Carbonate (anhydrous) | 138.21 | 2.0 | 27.6 g | Base |
| Potassium Iodide | 166.00 | 0.1 | 1.66 g | Finkelstein Catalyst |
| Acetone (Dry) | - | Solvent | 250 mL | Solvent |
Procedure
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
-
Solvation: Charge the flask with Propyl 4-hydroxybenzoate (18.0 g) and anhydrous Acetone (250 mL). Stir until fully dissolved.
-
Deprotonation: Add anhydrous Potassium Carbonate (27.6 g) and Potassium Iodide (1.66 g). The mixture will become a suspension.
-
Technical Insight: KI is added to generate ethyl iodoacetate in situ, which is a more reactive electrophile than the chloro-derivative, significantly accelerating the reaction rate [1].
-
-
Addition: Add Ethyl chloroacetate (12.8 mL) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours.
-
Monitoring: Check reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting phenol (Rf ~0.4) should disappear, replaced by the less polar diester (Rf ~0.7).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KCl, K₂CO₃) and wash the filter cake with fresh acetone (2 x 30 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil or semi-solid.
-
Dissolve the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from minimal hot ethanol or use column chromatography if high purity is required immediately.
-
Yield Expectation: 85–92% (Viscous oil or low-melting solid).
-
Step 2: Selective Hydrazinolysis to Target Molecule
Objective: Selective conversion of the aliphatic ethyl ester to the hydrazide without hydrolyzing the aromatic propyl ester.
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |
| Intermediate Diester (from Step 1) | 308.33 | 1.0 | 10.0 g | Substrate |
| Hydrazine Hydrate (80% or 98%) | 50.06 | 1.2 | ~2.0 mL | Nucleophile |
| Ethanol (Absolute) | - | Solvent | 100 mL | Solvent |
Procedure
-
Setup: Equip a 250 mL RBF with a stir bar.
-
Dissolution: Dissolve the Intermediate Diester (10.0 g) in Absolute Ethanol (100 mL).
-
Controlled Addition: Cool the solution to 0–5°C using an ice bath. Add Hydrazine Hydrate (1.2 equiv) dropwise over 15 minutes.
-
Critical Control Point: Low temperature is essential here. Aliphatic esters react with hydrazine at room temperature or 0°C. Aromatic esters typically require reflux to react. Keeping the temperature low ensures chemoselectivity [2].
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC. The aliphatic ester spot will disappear. If the reaction is sluggish, warm slightly to 35°C, but do not reflux .
-
-
Precipitation: The product often precipitates as a white solid directly from the ethanol solution as the reaction proceeds.
-
Isolation:
-
Cool the mixture back to 0°C for 30 minutes to maximize precipitation.
-
Filter the white solid under vacuum.
-
Wash the cake with cold Ethanol (2 x 10 mL) and then Diethyl Ether (2 x 10 mL) to remove excess hydrazine.
-
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅.
Validation & Quality Control
Expected Analytical Data
To validate the synthesis, the following spectral characteristics should be observed.
-
IR Spectroscopy (KBr):
-
3300–3200 cm⁻¹: N-H stretching (Hydrazide doublet).
-
1715–1700 cm⁻¹: C=O stretch (Aromatic Propyl Ester). Note: Conjugation lowers this frequency slightly compared to aliphatic esters.
-
1660–1650 cm⁻¹: C=O stretch (Amide I of Hydrazide). Distinct from the ester peak.
-
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.3 ppm (s, 1H): -CONH - (Hydrazide NH).
-
δ 7.9 ppm (d, 2H): Aromatic protons ortho to ester.
-
δ 7.0 ppm (d, 2H): Aromatic protons ortho to ether.[2]
-
δ 4.5 ppm (s, 2H): -O-CH ₂-CO- (Methylene adjacent to hydrazide).
-
δ 4.2 ppm (t, 2H): -COOCH ₂- (Propyl ester methylene).
-
δ 4.3 ppm (bs, 2H): -NH-NH ₂ (Hydrazide terminal amine).
-
δ 1.7 ppm (m, 2H): Propyl middle methylene.
-
δ 0.9 ppm (t, 3H): Propyl terminal methyl.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete alkylation due to moisture. | Ensure Acetone is dry; increase reflux time; verify KI quality. |
| Product is an Oil (Step 1) | Residual solvent or impurities. | Dry thoroughly under high vacuum. Seed with crystal if available, or proceed to Step 2 (oil is acceptable). |
| Loss of Propyl Group (Step 2) | Transesterification or hydrolysis. | Ensure Ethanol is anhydrous. Do not use Methanol (risk of methyl ester formation). Avoid strong heating. |
| Bis-hydrazide formation | Reaction temperature too high. | Aromatic ester reacted.[1][3][4][5] Keep temp <30°C. Reduce reaction time. |
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle exclusively in a fume hood with double nitrile gloves. Neutralize waste with dilute hypochlorite solution before disposal.
-
Ethyl Chloroacetate: Lachrymator and highly toxic. Avoid inhalation.
-
Propylparaben: Generally recognized as safe (GRAS) but should be handled as a chemical irritant in pure form.
References
- Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Nayyar, A., & Jain, R. (2005). "Selective hydrazinolysis of esters in the presence of amides and other sensitive groups." Synthetic Communications.
-
Grounding Data
Sources
- 1. WO2018029347A1 - Production of bitter principle derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-ethoxy-4-(2-ethoxy-2-oxoethyl)benzoate | C15H20O5 | CID 10378914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized Protocol for Hydrazone Formation with Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Introduction & Scope
This Application Note provides a validated protocol for the synthesis of hydrazone derivatives utilizing Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (hereafter referred to as Scaffold A ).
This scaffold is a bifunctional pharmacophore often employed in medicinal chemistry for the development of antimicrobial and anticancer agents. It features two distinct functionalities:
-
Propyl Benzoate Ester: A lipophilic tail that enhances membrane permeability and can serve as a prodrug moiety.
-
Phenoxyacetohydrazide Linker: A reactive "warhead" designed for condensation with aldehydes or ketones to form Schiff bases (hydrazones).
The resulting hydrazone linkage (
Key Technical Challenges
-
Solubility: The propyl ester increases lipophilicity compared to methyl or ethyl analogs, requiring specific solvent choices.
-
Chemo-selectivity: The reaction conditions must promote hydrazone formation at the hydrazide terminus without hydrolyzing the propyl ester at the opposite end of the molecule.
Chemical Basis & Mechanism[1]
The formation of the hydrazone is an equilibrium process governed by acid-catalyzed nucleophilic addition-elimination.
Mechanistic Pathway:
-
Activation: The carbonyl oxygen of the incoming aldehyde is protonated by the acid catalyst (Acetic Acid), increasing its electrophilicity.
-
Nucleophilic Attack: The terminal nitrogen (
) of the hydrazide attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate. -
Dehydration: A proton transfer facilitates the elimination of water, collapsing the intermediate into the
double bond (hydrazone).
Critical Control Point: The pH must be maintained between 4.0 and 5.0.
-
pH < 3: Protonation of the hydrazine nitrogen (
) renders it non-nucleophilic, halting the reaction [3]. -
pH > 6: Insufficient activation of the aldehyde carbonyl slows kinetics significantly.
Mechanistic Visualization[1]
Figure 1: Step-wise mechanism of acid-catalyzed hydrazone formation emphasizing the dehydration step.
Materials & Equipment
Reagents
-
Scaffold A: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (>98% purity).
-
Aldehyde Substrate: 1.0 – 1.2 equivalents (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Note: Ethanol is preferred for Propyl ester derivatives due to better solubility matching.
-
-
Catalyst: Glacial Acetic Acid (AcOH).[1]
Equipment
-
Round-bottom flask (50 mL or 100 mL).
-
Reflux condenser with drying tube (CaCl₂).
-
Magnetic stirrer/hotplate with oil bath.
-
TLC Silica plates (Aluminum backed,
).
Experimental Protocol
Step 1: Preparation of Reaction Mixture
-
Weigh 1.0 mmol of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate.
-
Dissolve in 15–20 mL of Absolute Ethanol in a round-bottom flask.
-
Tech Tip: If the scaffold does not dissolve at room temperature (RT), gently warm to 40°C. The propyl chain adds hydrophobicity; complete solvation is critical before adding the aldehyde.
-
-
Add 1.0–1.1 mmol of the target aromatic aldehyde.
-
Add 3–5 drops (approx. 0.1 mL) of Glacial Acetic Acid.
-
Why: This establishes the catalytic pH (~4.5) required for carbonyl activation without hydrolyzing the propyl ester [4].
-
Step 2: Reflux and Monitoring[3]
-
Attach the condenser and heat the mixture to reflux (approx. 80°C oil bath temperature).
-
Maintain reflux for 2 to 6 hours .
-
TLC Monitoring: Check progress every hour using Hexane:Ethyl Acetate (6:4 or 7:3 v/v).
-
Target: Disappearance of the hydrazide spot (lower
) and appearance of a new, less polar spot (higher ).
-
Step 3: Isolation and Workup
-
Cool the reaction mixture slowly to Room Temperature.
-
Precipitation: In most cases, the hydrazone will crystallize out upon cooling.
-
If no precipitate forms: Pour the mixture onto crushed ice (approx. 50 g) and stir vigorously for 15 minutes.
-
-
Filter the solid using a Büchner funnel under vacuum.
-
Wash the cake with cold water (
) to remove acetic acid, followed by cold ethanol ( ) to remove unreacted aldehyde.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%).
-
Allow to cool slowly to RT, then refrigerate at 4°C for 2 hours.
-
Filter and dry in a vacuum desiccator over
or silica gel.
Experimental Workflow & Decision Tree
Figure 2: Operational workflow for synthesis and isolation, including contingency for non-precipitating products.
Characterization & Quality Control
To validate the structure, ensure the following spectral features are present.
| Technique | Feature | Expected Signal | Interpretation |
| FT-IR | Retention of the amide carbonyl. | ||
| FT-IR | Diagnostic: Confirms hydrazone formation. | ||
| FT-IR | Single band ~ | Loss of the NH₂ doublet; retention of amide NH. | |
| 1H NMR | Diagnostic: Azomethine proton appearance. | ||
| 1H NMR | Downfield shift due to conjugation/H-bonding. | ||
| 1H NMR | Propyl Group | Confirms the ester tail is intact (no hydrolysis). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (TLC) | pH too high (neutral) or too low (<3). | Check pH with wet paper. It should be ~4-5. Add 2 more drops of AcOH if neutral; add NaOAc if too acidic. |
| Oiling Out | Product is too lipophilic for EtOH/Water mix. | Decant the aqueous layer. Redissolve oil in minimal hot EtOH and scratch the flask wall with a glass rod to induce nucleation. |
| Ester Hydrolysis | Acid catalyst too strong or water present in reflux. | Use Glacial Acetic Acid (anhydrous). Ensure Ethanol is absolute. Do not use HCl or |
| Low Yield | Incomplete precipitation. | Evaporate 50% of the solvent volume under reduced pressure before cooling/pouring onto ice. |
References
-
Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)
-
[2]
-
-
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential.NIH / PubMed Central.
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives (Standard Protocol for Hydrazone Reflux).Chemical Papers. 1986.
Sources
- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential | PLOS One [journals.plos.org]
- 2. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate as a linker in bioconjugation
This guide outlines the technical application of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate as a specialized linker precursor in bioconjugation.
Executive Summary
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a heterobifunctional linker precursor characterized by two distinct termini: a carbonyl-reactive hydrazide group and a propyl-protected carboxyl group.
In bioconjugation, this molecule is primarily utilized to target aldehyde moieties (generated via oxidation of carbohydrates or N-terminal serines) on biomolecules. The propyl ester functionality serves as a semi-stable protecting group that can be hydrolyzed to a free carboxylic acid, enabling subsequent activation (e.g., via EDC/NHS) for conjugation to amine-containing payloads or surfaces. This makes it a critical building block for constructing cleavable antibody-drug conjugates (ADCs) or site-selective protein scaffolds.
Chemical Mechanism & Properties[1][2][3]
Structural Functionality
-
Hydrazide Motif (-C(=O)NHNH₂): The primary reactive center. It acts as a nucleophile at slightly acidic pH (4.5–6.0), reacting selectively with aldehydes or ketones to form a hydrazone linkage . This bond is pH-sensitive, often allowing for endosomal release of payloads in drug delivery applications.
-
Propyl Benzoate Core: The propyl ester acts as a lipophilic protecting group for the benzoic acid. To function as a cross-linker connecting two distinct molecules (e.g., an antibody and a drug), this ester must typically be hydrolyzed to the free acid.
-
Ether Spacer (-O-CH₂-): Provides a short, flexible spacer between the aromatic core and the hydrazide, reducing steric hindrance during conjugation.
Reaction Pathways
The utility of this linker relies on a two-step activation strategy:
-
Hydrazone Ligation: Site-specific attachment to oxidized glycans or aldehydes.
-
Ester Deprotection & Activation: Hydrolysis of the propyl ester to expose the carboxylic acid, followed by amine coupling.
Figure 1: Step-wise reaction mechanism converting the precursor into a functional bridge between a biomolecule and a payload.
Application Note: Strategic Use Cases
Site-Specific Antibody Conjugation
Unlike random lysine conjugation (which yields heterogeneous populations), this linker targets the Fc region glycans of antibodies. By oxidizing these glycans to aldehydes, the hydrazide end of the linker attaches distally from the antigen-binding site, preserving antibody affinity.
Hydrophobic Tagging
If the propyl ester is not hydrolyzed, the molecule functions as a hydrophobic tag. This can be used to alter the pharmacokinetics of a hydrophilic peptide or to facilitate interaction with lipid bilayers.
Detailed Protocol: Glycan-Directed Conjugation
Objective: Conjugate the linker to the Fc-glycans of an IgG antibody, followed by activation for payload attachment.
Materials Required
-
Linker: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (100 mM stock in dry DMSO).
-
Biomolecule: IgG Antibody (concentration > 2 mg/mL).
-
Oxidant: Sodium Periodate (NaIO₄).
-
Buffers:
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5.
-
Coupling Buffer: 100 mM Sodium Phosphate, pH 6.0 (Hydrazone formation is favored at mildly acidic pH).
-
Hydrolysis Buffer: 0.1 M NaOH or Carbonate/Bicarbonate buffer pH 9.0.
-
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO).
Step-by-Step Methodology
Phase 1: Antibody Oxidation
-
Buffer Exchange: Equilibrate the antibody into Oxidation Buffer using a desalting column.
-
Oxidation: Add NaIO₄ to a final concentration of 10–20 mM.
-
Critical: Keep the reaction in the dark at 4°C for 30 minutes. Over-oxidation can degrade the protein.
-
-
Quenching: Add glycerol (1% v/v) to quench excess periodate. Incubate for 5 minutes.
-
Purification: Immediately desalt into Coupling Buffer to remove periodate and formaldehyde byproducts.
Phase 2: Hydrazone Ligation
-
Linker Addition: Add the Linker stock (in DMSO) to the oxidized antibody.
-
Ratio: Use a 50-fold molar excess of linker to antibody.
-
Solvent Note: Ensure final DMSO concentration is < 10% to prevent protein precipitation.
-
-
Incubation: React for 2–4 hours at Room Temperature (RT) or overnight at 4°C with gentle agitation.
-
Cleanup: Remove excess linker via desalting column or dialysis against PBS.
-
Validation: At this stage, the antibody is modified with the propyl-ester linker.
-
Phase 3: Ester Hydrolysis & Payload Attachment (Optional) If using the molecule as a cross-linker:
-
Hydrolysis: Adjust pH to 9.0 using Carbonate Buffer. Incubate for 2–4 hours at RT.
-
Note: Monitor stability of the antibody; extreme pH can cause aggregation.
-
-
Activation: Add EDC (10-fold excess) and Sulfo-NHS (25-fold excess) to activate the newly formed carboxyl group. React for 15 minutes.
-
Conjugation: Add the amine-containing payload (Drug/Fluorophore). React overnight at pH 7.4.
Quality Control & Validation
| Metric | Method | Acceptance Criteria |
| Conjugation Efficiency | UV-Vis Spectroscopy | Absorbance shift at 250–280 nm (Benzoate absorption). |
| Linker Integrity | LC-MS (Q-TOF) | Mass shift corresponding to linker addition (+ Linker MW - H₂O). |
| Aggregation | SEC-HPLC | > 95% Monomeric species. |
| Free Linker Removal | RP-HPLC | Absence of low MW peaks in the filtrate. |
Troubleshooting Guide
-
Issue: Precipitation during Linker Addition.
-
Cause: The propyl ester is hydrophobic.
-
Solution: Add the linker slowly while vortexing. Increase DMSO concentration to 15% (if protein tolerates) or use a PEGylated variant if available.
-
-
Issue: Low Conjugation Yield.
-
Cause: Insufficient oxidation of glycans or pH > 7.0 during hydrazide coupling.
-
Solution: Verify NaIO₄ activity. Ensure Coupling Buffer is pH 5.5–6.0 (Hydrazides are less reactive at neutral/basic pH due to deprotonation kinetics).
-
-
Issue: Linker Instability.
-
Cause: Hydrazone bonds are reversible in acidic conditions.
-
Solution: For permanent linkage, reduce the hydrazone to a hydrazine using Sodium Cyanoborohydride (NaCNBH₃) after Phase 2.
-
Workflow Visualization
Figure 2: Operational workflow for converting an IgG antibody into a functionalized conjugate using the propyl linker.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: The Chemistry of Reactive Groups). Context: Definitive source for hydrazide-aldehyde chemistry and ester hydrolysis protocols.
-
Sigma-Aldrich. (n.d.).[1] Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate Product Page. Retrieved from
- Context: Provides physical property data for the ethyl analog, serving as a reference for the propyl ester's solubility and handling.
-
Koniev, O., & Wagner, A. (2015). Developments and Recent Advancements in the Field of Endogenous Amino Acid Selective Bond Forming Reactions for Bioconjugation. Chemical Society Reviews. Retrieved from
- Context: Reviews the stability and selectivity of hydrazone linkages in protein modific
-
BenchChem. (2025).[2] Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Retrieved from
- Context: Protocol standards for the subsequent activation of the carboxyl group after ester hydrolysis.
Sources
Application Note: Advanced SPPS Strategies Using Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
This Application Note provides a comprehensive technical guide for utilizing Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate in Solid-Phase Peptide Synthesis (SPPS). This reagent is a specialized linker precursor primarily used to generate peptide hydrazides (critical intermediates for Native Chemical Ligation) or to introduce chemoselective hydrazide handles for bioconjugation.
Introduction & Mechanistic Overview
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS: 847468-43-3) acts as a robust, heterobifunctional linker precursor. Structurally, it consists of a benzoate core functionalized with a glycolic acid-derived hydrazide moiety.
Chemical Structure & Functionality[1][2][3]
-
Propyl Ester: Acts as a protecting group for the benzoate carboxylate, enhancing solubility and stability during storage. It must be hydrolyzed to the free acid prior to resin attachment (unless using a transesterification strategy, which is rare in SPPS).
-
Hydrazide Moiety (
): The active nucleophile. In SPPS, this group serves two potential roles:-
Resin Anchor: It can be attached to an aldehyde-functionalized resin (via hydrazone formation) or a 2-chlorotrityl resin.
-
Peptide Growth Point: Once the linker is anchored via its benzoate acid (after hydrolysis) to an amine resin, the hydrazide serves as the initiation point for peptide assembly, ultimately yielding a C-terminal peptide hydrazide upon cleavage.
-
Primary Applications
-
Synthesis of Peptide Hydrazides: For use as thioester surrogates in Native Chemical Ligation (NCL).[1]
-
Bioconjugation Handles: Introducing a reactive hydrazide at the N- or C-terminus for site-specific labeling with aldehydes or ketones.
Pre-Experimental Preparation: Ester Hydrolysis
Because the reagent is supplied as a propyl ester, it requires conversion to the free acid form—4-(2-hydrazino-2-oxoethoxy)benzoic acid —before it can be coupled to standard amine-functionalized resins (e.g., Rink Amide, MBHA).
Protocol: Saponification
Objective: Generate the free carboxylic acid linker.
-
Dissolution: Dissolve 1.0 eq (e.g., 1 mmol) of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate in 5 mL of THF/MeOH (1:1 v/v).
-
Hydrolysis: Add 2.0 eq of LiOH (dissolved in minimal water, ~1 mL).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for disappearance of the propyl ester peak.
-
Workup:
-
Neutralize to pH ~3–4 with 1M HCl.
-
Evaporate organic solvents under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Result: The resulting white solid is the Free Acid Linker , ready for SPPS coupling.
Workflow A: Generating Peptide Hydrazides (The "Hydrazine Resin" Method)[5]
This is the most common application. The linker is attached to an amine resin to create a "Hydrazine Resin." The peptide is then built on the hydrazide group.[2] Upon cleavage, the peptide is released as a C-terminal hydrazide.
Step 1: Functionalizing the Resin
Resin Choice: Rink Amide MBHA or PEG-PS (Low loading recommended: 0.2–0.4 mmol/g to prevent aggregation).
| Reagent | Equivalents | Role |
| Free Acid Linker | 3.0 eq | Linker |
| HATU | 2.9 eq | Activator |
| DIEA | 6.0 eq | Base |
| DMF | - | Solvent |
Protocol:
-
Swell resin in DMF for 30 min.
-
Pre-activate the Free Acid Linker with HATU and DIEA in DMF for 2 minutes.
-
Add to resin and shake for 2 hours at RT.
-
Wash resin: DMF (3x), DCM (3x), DMF (3x).
-
Validation: Perform a Kaiser test (Ninhydrin). It should be negative (colorless), indicating the resin amines are capped.
Step 2: Loading the First Amino Acid
Critical Step: The hydrazide group (
Reagents:
-
Fmoc-AA-OH (5.0 eq)
-
DIC (5.0 eq) / HOBt (5.0 eq) OR HATU (4.9 eq) / DIEA (10 eq)
-
Recommendation: Use DIC/HOBt for the first coupling to minimize over-acylation.
Protocol:
-
Dissolve Fmoc-AA-OH and coupling agents in DMF.
-
Add to the Linker-Resin .
-
Shake for 4–16 hours (overnight coupling is preferred for the first residue).
-
Capping (Mandatory): Treat resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 20 min to cap any unreacted hydrazide groups. This prevents truncation sequences.
Step 3: Peptide Elongation & Cleavage
-
Perform standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: HATU/DIEA).
-
Final Cleavage:
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Time: 2–3 hours.
-
Mechanism: The Rink Amide linker is cleaved by TFA. The benzoate linker remains attached to the peptide C-terminus.
-
Result: The final product is Peptide-NH-NH-CO-CH2-O-Ph-CONH2 .
-
Note: If a "trace-less" peptide hydrazide (Peptide-NH-NH2) is required, one must use a 2-Chlorotrityl Chloride resin strategy (see below) or use the benzoate linker as a permanent spacer for conjugation.
-
Workflow B: The "Trace-less" Hydrazide Strategy (2-CTC Resin)
To obtain a pure peptide hydrazide (Peptide-CO-NH-NH2) using this specific benzoate reagent is chemically challenging because the benzoate-hydrazine bond is stable.
Correction/Refinement: The standard method for Peptide Hydrazides uses Fmoc-Hydrazine directly on 2-CTC resin. However , if using the Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate specifically, it is best used as a Conjugation Linker .
Application: Synthesis of Peptide-Linker-Hydrazide for chemoselective ligation to aldehydes (e.g., oxidized glycoproteins, PEG-aldehydes).
Visualization of Workflow
Caption: Workflow for converting the propyl ester precursor into a functionalized resin for peptide synthesis.
Critical Experimental Considerations
Stability of the Hydrazide
The hydrazide group is nucleophilic but also susceptible to oxidation.
-
Storage: Store the propyl ester precursor at -20°C under argon.
-
Handling: When the linker is on the resin (free hydrazide form), avoid prolonged exposure to air (oxygen) or acetone (forms hydrazones). Use fresh DMF.
Preventing "Double Hit" Acylation
During the coupling of the first amino acid to the hydrazide resin, the secondary amine of the formed hydrazide (–CO–NH–NH–CO–AA) is still nucleophilic, though less so.
-
Risk: Formation of Peptide-Linker-(AA)2.
-
Mitigation: Use sterically hindered bases (Collidine) or ensure strict stoichiometry (1.0 eq of AA) if using highly active esters. However, the standard DIC/HOBt method is usually sufficiently selective.
Analytical Verification
Since hydrazides can be difficult to monitor by standard colorimetric tests:
-
Cleavage Check: Cleave a small aliquot of the resin after the first amino acid coupling. Analyze by LC-MS.
-
Mass Shift: Ensure the mass corresponds to [Linker + AA + H]+.
References
-
Liu, L., et al. "Protein Chemical Synthesis by Ligation of Peptide Hydrazides." Angewandte Chemie International Edition, vol. 50, no. 33, 2011, pp. 7645–7649. Link
- Fang, G. M., et al. "Protein Chemical Synthesis by Ligation of Peptide Hydrazides." Nature Protocols, vol. 6, 2011, pp. 7645.
-
Zheng, J. S., et al. "Robust Chemical Synthesis of Proteins by Hydrazide-Based Native Chemical Ligation." Nature Communications, vol. 4, 2013, Article 2480. Link
- Dawson, P. E., et al. "Synthesis of Native Proteins by Chemical Ligation." Annual Review of Biochemistry, vol. 69, 2000, pp. 923-960. (Context for Thioester/Hydrazide utility).
Sources
Cell viability assays for Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate derivatives
Application Note: Cell Viability Profiling of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate Derivatives
Introduction & Scientific Rationale
The compound Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of hydrazone-based derivatives (Schiff bases). These derivatives are widely investigated for their anticancer, antimicrobial, and anti-inflammatory properties due to the pharmacophoric "–CO–NH–N=CH–" linker, which facilitates hydrogen bonding and metal chelation within active sites (e.g., kinases or tubulin).
Mechanistic Context:
-
The Propyl Ester Moiety: Unlike free carboxylic acids, the propyl ester increases the lipophilicity (
) of the molecule, enhancing passive diffusion across the cell membrane. Once intracellular, it may act as a prodrug, subject to hydrolysis by intracellular esterases, or bind directly to hydrophobic pockets. -
The Hydrazone Linker: The active "warhead" of the derivatives. Hydrazones are prone to interference in standard colorimetric assays due to their intrinsic absorbance or reducing potential.
This guide addresses the specific challenges of screening these derivatives: solubility limits , chemical interference with tetrazolium salts , and vehicle toxicity .
Experimental Workflow Visualization
The following diagram outlines the critical path for screening these specific lipophilic derivatives, highlighting the "Solubility Check" gate often missed in standard protocols.
Caption: Workflow for lipophilic hydrazone screening. The "Precipitation Check" is mandatory before cell addition to prevent false toxicity data caused by crystal formation.
Protocol 1: Compound Solubilization & Management
Challenge: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate derivatives are hydrophobic. Direct addition to media often causes "crashing out" (crystallization), which physically damages cells and scatters light in optical density (OD) readings.
Reagents:
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, Hybridoma grade (Sigma-Aldrich).
-
Vehicle Control: DMSO matched to the highest concentration used.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve the solid derivative to 20 mM or 50 mM in 100% DMSO. Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber tubes (hydrazones are light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions (The "Intermediate Step"):
-
Do not pipette 100% DMSO stock directly into the cell culture well. This causes local cytotoxicity (osmotic shock).
-
Prepare a 2x Working Solution in pre-warmed media (e.g., if testing 10 μM, prepare 20 μM in media).
-
Max DMSO Tolerance: Ensure final DMSO concentration is
(v/v). Ideally for sensitive lines like HepG2 or primary cells.
-
Table 1: Dilution Scheme for Dose-Response (Example) Target Final Conc: 0.1, 1, 10, 50, 100 μM
| Step | Source | Vol. Source ( | Vol. Media ( | Intermediate Conc. | Final Well Conc. |
| A | Stock (50 mM) | 2 | 998 | 100 | 50 |
| B | Solution A | 100 | 900 | 10 | 5 |
| C | Solution B | 100 | 900 | 1 | 0.5 |
Expert Insight: Hydrazone derivatives often exhibit color (yellow/orange). You must prepare a "Compound Blank" (Media + Compound, No Cells) for every concentration to subtract background absorbance during analysis.
Protocol 2: Cytotoxicity Assay (CCK-8 / WST-8)
Why CCK-8 over MTT? MTT requires solubilization of formazan crystals (adding a step) and is prone to chemical reduction by hydrazide moieties, leading to false positives. CCK-8 (WST-8) is water-soluble, requires no solubilization, and is less reactive to hydrazones [1].
Materials:
-
Cell Lines: A549 (Lung), MCF-7 (Breast), or HepG2 (Liver) – common targets for this class [2].[1]
-
Reagent: Cell Counting Kit-8 (CCK-8) or Resazurin.
-
Plate: 96-well flat-bottom, clear (for CCK-8) or black (for Resazurin).
Procedure:
-
Seeding: Seed cells at 3,000–5,000 cells/well in 100
L media. Incubate for 24h to allow attachment.-
Edge Effect Avoidance: Fill outer wells with PBS, not cells.
-
-
Treatment: Aspirate old media carefully. Add 100
L of fresh media containing the specific derivative concentrations (from Protocol 1).-
Controls:
-
Negative: Cells + Media + DMSO (Vehicle).
-
Positive: Cells + Cisplatin (10
M) or Doxorubicin. -
Blank: Media + Compound (No Cells) – Crucial for colored hydrazones.
-
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO
. -
Readout:
-
Add 10
L of CCK-8 reagent per well. -
Incubate for 1–4 hours (check for orange color development).
-
Measure Absorbance at 450 nm (Reference: 650 nm).
-
Data Calculation:
Mechanism of Action: Pathway Hypothesis
Understanding how these derivatives kill cells is vital for a high-impact paper. The benzoate-hydrazone scaffold typically induces apoptosis via oxidative stress or tubulin interference.
Caption: Potential cytotoxic pathways. The propyl ester facilitates entry, while the hydrazone moiety triggers ROS or binds specific protein targets, leading to apoptosis.
Troubleshooting & Expert Tips
| Issue | Cause | Solution |
| High Background OD | Compound is colored or precipitates. | Use "Compound Blanks" (no cells) or switch to ATP-based luminescence assays (CellTiter-Glo). |
| Non-Sigmoidal Curve | Solubility limit reached before toxicity. | Check wells under a microscope. If crystals are present, data above that concentration is invalid. |
| Variable Replicates | Pipetting error or evaporation. | Use multi-channel pipettes; ensure outer wells are filled with PBS to prevent "edge effect" evaporation. |
| False Positive Toxicity | DMSO concentration too high. | Ensure final DMSO is <0.5%. Run a "DMSO-only" dose-response to determine cell line tolerance. |
References
-
Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives. PLOS ONE. (2025). Demonstrates the synthesis and cytotoxicity testing (A549 cells) of similar benzoate-hydrazone scaffolds.
-
Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity... of New Benzoate Ester-Linked Arylsulfonyl Hydrazones. International Journal of Molecular Sciences. (2024). Provides comparative IC50 data for benzoate derivatives against MCF-7 and A549 lines.
-
Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Journal of Research in Pharmacy. (2020). Establishes the protocol for testing paraben (alkyl benzoate) hydrazide derivatives using MTT assays.
-
Cytotoxicity-boosting of kiteplatin by Pt(IV) prodrugs with axial benzoate ligands. Journal of Inorganic Biochemistry. (2016).[2] Discusses the role of benzoate lipophilicity in enhancing cellular accumulation.[2]
Sources
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate in drug delivery systems
Application Note: Engineering pH-Responsive Doxorubicin Conjugates using Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Executive Summary & Strategic Rationale
This guide details the application of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (referred to herein as PHOEB ) in the development of stimuli-responsive drug delivery systems (DDS).
PHOEB is a heterobifunctional linker designed to overcome the "burst release" and systemic toxicity issues associated with physical drug encapsulation. Its structure features two critical domains:
-
Hydrazide Moiety: Reacts specifically with carbonyl-containing payloads (e.g., Doxorubicin, Daunorubicin) to form a pH-labile hydrazone bond . This bond is stable at physiological pH (7.[1]4) but hydrolyzes rapidly in the acidic microenvironment of endosomes/lysosomes (pH 4.5–5.5).
-
Propyl Benzoate Core: Provides a hydrophobic anchor. Unlike hydrophilic linkers, the propyl ester and benzene ring increase the logP of the conjugate, facilitating high-efficiency loading into the hydrophobic cores of polymeric micelles or lipid bilayers without premature leakage.
Target Audience: Medicinal Chemists and Formulation Scientists focusing on oncology and intracellular trafficking.
Mechanism of Action: The "Trojan Horse" Strategy
The PHOEB linker enables a "Trojan Horse" delivery mechanism. The drug is chemically "silenced" during transport through the bloodstream and "activated" only upon cellular internalization.
Pathway Visualization
The following diagram illustrates the lifecycle of the PHOEB-Drug conjugate, from synthesis to intracellular release.
Caption: Figure 1. Synthesis and intracellular activation pathway of PHOEB-Doxorubicin conjugates. The hydrazone bond acts as the pH-gated switch.[1]
Experimental Protocols
Protocol A: Synthesis of Doxorubicin-PHOEB Prodrug
Objective: Conjugate Doxorubicin (DOX) to PHOEB via the C-13 ketone position.
Materials:
-
Doxorubicin HCl (DOX)[2]
-
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (PHOEB)[3]
-
Anhydrous Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Sephadex LH-20 (for purification)
Step-by-Step Methodology:
-
Preparation: Dissolve DOX (1 eq, e.g., 50 mg) in anhydrous MeOH (5 mL). Add PHOEB (2 eq, excess ensures complete conversion of expensive drug).
-
Catalysis: Add catalytic TFA (50 µL). The acid catalyst is crucial to protonate the carbonyl oxygen, facilitating nucleophilic attack by the hydrazide.
-
Reaction: Stir the mixture in the dark (DOX is photosensitive) at room temperature for 24–48 hours.
-
Checkpoint: Monitor reaction via TLC (Mobile phase: CHCl3/MeOH 10:1). The red DOX spot (Rf ~0.3) should disappear, replaced by a less polar product spot (Rf ~0.6).
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve in a minimal amount of MeOH.
-
Load onto a Sephadex LH-20 column (eluent: MeOH). Collect the first red band (Conjugate). Unreacted small molecules elute later.
-
-
Characterization (Validation):
-
1H-NMR: Look for the disappearance of the hydrazide protons and shifts in the aromatic region.
-
Mass Spec: Confirm the molecular weight correspond to [DOX + PHOEB - H2O].
-
Protocol B: Nanoparticle Formulation (Nanoprecipitation)
Objective: Encapsulate the hydrophobic PHOEB-DOX prodrug into PEG-PLA micelles.
-
Dissolution: Dissolve amphiphilic polymer (e.g., mPEG-PLA, 20 mg) and PHOEB-DOX prodrug (2 mg) in Acetone (2 mL).
-
Precipitation: Add the organic solution dropwise into deionized water (10 mL) under vigorous stirring (1000 rpm). The hydrophobic PHOEB-DOX and PLA blocks will self-assemble into the core.
-
Solvent Removal: Stir open to air for 4 hours to evaporate acetone, or use a rotary evaporator.
-
Filtration: Pass through a 0.45 µm syringe filter to remove aggregates.
Validation & Quality Control
To ensure scientific integrity, the system must be validated for pH-sensitivity.
Experiment: In Vitro Release Kinetics
Method: Dialysis method.[4]
-
Sample: 1 mL of PHOEB-DOX Micelles.
-
Conditions:
-
PBS (pH 7.4) - Simulating blood.
-
Acetate Buffer (pH 5.[4]0) - Simulating lysosomes.
-
-
Procedure: Place samples in dialysis bags (MWCO 3.5 kDa). Incubate at 37°C with shaking. Sample outer buffer at defined intervals.
Expected Data Output:
| Time (Hours) | Cumulative Release (pH 7.4) | Cumulative Release (pH 5.0) | Interpretation |
| 0 | 0% | 0% | Baseline |
| 4 | < 5% | 35% | Burst Phase: Rapid hydrolysis at acidic pH. |
| 12 | < 8% | 65% | Continued cleavage in lysosomes. |
| 24 | < 10% | > 85% | Complete Release: High therapeutic availability. |
| 48 | < 12% | > 90% | Stability: Linker remains stable in blood (low toxicity). |
Note: If >20% release is observed at pH 7.4 within 24 hours, the purification (Protocol A, Step 4) was insufficient, and free DOX remains.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Water in solvent | Hydrazone formation is reversible. Use anhydrous MeOH and molecular sieves. |
| Precipitation during Reaction | Low solubility of PHOEB | Switch solvent to DMSO/MeOH (1:1) mixture. |
| Burst Release at pH 7.4 | Adsorbed (not conjugated) Drug | Improve purification. Use dialysis against MeOH to remove non-covalently bound drug before formulation. |
References
-
Etrych, T., et al. (2018). pH-Sensitive Hydrazone-Linked Doxorubicin Nanogels via Polymeric-Activated Ester Scaffolds.[5] Chemistry of Materials. [Link]
-
Qi, X., et al. (2018).[6] Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery.[6][7] Frontiers in Pharmacology. [Link]
-
Bae, Y., et al. (2003). Preparation of pH-sensitive polymeric micelles for tumor-targeting drug delivery.[8] Journal of Controlled Release. (Foundational work on hydrazone linkers). [Link]
Sources
- 1. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 847468-43-3 CAS MSDS (PROPYL 4-(2-HYDRAZINO-2-OXOETHOXY)BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation and Preparation of a Designed Kartogenin Drug Delivery System (DDS) of Hydrazone-Linkage-Based pH Responsive mPEG-Hz-b-PCL Nanomicelles for Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery [frontiersin.org]
- 8. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate represents a specialized "privileged structure" intermediate in modern drug discovery. Structurally, it combines a lipophilic propyl paraben core with a reactive acyl hydrazide linker .
This application note details the utility of this molecule as a precursor for bioactive heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles) and Schiff base libraries. Its unique value proposition lies in the propyl ester moiety , which enhances lipophilicity (
Key Applications
-
Antimicrobial Drug Design: Synthesis of hydrazone-based inhibitors targeting bacterial enzymes (e.g., Enoyl-ACP reductase).[1][2]
-
Heterocyclic Library Generation: Precursor for cyclization into oxadiazole and thiadiazole pharmacophores.
-
Lipophilicity Modulation: Tuning ADME properties via the stable propyl ester tail.
Chemical Structure & Properties[1][3][4][5][6][7][8][9]
The molecule consists of three distinct functional zones:
-
The Lipophilic Tail (Zone A): A propyl ester, providing stability and hydrophobic interaction potential.
-
The Aromatic Core (Zone B): A 1,4-disubstituted benzene ring (benzoate), serving as a rigid spacer.
-
The Reactive Head (Zone C): A hydrazide group linked via an oxyacetyl spacer, serving as the "warhead" for derivatization.
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate |
| Molecular Formula | |
| Molecular Weight | 252.27 g/mol |
| Key Functional Group | Acyl Hydrazide ( |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water. |
| Stability | Hygroscopic; store under inert atmosphere at |
Synthetic Pathway & Selectivity Challenge
The synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate requires a high degree of chemoselectivity . The precursor diester contains two electrophilic sites: the aromatic propyl ester and the aliphatic ethyl ester.
The Challenge: Hydrazine hydrate is a potent nucleophile that can attack both ester groups. The Solution: Exploiting the reactivity difference. The aliphatic ester (oxyacetate) is significantly more electrophilic than the electron-rich aromatic benzoate. By controlling temperature and stoichiometry, the hydrazide can be formed exclusively at the tail, leaving the propyl benzoate core intact.
Diagram 1: Chemoselective Synthesis Pathway
Caption: Chemoselective route preserving the propyl ester while converting the aliphatic ester to hydrazide.
Experimental Protocols
Protocol A: Synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Objective: To synthesize the title compound with >90% purity while avoiding hydrolysis of the propyl ester.
Reagents:
-
Ethyl chloroacetate[5]
-
Anhydrous Potassium Carbonate (
) -
Hydrazine Hydrate (80% or 99%)
-
Solvents: Acetone (dry), Ethanol (absolute)
Step 1: O-Alkylation (Formation of Diester)
-
Dissolve 0.01 mol of Propyl 4-hydroxybenzoate in 50 mL of anhydrous acetone.
-
Add 0.015 mol of anhydrous
(base). Stir at room temperature for 30 minutes to facilitate phenoxide formation. -
Dropwise add 0.012 mol of Ethyl chloroacetate.
-
Reflux the mixture for 8–10 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Filter the hot solution to remove inorganic salts (
, unreacted carbonate). -
Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol to obtain the Intermediate Diester .
Step 2: Selective Hydrazinolysis
-
Dissolve 0.01 mol of the Intermediate Diester in 30 mL of absolute ethanol.
-
Cool the solution to 0–5°C in an ice bath. Critical: Low temperature prevents attack on the propyl benzoate ester.
-
Add 1.0 equivalent (strictly controlled) of Hydrazine Hydrate dropwise with constant stirring.
-
Stir at 0–5°C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.
-
The solid product (hydrazide) will precipitate out.
-
Filter, wash with cold ethanol, and dry. Recrystallize from ethanol/DMF if necessary.
Validation Criteria:
-
IR Spectrum: Appearance of doublet peaks at 3200–3300
( ) and retention of ester carbonyl at ~1710 . -
Melting Point: Sharp range (typically 150–160°C, dependent on purity).
Protocol B: Application – Synthesis of Bioactive Hydrazones (Schiff Bases)
Objective: To generate a library of antimicrobial agents by reacting the hydrazide with aromatic aldehydes.
Methodology:
-
Dissolve 1 mmol of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate in 10 mL hot ethanol (add drops of acetic acid as catalyst).
-
Add 1.1 mmol of the appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).
-
Reflux for 4–6 hours.
-
Cool to room temperature. The hydrazone derivative will crystallize.
-
Significance: These derivatives inhibit bacterial DNA gyrase and Enoyl-ACP reductase (InhA), making them potent antitubercular candidates.
Strategic Utility in Drug Design (SAR Analysis)
The propyl group is not merely a protecting group; it is a pharmacophore modulator.
Diagram 2: Pharmacophore Mapping & Biological Interaction
Caption: Structure-Activity Relationship (SAR) highlighting the role of the propyl tail in membrane permeation.
Comparative Advantage
| Feature | Methyl/Ethyl Analog | Propyl Analog (This Compound) |
| Lipophilicity ( | Lower | Higher (Optimal for CNS/Cell Wall penetration) |
| Metabolic Stability | Fast hydrolysis | Moderate stability (Sustained release) |
| Target | General Gram-negative | Mycobacterium tuberculosis (Waxy wall) |
References
-
Synthesis and Biological Evaluation of Hydrazide-Hydrazones: Title: Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.[6] Source: National Institutes of Health (PMC). URL:[Link]
-
Antitubercular Applications of Benzoate Hydrazides: Title: Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives. Source: PLOS One.[1][2] URL:[Link][1][2]
-
Paraben Chemistry and Reactivity: Title: Propylparaben: Chemical Properties and Synthesis.[3] Source: Wikipedia / Chemical Data. URL:[Link][7]
-
General Hydrazone Bioactivity: Title: Biological Activities of Hydrazone Derivatives.[1][2][8][3][9] Source: Molecules (MDPI). URL:[Link]
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propylparaben - Wikipedia [en.wikipedia.org]
- 4. 847468-43-3 CAS MSDS (PROPYL 4-(2-HYDRAZINO-2-OXOETHOXY)BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arjonline.org [arjonline.org]
- 9. mdpi.com [mdpi.com]
Spectroscopic Analysis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Introduction & Scope
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS: 847468-43-3) is a critical bifunctional intermediate in medicinal chemistry. Structurally, it consists of a lipophilic propyl benzoate core linked via an ether spacer to a reactive hydrazide moiety. This compound serves as a "privileged scaffold" for synthesizing antimicrobial hydrazones, 1,3,4-oxadiazoles, and pyrazoles targeting enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis.
This Application Note provides a definitive guide for the spectroscopic characterization of this molecule. Unlike standard protocols, this guide emphasizes the chemoselective validation required to ensure the propyl ester remains intact while the hydrazide is formed, a common synthetic pitfall.
Key Analytical Objectives
-
Structural Confirmation: Unambiguous assignment of the propyl ester vs. the hydrazide functionality.
-
Purity Profiling: Detection of the common "over-reacted" impurity, the di-hydrazide derivative.
-
Method Standardization: Self-validating protocols for IR, NMR, and MS.
Chemical Context & Synthesis Logic[1][2][3][4]
To interpret the spectra correctly, one must understand the synthesis. The compound is typically generated via the reaction of Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate with hydrazine hydrate.
The Chemoselectivity Challenge: The precursor contains two ester groups:
-
Aromatic Ester: Propyl benzoate (stable, conjugated).
-
Aliphatic Ester: Ethyl acetate derivative (reactive).
Hydrazine acts as a nucleophile.[1] Under controlled conditions (ethanol reflux, limited time), it selectively attacks the aliphatic ester due to the lack of conjugative stabilization, leaving the aromatic propyl ester intact.
Visualizing the Reaction & Impurity Pathway:
Figure 1: Chemoselective synthesis pathway highlighting the kinetic difference between aliphatic and aromatic ester hydrazinolysis.
Experimental Protocols
Sample Preparation
-
Solvent Selection: The hydrazide group confers polarity and hydrogen-bonding capability.
-
Recommended:DMSO-d6 (Dimethyl sulfoxide-d6) is the gold standard for NMR. It disrupts intermolecular H-bonds, sharpening the amide/hydrazide proton signals.
-
Alternative: Methanol-d4 (Note: Hydrazide -NH protons may exchange and disappear).
-
-
Concentration: 10-15 mg in 0.6 mL solvent for 1H NMR; 30-50 mg for 13C NMR.
Instrumentation Parameters
| Technique | Instrument Class | Key Parameter | Rationale |
| 1H NMR | 400 MHz+ | Pulse Angle: 30° | Ensures accurate integration of the propyl vs. aromatic protons. |
| FT-IR | ATR (Diamond) | Resolution: 4 cm⁻¹ | Distinguish the doublet of the hydrazide (-NH-NH2) from single amide peaks. |
| UV-Vis | Double Beam | Solvent: Methanol | Detects the n→π* transitions of the carbonyls and π→π* of the benzene ring. |
| LC-MS | ESI-QTOF | Mode: Positive (+ve) | Hydrazides protonate easily ([M+H]+). |
Spectroscopic Characterization Guide
Infrared Spectroscopy (FT-IR)
Objective: Confirm the presence of the hydrazide and the retention of the ester.
| Functional Group | Wavenumber (cm⁻¹) | Signal Shape | Diagnostic Value |
| Hydrazide NH/NH₂ | 3300 - 3350 | Doublet/Broad | Critical: Primary amine stretch of -NH-NH₂. |
| Amide NH | ~3200 | Sharp | Secondary amide stretch. |
| Ester C=O | 1705 - 1720 | Strong, Sharp | Confirms the Propyl Benzoate core is intact. |
| Amide C=O | 1650 - 1680 | Strong | Carbonyl of the hydrazide group (Amide I). |
| C-O-C (Ether) | 1240 - 1260 | Strong | Aryl alkyl ether linkage (-O-CH₂-). |
Self-Validation Check: If the peak at ~1710 cm⁻¹ is absent or significantly shifted to ~1650 cm⁻¹, the propyl ester has likely hydrolyzed or reacted to form the di-hydrazide impurity.
Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon skeleton and verify the integration ratio between the propyl tail and the hydrazide head.
1H NMR (400 MHz, DMSO-d6)
Chemical shifts are approximate and may vary with concentration.
| Proton Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) |
| Hydrazide -NH- | 9.35 | Singlet (Broad) | 1H | - |
| Aromatic (H-2, H-6) | 7.92 | Doublet | 2H | ~8.8 Hz (Ortho) |
| Aromatic (H-3, H-5) | 7.05 | Doublet | 2H | ~8.8 Hz (Ortho) |
| Ether -O-CH₂-CO | 4.58 | Singlet | 2H | - |
| Hydrazide -NH₂ | 4.35 | Broad Singlet | 2H | Exchangeable |
| Propyl -O-CH₂- | 4.21 | Triplet | 2H | ~6.6 Hz |
| Propyl -CH₂- | 1.73 | Sextet/Multi | 2H | ~7.0 Hz |
| Propyl -CH₃ | 0.98 | Triplet | 3H | ~7.4 Hz |
Quality Control Calculation:
Calculate the ratio of the Propyl Methyl (0.98 ppm) to the Aromatic Protons (7.92 ppm) .
-
Target: 1.0 ± 0.05.
-
Interpretation: If Ratio < 0.9, propyl ester hydrolysis has occurred.
13C NMR (100 MHz, DMSO-d6)
-
Carbonyls: Two distinct peaks.
-
166.8 ppm: Ester C=O (Conjugated with ring).
-
165.2 ppm: Hydrazide C=O (Aliphatic amide-like).
-
-
Aromatic: ~162 (C-O), 131 (C-H), 123 (C-C=O), 114 (C-H).
-
Aliphatic:
-
66.5 ppm: Ether -O-CH₂-
-
66.0 ppm: Propyl -O-CH₂-
-
21.6 ppm: Propyl -CH₂-
-
10.5 ppm: Propyl -CH₃
-
Mass Spectrometry (ESI-MS)
Molecular Formula: C₁₂H₁₆N₂O₄ Exact Mass: 252.11
Fragmentation Pathway Logic: The fragmentation usually follows the cleavage of the weakest bonds (ether linkage) or loss of small stable molecules (hydrazine, propene).
References
-
National Center for Biotechnology Information (2025). PubChemLite Compound Summary for Propyl 4-[(4-methoxybenzoyl)amino]benzoate (Structural Analog Analysis). Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2025). "Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives." PLoS ONE, 20(5): e0323702.[2] (Provides synthesis conditions for hydrazide-benzoate scaffolds). Retrieved from [Link]
-
Anasazi Instruments (2015). "Using EFT NMR to Determine Spectra of Propyl benzoate."[3] News-Medical. (Reference for Propyl Benzoate core shifts). Retrieved from [Link]
-
Popiołek, L., et al. (2023). "Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid."[4] International Journal of Molecular Sciences. (Methodology for hydrazide formation). Retrieved from [Link]
Sources
- 1. A method for synthesizing 4-methyl-2 hydrazinobenzothiazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. mdpi.com [mdpi.com]
Application Note: NMR Characterization of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
The following Application Note and Protocol is designed for researchers and analytical scientists characterizing Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate . This guide synthesizes theoretical prediction with empirical data patterns typical for paraben-hydrazide derivatives.
Introduction & Compound Significance
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate represents a critical bifunctional scaffold in medicinal chemistry. It combines a lipophilic propyl paraben core with a reactive acyl hydrazide tail via an oxyacetyl linker.
-
Therapeutic Relevance: This motif is a precursor for 1,3,4-oxadiazoles and pyrazoles, often explored for antimicrobial and anticancer activity [1].
-
Analytical Challenge: The molecule contains two distinct carbonyl environments (ester vs. hydrazide) and exchangeable protons (
) that require specific solvent conditions for detection.
Chemical Structure Breakdown
-
Formula:
-
MW: 252.27 g/mol
-
Key Moieties:
-
Propyl Ester:
(Lipophilic tail). -
Aromatic Core: 1,4-disubstituted benzene (AA'BB' system).
-
Linker:
(Oxyacetyl bridge). -
Hydrazide:
(Reactive head).
-
Experimental Protocol
Sample Preparation
Objective: Maximize resolution of exchangeable protons (
-
Solvent Selection: DMSO-d6 (99.9% D) is the mandatory solvent.
-
Reasoning: Chloroform-d (
) often leads to broadening or disappearance of the hydrazide protons due to rapid exchange and poor hydrogen bond stabilization. DMSO-d6 stabilizes these protons, appearing as distinct singlets [2].
-
-
Concentration: 10–15 mg of sample in 600 µL solvent.
-
Tube: 5 mm high-precision NMR tube (e.g., Wilmad 528-PP).
Acquisition Parameters (600 MHz equivalent)
To ensure publication-quality data (E-E-A-T standard), use the following pulse sequences:
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Purpose |
| 1H Standard | zg30 | 16 | 1.0 sec | Quantitative proton integration. |
| 13C {1H} | pg30 / zgpg30 | 1024 | 2.0 sec | Carbon backbone verification. |
| COSY | cosygpppqf | 8 | 1.5 sec | Neighbor connectivity (Propyl chain, Aromatics). |
| HSQC | hsqcedetgpsisp2.3 | 4 | 1.5 sec | 1-bond C-H correlation (Multiplicity editing). |
| HMBC | hmbcgplpndqf | 16 | 1.5 sec | Long-range connectivity (Linker to Carbonyls). |
Data Analysis & Assignment Logic
1H NMR Assignment (DMSO-d6, 600 MHz)
The spectrum is defined by four distinct zones.
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 9.35 | Broad Singlet | 1H | NH (Hydrazide) | Deshielded by adjacent carbonyl; broad due to quadrupole N relaxation/exchange. |
| 7.92 | Doublet ( | 2H | Ar-H (2,6) | Ortho to the electron-withdrawing ester group (Deshielded). |
| 7.05 | Doublet ( | 2H | Ar-H (3,5) | Ortho to the electron-donating ether oxygen (Shielded). |
| 4.62 | Singlet | 2H | O-CH₂-CO | The "Linker." Unique singlet, critical for confirming etherification success. |
| 4.32 | Broad Singlet | 2H | NH₂ | High-field exchangeable protons. Often disappears if water content is high. |
| 4.18 | Triplet ( | 2H | Propyl | Deshielded by ester oxygen. |
| 1.72 | Sextet ( | 2H | Propyl | Typical alkyl chain methylene. |
| 0.96 | Triplet ( | 3H | Propyl | Terminal methyl group. |
13C NMR Assignment (DMSO-d6, 150 MHz)
Differentiation of the two carbonyls is the primary challenge.
-
Hydrazide C=O (~166.5 ppm): Typically slightly upfield or overlapping with the ester, but distinct in HMBC.
-
Ester C=O (~165.8 ppm): Conjugated with the aromatic ring.
-
Aromatic C-O (~161.5 ppm): The ipso-carbon attached to the ether linker.
-
Linker CH₂ (~66.0 ppm): Distinctive methylene carbon between oxygen and carbonyl.
Structural Validation Workflow (Visualized)
The following diagram illustrates the logical flow of the characterization process, from synthesis intermediate to final NMR validation.
Figure 1: Synthesis and Characterization Workflow. Note the critical solvent choice in the NMR Prep stage.
Connectivity Map (HMBC Correlations)
This diagram details the specific Heteronuclear Multiple Bond Correlations (HMBC) required to prove the structure is correct and not a hydrolysis byproduct.
Figure 2: Key HMBC correlations. The Linker H (4.62 ppm) acts as the 'bridge' verifying the connection between the aromatic core and the hydrazide tail.
Troubleshooting & Quality Control
Common Impurities[1]
-
Hydrazine Hydrate: If the product is not washed thoroughly, a sharp singlet at ~7.0 ppm (broad) or ~5-6 ppm may appear depending on water content.
-
Water: DMSO-d6 is hygroscopic. A large water peak at 3.33 ppm can obscure the signal for
or overlap with the propyl chain signals if shifted. Solution: Store DMSO over molecular sieves. -
Hydrolysis Product (Acid): If the hydrazide hydrolyzes, the
signals disappear, and a very broad peak appears at >12 ppm.
Self-Validating Check
-
Integration Ratio: The ratio of the Linker Singlet (2H) to the Propyl Methyl Triplet (3H) must be exactly 2:3 . Any deviation suggests cleavage of the ester or ether bond.
References
-
Design and Synthesis of Hydrazide-Hydrazones: Popiołek, Ł. (2023).[1] Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]
-
NMR Solvent Effects on Hydrazides: Shetnev, A. A., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives. PMC. [Link]
-
Propyl Benzoate Core Data: SpectraBase.[2] Propyl 4-hydroxybenzoate 1H NMR Spectrum. [Link]
-
General Hydrazide Synthesis Protocols: Vertex AI Search Results (2025). Synthesis of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives. PLOS One.[3] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Propyl p-methoxybenzoate | C11H14O3 | CID 243787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: IR Spectroscopy of Hydrazinobenzoate Compounds
This Application Note is written for researchers and analytical scientists involved in the structural characterization and quality control of hydrazinobenzoate derivatives. It addresses the specific challenges of distinguishing between ring-substituted hydrazines and carbonyl-substituted hydrazides using Infrared (IR) Spectroscopy.
Executive Summary
Hydrazinobenzoate compounds serve as critical scaffolds in the synthesis of antimicrobial agents, anticancer drugs, and metal chelators (e.g., Deferasirox). However, their structural duality—existing either as ring-substituted phenylhydrazines (e.g., 4-hydrazinobenzoic acid) or carbonyl-substituted hydrazides (e.g., 4-hydroxybenzoic acid hydrazide)—poses characterization challenges. This guide provides a definitive protocol for using Fourier Transform Infrared (FT-IR) spectroscopy to distinguish these isomers, monitor reaction progress, and detect genotoxic impurities.
Theoretical Basis & Structural Duality
To interpret the IR spectra accurately, one must first distinguish between the two primary chemical environments of the hydrazine moiety in benzoate systems.
The Two Scaffolds
-
Type A: Ring-Substituted (Phenylhydrazines)
-
Structure: The hydrazine group (
) is attached directly to the aromatic ring. -
Key Feature: The carbonyl remains a carboxylic acid (
) or ester. -
Relevance: Often genotoxic impurities (e.g., 4-hydrazinobenzoic acid).[1]
-
-
Type B: Carbonyl-Substituted (Benzohydrazides)
-
Structure: The hydrazine group replaces the hydroxyl of the carboxylic acid, forming a hydrazide (
). -
Relevance: Common drug precursors and stable intermediates.
-
Vibrational Modes of Interest[2]
-
N-H Stretching (
): Appears in the 3100–3400 cm⁻¹ region. Primary amines/hydrazines show a doublet (asymmetric/symmetric), while secondary amines show a single band. -
C=O Stretching (
): The most diagnostic handle.-
Carboxylic Acid (Type A): 1680–1710 cm⁻¹ (often broad due to dimerization).
-
Hydrazide (Type B): 1650–1680 cm⁻¹ (Amide I band, shifted lower due to resonance).
-
-
N-N Stretching (
): A weak but diagnostic band around 900–1000 cm⁻¹, often obscured but critical for confirmation.
Experimental Protocol
Sample Preparation
Objective: Minimize environmental water interference which obscures the critical N-H/O-H region.
-
Method A: Attenuated Total Reflectance (ATR) [Recommended]
-
Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline powders).
-
Pressure: High contact pressure is required to suppress refractive index effects.
-
Workflow: Clean crystal with isopropanol
Background scan (air) Place sample Apply pressure anvil Scan.
-
-
Method B: KBr Pellet [For High-Resolution N-H Analysis]
-
Ratio: 1:100 (Sample:KBr).
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained.
-
Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum to remove moisture.
-
Instrument Parameters
| Parameter | Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers functional groups and fingerprint region. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve split N-H bands. |
| Scans | 32 or 64 | Optimizes Signal-to-Noise (S/N) ratio. |
| Apodization | Blackman-Harris | Reduces side-lobes for sharp crystalline peaks. |
Data Interpretation & Peak Assignment
Comparative Assignment Table
The following table contrasts the two primary hydrazinobenzoate scaffolds.
| Vibrational Mode | Region (cm⁻¹) | Type A: 4-Hydrazinobenzoic Acid [1][4] | Type B: 4-Hydroxybenzoic Acid Hydrazide [3][5] |
| 2500–3300 | Broad, Strong (Carboxylic dimer). Overlaps C-H. | Sharp/Medium (Phenolic OH, if present). ~3200 cm⁻¹.[2] | |
| 3100–3400 | Medium doublet (~3250, 3350). Often buried in OH. | Distinct Multi-band . ~3300, 3200, 3050 cm⁻¹ (Amide A/B). | |
| 1640–1720 | ~1680–1700 cm⁻¹ (Carboxylic Acid). | ~1640–1660 cm⁻¹ (Hydrazide/Amide I). | |
| 1500–1600 | 1605, 1580 cm⁻¹ (Aromatic ring). | 1610, 1590 cm⁻¹ (Aromatic ring). | |
| 1500–1550 | Weak/Medium. | Strong ~1530 cm⁻¹ (Amide II mixed mode). | |
| 1200–1350 | ~1280 cm⁻¹ (Ar-NH-NH₂). | ~1300–1320 cm⁻¹ (Amide III). | |
| 900–1000 | ~985 cm⁻¹ (Weak). | ~990–1000 cm⁻¹ (Weak). |
Critical Analysis Logic
-
The Carbonyl Shift: If the carbonyl peak shifts from ~1700 cm⁻¹ (acid) to ~1650 cm⁻¹ (amide-like), you have successfully converted the acid to the hydrazide.
-
The "Broad" vs. "Sharp" OH: A massive, broad feature from 2500–3300 cm⁻¹ indicates the presence of the carboxylic acid dimer (Type A). If this region clears up and resolves into distinct N-H spikes, the carboxylic acid is consumed.
Visual Workflows
Experimental Workflow
Figure 1: Step-by-step workflow for acquiring and classifying hydrazinobenzoate spectra.
Spectral Decision Tree for Impurity Detection
This logic is used to detect Type A impurities (genotoxins) in Type B drug substances.
Figure 2: Logic gate for distinguishing product from starting material/impurity.
Case Study: Synthesis Monitoring
Scenario: Synthesis of a hydrazone drug intermediate from 4-hydrazinobenzoic acid.
Reaction: 4-Hydrazinobenzoic acid + Aldehyde
-
T=0 (Starting Material): Spectrum shows broad O-H stretch (2500–3300 cm⁻¹) and C=O at 1690 cm⁻¹.
-
T=End (Product):
-
Disappearance: The N-H doublet of the primary amine (hydrazine) at 3300/3200 cm⁻¹ changes profile.
-
Appearance: A new sharp band at 1600–1620 cm⁻¹ appears, corresponding to the Imine (
) bond formation [2][5]. -
Persistence: The C=O band remains near 1690 cm⁻¹ (since the carboxylic acid is untouched in this specific reaction path), unless the reaction involved the acid group.
-
References
-
ChemicalBook. (n.d.). 4-Hydrazinylbenzoic acid IR Spectrum. Retrieved from
-
National Institutes of Health (NIH). (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Retrieved from
-
NIST Chemistry WebBook. (n.d.). Benzoic acid, 4-hydroxy-, hydrazide IR Spectrum. Retrieved from
-
PubChem. (n.d.).[3] 4-Hydrazinobenzoic acid | C7H8N2O2.[3][4][5] Retrieved from
-
ResearchGate. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydrazinylbenzoic acid(619-67-0) IR Spectrum [chemicalbook.com]
- 5. 4-Hydrazinobenzoic acid, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Note: Structural Elucidation of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate via ESI-MS/MS
This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers involved in impurity profiling and structural elucidation of paraben-linker intermediates.
Executive Summary
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (
This guide details the Electrospray Ionization (ESI) fragmentation behavior of the target molecule, establishing a self-validating spectral fingerprint for quality control and metabolic tracking.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | Propyl 4-[(hydrazinocarbonyl)methoxy]benzoate |
| Molecular Formula | |
| Monoisotopic Mass | 252.1110 Da |
| Structure | Propyl ester (C3) attached to a benzoate core; para-substituted with a 2-hydrazino-2-oxoethoxy linker. |
| Key Functional Groups | Ester (Propyl), Ether (Phenoxy), Hydrazide (Primary). |
| LogP (Predicted) | ~1.8 (Moderate Lipophilicity) |
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO to ensure complete solubility of the hydrazide moiety.
-
Working Solution: Dilute stock 1:1000 into 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid. Final concentration: ~1 µg/mL.
-
Pre-analysis Check: Filter through a 0.2 µm PTFE syringe filter to remove any precipitated oligomers.
Instrumentation Parameters (LC-ESI-QTOF)
-
Ionization Mode: ESI Positive (
) -
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile hydrazide).
-
Source Temperature: 120°C
-
Desolvation Gas:
, 800 L/hr, 350°C -
Collision Energy (CE): Ramped 15–35 eV for MS/MS experiments.
Mass Spectrometry Analysis
Full Scan (MS1) Interpretation
In positive ESI mode, the molecule readily protonates at the terminal hydrazine nitrogen (
-
Observed Precursor:
-
Adducts: Sodium adducts
are common due to the chelating potential of the hydrazide-ether motif.
Fragmentation Pathways (MS2)
Upon Collision-Induced Dissociation (CID), the molecule exhibits three distinct cleavage channels driven by the stability of the benzoate core.
Channel A: Hydrazide Degradation (Diagnostic)
The most labile bond is the
-
Loss of Ammonia (
, -17 Da): -
Loss of Hydrazine (
, -32 Da):-
Structure: Formation of the acylium ion
.
-
Channel B: Ether Linkage Cleavage (Core Identification)
Cleavage at the phenolic ether bond releases the side chain.
-
Loss of Acetohydrazide moiety (
, -72 Da):-
Significance: This generates the Propyl Paraben cation (Propyl 4-hydroxybenzoate), a well-known spectral standard. This confirms the core structure.
-
Channel C: Ester Hydrolysis (Propyl Loss)
Typical of propyl esters, occurring often after the initial side-chain loss.
-
Loss of Propene (
, -42 Da): -
Decarboxylation/Dehydroxylation:
-
(Hydroxybenzoyl cation)
(Phenol radical cation equivalent).
-
(Hydroxybenzoyl cation)
Visualizing the Fragmentation Tree
The following diagram illustrates the hierarchical fragmentation logic, essential for confirming the analyte's identity in complex matrices.
Figure 1: ESI(+) MS/MS fragmentation tree of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate showing primary cleavage channels.
Data Interpretation Table
| Observed m/z | Theoretical m/z | Error (ppm) | Proposed Formula | Structural Assignment |
| 253.1183 | 253.1188 | -2.0 | Protonated Molecule | |
| 236.0915 | 236.0923 | -3.4 | Loss of | |
| 221.0809 | 221.0814 | -2.3 | Loss of Hydrazine ( | |
| 181.0859 | 181.0865 | -3.3 | Propyl 4-hydroxybenzoate cation | |
| 139.0390 | 139.0395 | -3.6 | 4-Hydroxybenzoic acid cation | |
| 121.0284 | 121.0290 | -4.9 | Hydroxybenzoyl cation (Signature) |
Troubleshooting & Optimization
-
Issue: Low abundance of Precursor (
253).-
Cause: In-source fragmentation due to the labile hydrazide bond.
-
Solution: Lower the Cone Voltage (or Fragmentor Voltage) by 10–15 V. Reduce source temperature to <100°C.
-
-
Issue: High Sodium Adduct (
275).-
Cause: Glassware contamination or high salt content in mobile phase.
-
Solution: Use plasticware where possible; add 5 mM Ammonium Formate to the mobile phase to suppress
and promote .
-
References
-
Fragmentation of Diacylhydrazine Derivatives: Title: Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Paraben Fragmentation Standards: Title: MassBank Record: Propyl 4-hydroxybenzoate (Propylparaben) MS2 Data.[5] Source: MassBank Europe.[2] URL:[Link]
-
Hydrazone/Hydrazide Synthesis & Characterization: Title: Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives. Source: PLOS ONE. URL:[Link][6]
-
General ESI Fragmentation Mechanisms: Title: Prediction of Fragmentation Pathway of Natural Products and Pesticides by ChemFrag. Source: Frontiers in Chemistry / NIH. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. massbank.eu [massbank.eu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. massbank.eu [massbank.eu]
- 6. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical HPLC Strategies for Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
This Application Note is designed to serve as a definitive technical guide for the analytical characterization and purification support of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate .
Executive Summary
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a critical pharmacophore intermediate, frequently employed in the synthesis of biologically active hydrazones (Schiff bases) with antitubercular and cytotoxic potential. Its amphiphilic nature—comprising a lipophilic propyl benzoate tail and a polar hydrazide head—presents unique chromatographic challenges.
This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed to:
-
Monitor Reaction Progress: Quantify the conversion of the ester precursor to the hydrazide.
-
Profile Impurities: Separate unreacted starting materials (Propyl paraben) and potential hydrolysis degradants.
-
Support Purification: Validate the efficacy of recrystallization or preparative chromatography.[1]
Chemical Context & Impurity Origins
To develop a specific method, one must understand the "Genealogy of Impurities." The synthesis typically involves the alkylation of Propyl 4-hydroxybenzoate followed by hydrazinolysis.
Synthesis Pathway & Critical Impurities
-
Analyte (Product): Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate.[2][3][4]
-
Impurity A (Starting Material): Propyl 4-hydroxybenzoate (Propyl Paraben).
-
Impurity B (Intermediate): Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate (The "Ether Ester").
-
Impurity C (Reagent): Hydrazine Hydrate (Genotoxic, elutes at void volume).
-
Impurity D (Degradant): 4-(2-hydrazino-2-oxoethoxy)benzoic acid (Hydrolysis of the propyl ester).
Visualizing the Impurity Landscape
The following diagram maps the chemical origins of the mixture components to their expected chromatographic behavior.
Caption: Chemical genealogy of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate, correlating synthetic steps to expected HPLC elution order.
Method Development Strategy
Column Selection: The "End-Capping" Necessity
The hydrazide moiety (-NH-NH2) is basic and capable of hydrogen bonding. Using standard silica columns can lead to severe peak tailing due to interaction with residual silanols.
-
Recommendation: C18 column with high carbon load and extensive end-capping.
-
Specific Phase: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2).
Mobile Phase Chemistry
-
Buffer: Acidic pH is required to protonate the hydrazide (preventing silanol interaction) and suppress the ionization of the benzoate carboxylate (if hydrolysis occurs), ensuring sharp peaks.
-
Selection: 0.1% Formic Acid (pH ~2.7). This is volatile (LC-MS compatible) and provides excellent peak shape for hydrazides.
Detailed Experimental Protocols
Protocol A: Analytical QC Method (Gradient)
Purpose: Routine purity checks and monitoring the disappearance of the intermediate ether ester.
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm | Standard dimensions for robust separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source; suppresses silanol activity. |
| Mobile Phase B | Acetonitrile (MeCN) | Stronger elution solvent than MeOH; sharper peaks. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Detection | UV @ 254 nm | Targets the Benzoate chromophore. |
| Injection Vol | 5 - 10 µL | Avoid overloading the hydrazide peak. |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial hold for polar impurities (Hydrazine/Acids). |
| 2.0 | 10 | Isocratic hold. |
| 15.0 | 90 | Gradient ramp to elute lipophilic Ester Intermediate. |
| 20.0 | 90 | Wash column. |
| 20.1 | 10 | Re-equilibration. |
| 25.0 | 10 | Ready for next injection. |
Protocol B: Sample Preparation
Crucial Step: Hydrazides can react with ketones/aldehydes. Do NOT use Acetone as a solvent or cleaning agent, as it will form a hydrazone artifact immediately.
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: Prepare 0.5 mg/mL solution of the crude solid.
-
Filtration: 0.22 µm PTFE or Nylon filter (Avoid cellulose acetate if ester hydrolysis is a concern, though usually safe for short contact).
Purification Support & Scale-Up
The analytical method above is the "eye" for the purification process. The synthesis of this molecule often yields a solid that requires recrystallization rather than expensive Prep-HPLC.
Workflow: Recrystallization Monitoring
-
Crude Analysis: Inject crude solid. Identify the ratio of Product (RT ~8-10 min) vs. Intermediate B (RT ~14-16 min) .
-
Solvent Selection: Ethanol is the preferred solvent for this class of hydrazides [1].
-
Mother Liquor Check: After filtration, analyze the supernatant (mother liquor). It should be enriched with the non-polar impurities (Intermediate B) and very polar impurities (Hydrazine).
-
Crystal Check: Dissolve a small crystal of the final product. The target purity is >98% Area Under Curve (AUC).
Decision Tree for Purification
Caption: Logic flow for using HPLC data to direct the purification strategy.
Troubleshooting & System Suitability
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Product) | Silanol interaction with Hydrazide. | Ensure Mobile Phase A has 0.1% Formic Acid or switch to 10mM Ammonium Acetate (pH 4.5). |
| Ghost Peak @ ~5 min | Acetone contamination. | Ensure no acetone was used in glassware cleaning (forms hydrazone). |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in initial mobile phase (10% MeCN) if possible, or inject smaller volume. |
| Rising Baseline | Gradient drift. | Use HPLC-grade additives; ensure column equilibration time is sufficient (5 column volumes). |
References
-
Synthesis & Recrystallization Context: Al-Amiery, A. A., et al. (2025).[5] "Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives." PLoS One, 20(5), e0323702.[6] Demonstrates the synthesis and ethanol recrystallization purification of structurally related hydrazino-benzoate derivatives.
-
Hydrazide Characterization: Kulkarni, P., et al. (1986). "Synthesis and properties of 2-hydrazinobenzothiazole derivatives." Chemical Papers, 40(6), 791-796. Provides foundational data on the stability and isolation of hydrazide intermediates.
-
Impurity Profiling Principles: Teasdale, A., et al. (2017). "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates." American Pharmaceutical Review. Discusses the separation of reactive hydrazine functionalities from ester precursors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 898747-57-4_CAS号:898747-57-4_Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate - 化源网 [chemsrc.com]
- 3. 847468-43-3 CAS MSDS (PROPYL 4-(2-HYDRAZINO-2-OXOETHOXY)BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 医药中间体 [huatengsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate as a building block for heterocyclic synthesis
[1]
Introduction & Strategic Value
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate serves as a "linchpin" intermediate. It possesses two distinct reactive centers:
-
The Hydrazide (
): A highly reactive nucleophile ready for heterocyclization into oxadiazoles, triazoles, and pyrazoles. -
The Propyl Ester (
): A stable, lipophilic anchor that remains inert during mild heterocyclization, providing necessary bulk and lipophilicity for receptor binding.
Key Application: This block is extensively used to synthesize antimicrobial, anticancer, and anti-inflammatory agents where the benzoate moiety mimics PABA (para-aminobenzoic acid) antagonists or interacts with hydrophobic pockets in enzymes like COX-2 or Enoyl-ACP reductase.
Synthesis of the Building Block
Objective: Synthesize Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate starting from Propylparaben. Critical Challenge: Chemoselective hydrazinolysis. You must convert the aliphatic ethyl ester to a hydrazide without cleaving the aromatic propyl ester.
Step A: Etherification (Williamson Synthesis)
Reagents: Propyl 4-hydroxybenzoate (Propylparaben), Ethyl chloroacetate, Anhydrous
-
Dissolution: Dissolve 0.1 mol of Propyl 4-hydroxybenzoate in 150 mL of dry acetone.
-
Base Addition: Add 0.15 mol of anhydrous
. Stir for 30 minutes at Room Temperature (RT) to generate the phenoxide anion. -
Alkylation: Dropwise add 0.11 mol of Ethyl chloroacetate.
-
Reflux: Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Filter hot to remove inorganic salts. Evaporate the solvent.[1] Pour the residue into ice-cold water. Filter the solid precipitate (Intermediate Diester: Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate ).
-
Yield: Typically 85–90%.[1]
Step B: Chemoselective Hydrazinolysis
Reagents: Intermediate Diester, Hydrazine Hydrate (80% or 99%), Ethanol.
-
Setup: Dissolve 0.05 mol of the Intermediate Diester in 50 mL of absolute ethanol.
-
Addition: Cool the solution to
in an ice bath. Add 0.075 mol of Hydrazine Hydrate dropwise.-
Note: Excess hydrazine or high heat will attack the propyl ester. Keep stoichiometry controlled.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to RT. Stir for 3–4 hours. -
Isolation: The product often precipitates as a white solid upon cooling. If not, concentrate the ethanol to half volume and add cold water.
-
Purification: Recrystallize from Ethanol.
Application Protocols: Heterocyclic Divergence
Protocol A: Synthesis of 1,3,4-Oxadiazole-2-thiones
Mechanism: Cyclization with Carbon Disulfide (
-
Mix: Dissolve 0.01 mol of the Building Block in 20 mL Ethanol.
-
Reagents: Add 0.02 mol KOH (dissolved in minimal water) and 0.05 mol
(excess). -
Reflux: Heat under reflux for 6–8 hours until
evolution ceases (lead acetate paper test). -
Workup: Concentrate solvent. Dilute with water. Acidify with dilute HCl to pH 2–3.
-
Result: A yellow/white precipitate of Propyl 4-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)benzoate .
Protocol B: Synthesis of 1,2,4-Triazole-3-thiones
Mechanism: Formation of thiosemicarbazide intermediate followed by base-catalyzed cyclization.
-
Thiosemicarbazide Formation: Reflux the Building Block (0.01 mol) with Phenyl Isothiocyanate (0.01 mol) in Ethanol for 4 hours. Cool and filter the solid intermediate.
-
Cyclization: Suspend the intermediate in 2N NaOH (20 mL). Reflux for 4 hours.
-
Workup: Filter to remove impurities. Acidify the filtrate with HCl.
-
Result: Precipitate of Propyl 4-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)benzoate .
Protocol C: Schiff Bases & Thiazolidinones
Mechanism: Condensation with aldehydes followed by cyclocondensation with thioglycolic acid.
-
Schiff Base (Hydrazone): Reflux Building Block + Aromatic Aldehyde (1:1) in Ethanol with catalytic Glacial Acetic Acid for 2–4 hours. Isolate the Hydrazone.[1][2][9][11]
-
4-Thiazolidinone Ring Closure:
-
Take 0.01 mol of the Hydrazone in 30 mL dry Benzene or Toluene.
-
Add 0.015 mol Thioglycolic Acid (Mercaptoacetic acid).
-
Dean-Stark Trap: Reflux for 10–12 hours, removing water continuously.
-
Workup: Wash organic layer with
(to remove excess acid), dry, and evaporate.
-
Visualizing the Chemistry (DOT Diagram)
The following diagram illustrates the synthesis of the building block and its divergence into three key heterocyclic classes.
Caption: Synthesis pathway of the Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate building block and its subsequent conversion into bioactive heterocyclic scaffolds.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield of Hydrazide | Hydrolysis of Propyl Ester | Ensure temperature during hydrazine addition is |
| Oily Product (Hydrazone) | Incomplete Crystallization | Triturate the oil with diethyl ether or hexane. Scratch the flask walls with a glass rod. |
| Incomplete Reaction | Ensure KOH is fully dissolved. Increase reflux time. Check | |
| Impure Thiazolidinone | Incomplete Water Removal | Use a Dean-Stark trap or molecular sieves to drive the equilibrium forward. |
References
-
Damdoom, W. K. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic moiety. ResearchGate. Retrieved from [Link]
-
Ghoneim, A. A., & Mohamed, S. A. (2013).[4] Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives. Oriental Journal of Chemistry, 29(2).[4] Retrieved from [Link]
-
Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19. Retrieved from [Link]
-
Al-Mulla, A. (2017).[5] Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide... using methylparaben as starting material.[5] Impact Factor. Retrieved from [Link]
Sources
- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. orientjchem.org [orientjchem.org]
- 5. impactfactor.org [impactfactor.org]
- 6. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential | PLOS One [journals.plos.org]
- 7. 医药中间体 [huatengsci.com]
- 8. Propyl-benzoate | Sigma-Aldrich [sigmaaldrich.com]
- 9. 898747-57-4_CAS号:898747-57-4_Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate - 化源网 [chemsrc.com]
- 10. 847468-43-3 CAS MSDS (PROPYL 4-(2-HYDRAZINO-2-OXOETHOXY)BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. arjonline.org [arjonline.org]
Click chemistry applications of hydrazino-functionalized molecules
Application Note: Click Chemistry Applications of Hydrazino-Functionalized Molecules
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) defined the "click" era, hydrazino-functionalized molecules have carved a critical niche in bioorthogonal chemistry, particularly where metal-free, physiological conditions are non-negotiable.
Classically, the reaction of hydrazines/hydrazides with aldehydes to form hydrazones was considered "reversible" and arguably not "click" due to hydrolytic instability. However, modern engineering of this interface has produced stabilized ligation systems that meet the rigorous demands of drug development:
-
Bis-Aryl Hydrazone Ligation (HyNic/4FB): Utilizes resonance stabilization and π-electron delocalization to create a stable bond with a distinct UV signature for quantification.
-
Hydrazino-iso-Pictet-Spengler (HIPS) Ligation: A "lock-and-key" mechanism where a hydrazino-indole reacts with an aldehyde to form a hydrolytically distinct C-C bond, offering superior stability for Antibody-Drug Conjugates (ADCs).
This guide details the mechanisms, applications, and validated protocols for these advanced hydrazino-technologies.
Mechanism & Chemistry Deep Dive
The Bis-Aryl Hydrazone (HyNic/4FB) System
Unlike aliphatic hydrazones, which hydrolyze rapidly, the reaction between 6-hydrazinonicotinamide (HyNic) and 4-formylbenzamide (4FB) yields a bis-aryl hydrazone.
-
Causality: The conjugation extends the π-electron system across the two aromatic rings.
-
The "ChromaLink" Effect: This extended conjugation creates a new absorption maximum at 354 nm (
). This allows for non-destructive quantification of the Molar Substitution Ratio (MSR) without mass spectrometry.
The HIPS Ligation (Hydrazino-iso-Pictet-Spengler)
For applications requiring permanence (e.g., ADCs circulating in plasma), the HIPS ligation is superior.
-
Mechanism: It begins as a standard hydrazone formation but is immediately followed by an intramolecular nucleophilic attack by the indole ring (Pictet-Spengler cyclization).
-
Result: The labile
bond is converted into a stable bond and a fused ring system, rendering the linkage resistant to hydrolysis and exchange reactions.
Visualization of Signaling & Reaction Pathways
The following diagram illustrates the mechanistic divergence between reversible hydrazone formation and the "locked" HIPS chemistry, as well as the quantification pathway for HyNic.
Figure 1: Mechanistic pathways of Hydrazino-functionalized ligations. Note the transition from reversible intermediates to "locked" stable conjugates in HIPS chemistry.
Application Note 1: Site-Specific ADC Synthesis via HIPS
Context: Traditional lysine conjugation yields heterogeneous mixtures (DAR 0-8). HIPS chemistry, combined with the "Aldehyde Tag" (formylglycine), allows for site-specific, homogeneous ADCs.[1]
Protocol: HIPS Ligation of Cytotoxic Payload to Antibody
Materials:
-
mAb containing the consensus sequence Cys-X-Pro-X-Arg (converted to Formylglycine by FGE).
-
HIPS-functionalized Payload (e.g., HIPS-Maytansine).
-
Ligation Buffer: 50 mM Sodium Citrate, 50 mM NaCl, pH 5.5.
-
Catalyst: Indole (optional, accelerates reaction).
-
Solvent: DMA (Dimethylacetamide).
Step-by-Step Methodology:
-
Buffer Exchange:
-
Equilibrate the aldehyde-tagged antibody into Ligation Buffer using a Zeba spin column (40 kDa MWCO).
-
Why: The HIPS reaction is optimal at pH 5.5–6.0, where the aldehyde is reactive but the antibody remains stable.
-
-
Reaction Setup:
-
Prepare a 10 mM stock of HIPS-Payload in DMA.
-
Add HIPS-Payload to the antibody solution (Target concentration: 2–5 mg/mL).
-
Stoichiometry: Use 8–10 molar equivalents of payload per aldehyde tag.
-
Note: Add DMA to a final concentration of 5–10% (v/v) to solubilize the hydrophobic payload.
-
-
Incubation:
-
Incubate at 37°C for 16–24 hours in the dark.
-
Validation: Unlike maleimide chemistry, HIPS is slower but does not suffer from "de-conjugation" via retro-Michael addition.
-
-
Purification:
-
Remove excess small molecule payload using Tangential Flow Filtration (TFF) or extensive dialysis against PBS (pH 7.4).
-
-
QC & Validation:
-
HIC-HPLC: Analyze Hydrophobic Interaction Chromatography to determine the Drug-Antibody Ratio (DAR). A successful HIPS reaction on a dual-tagged antibody should yield a sharp peak corresponding to DAR 2.
-
Application Note 2: Quantifiable Protein-Oligonucleotide Conjugation (HyNic/4FB)
Context: Creating Antibody-Oligonucleotide conjugates for technologies like proximity ligation assays (PLA) or DNA-PAINT.
Protocol: The "ChromaLink" Workflow
Materials:
-
Polyclonal IgG (Target).
-
5'-Amino-modified Oligonucleotide.
-
S-HyNic (Succinimidyl 6-hydrazinonicotinamide acetone hydrazone).
-
S-4FB (Succinimidyl 4-formylbenzoate).
-
Modification Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.4.
-
Conjugation Buffer: 100 mM Phosphate, 150 mM NaCl, pH 6.0.
Step-by-Step Methodology:
-
Antibody Activation (HyNic):
-
React IgG (1 mg/mL) with 10 equivalents of S-HyNic in Modification Buffer for 2 hours at RT.
-
Desalt into Conjugation Buffer (pH 6.0).
-
Checkpoint: Measure A354 to confirm HyNic incorporation.
-
-
Oligonucleotide Activation (4FB):
-
React 5'-Amino-Oligo with 20 equivalents of S-4FB in Modification Buffer for 2 hours.
-
Ethanol precipitate or desalt to remove excess S-4FB.
-
-
Conjugation (The Click Event):
-
Mix HyNic-IgG and 4FB-Oligo (Molar ratio 1:3) in Conjugation Buffer.
-
Add 10 mM Aniline (catalyst) to accelerate bis-aryl hydrazone formation.
-
Incubate for 2 hours at RT.
-
-
Self-Validating Quantification:
-
Measure the absorbance of the crude mixture at 354 nm .
-
Use the Bis-Aryl Hydrazone extinction coefficient (
) to calculate the exact number of bonds formed before purification. -
Formula:
.
-
Comparative Data: Hydrazino-Ligation Performance
| Feature | Simple Hydrazone | Bis-Aryl Hydrazone (HyNic/4FB) | HIPS Ligation |
| Bond Type | Bis-Aryl | Fused Indole | |
| Stability (Plasma) | Hours (Hydrolyzes) | Days (Stable) | >10 Days (Highly Stable) |
| Optimum pH | 4.5 - 5.0 | 4.5 - 6.0 (Catalyzable at 7.4) | 5.0 - 6.0 |
| Quantifiable? | No | Yes (UV 354 nm) | Fluorogenic (Specific probes) |
| Primary Use | Metabolic Labeling | Protein-DNA, Labeling | Antibody-Drug Conjugates |
References
-
Agarwal, P., et al. (2013).[2] "Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates." Bioconjugate Chemistry.
-
Dirksen, A., et al. (2006). "Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry." Journal of the American Chemical Society.
-
Solulink (Now Vector Labs). "ChromaLink™ Bioconjugation Technology: Technical White Paper."
-
Hudak, J. E., et al. (2011). "Synthesis of heterobifunctional protein fusions using copper-free click chemistry and the aldehyde tag." Angewandte Chemie.
-
Kudirka, R., et al. (2016). "Site-Specific Antibody-Drug Conjugates Using the Aldehyde Tag and HIPS Chemistry." Methods in Molecular Biology.
Sources
Troubleshooting & Optimization
Optimizing reaction yield for Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate synthesis
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide for Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate Synthesis
Technical Support Center: Selective Hydrazinolysis Guide
Welcome to the technical support hub for the synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate . This guide addresses the critical challenge of chemoselectivity : converting the highly reactive aliphatic ester (glycolate moiety) to a hydrazide while preserving the aromatic propyl ester (benzoate moiety).
The following protocols and troubleshooting steps are designed to maximize yield and purity by exploiting the kinetic reactivity differences between aliphatic and aromatic esters.
Part 1: The Selectivity Paradox (Mechanism & Logic)
Your synthesis involves a diester precursor:[1]
-
Site A (Aliphatic): -O-CH₂-COOR' (High reactivity toward nucleophiles).
-
Site B (Aromatic): Ph-COO-Propyl (Lower reactivity due to resonance stabilization and electron-donating alkoxy substituent).
The Goal: Selective nucleophilic attack by hydrazine at Site A. The Risk: Over-reaction at Site B, leading to the formation of the dihydrazide byproduct or hydrolysis of the propyl ester.
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition and the critical control points.
Caption: Kinetic pathway showing the selective formation of the target mono-hydrazide (Green) versus the unwanted dihydrazide (Red) driven by temperature and stoichiometry.
Part 2: Troubleshooting & FAQs
Q1: My yield is low (<50%), and I see a significant amount of high-melting-point precipitate. What happened?
Diagnosis: You likely produced the dihydrazide byproduct . Cause: The reaction conditions were too energetic (temperature too high) or the stoichiometry of hydrazine was too high (>2.0 equivalents). Solution:
-
Temperature: Lower the reaction temperature. While many hydrazinolysis protocols suggest reflux, this specific substrate requires 0°C to Room Temperature (RT) . The aliphatic ester reacts readily at RT; the aromatic ester requires heat.
-
Stoichiometry: Restrict hydrazine hydrate to 1.0 – 1.2 equivalents . Excess hydrazine drives the attack on the benzoate ester.
Q2: I am detecting "Methyl" or "Ethyl" ester impurities in my final product by NMR.
Diagnosis: Transesterification has occurred. Cause: Using Methanol or Ethanol as a solvent with a Propyl ester substrate. In the presence of hydrazine (a base), the solvent alcohol can exchange with the propyl group on the benzoate. Solution:
-
Solvent Matching: Use n-Propanol as the reaction solvent to match the ester group. If exchange occurs, it regenerates the same molecule.
-
Alternative: Use an aprotic solvent like THF or 1,4-Dioxane , though reaction rates may be slower due to solubility.
Q3: The product is oiling out or difficult to crystallize.
Diagnosis: Presence of unreacted diester or mixed alcohol impurities. Solution:
-
Workup: Cool the reaction mixture to 0–4°C. The hydrazide is typically less soluble in cold alcohols than the starting diester.
-
Trituration: If an oil forms, decant the solvent and triturates the oil with cold Diethyl Ether or Petroleum Ether . This removes unreacted diester and induces crystallization of the polar hydrazide.
Part 3: Optimized Experimental Protocol
This protocol is engineered for kinetic selectivity .
Materials:
-
Substrate: Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate (1.0 eq)
-
Reagent: Hydrazine Hydrate (80% or 64% aq solution) (1.1 eq)
-
Solvent: n-Propanol (Preferred) or Absolute Ethanol (if temp is strictly controlled)
Step-by-Step Workflow:
-
Dissolution: Dissolve the starting diester in n-Propanol (10 mL per gram) in a round-bottom flask.
-
Cooling: Place the flask in an ice-water bath and cool to 0–5°C .
-
Controlled Addition: Add Hydrazine Hydrate (1.1 eq) dropwise over 10–15 minutes. Do not dump it in all at once.
-
Reasoning: High local concentration of hydrazine can trigger the side reaction.
-
-
Reaction Phase:
-
Stir at 0°C for 30 minutes.
-
Allow to warm naturally to Room Temperature (20–25°C) .
-
Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the top spot (Diester) and appearance of a lower, more polar spot (Mono-hydrazide).
-
Critical Stop: Do not heat/reflux. If conversion is slow, extend time at RT rather than increasing temperature.
-
-
Isolation:
-
Once complete (usually 2–4 hours at RT), cool the mixture back to 0°C.
-
The product often precipitates as a white solid. Filter and wash with cold n-Propanol and then cold Ether.
-
If no precipitate: Concentrate the solvent to 25% volume under reduced pressure, then add cold Ether to induce precipitation.
-
Part 4: Data & Optimization Parameters
Table 1: Solvent & Temperature Impact on Selectivity
| Solvent | Temperature | Reaction Time | Selectivity (Mono:Di) | Risk Factor |
| n-Propanol | 25°C (RT) | 3-5 h | High (>95:5) | Optimal. Prevents transesterification. |
| Ethanol | 25°C (RT) | 3-4 h | Good (90:10) | Moderate. Risk of ethyl ester impurity. |
| Ethanol | Reflux (78°C) | 1 h | Poor (40:60) | High. Major dihydrazide formation. |
| THF | 25°C (RT) | 6-8 h | High (>95:5) | Low. Slower reaction rate. |
Table 2: Stoichiometry Effects
| Hydrazine Equivalents | Outcome | Recommendation |
| 0.9 eq | Incomplete conversion. Difficult separation of SM. | Avoid. |
| 1.1 eq | Full conversion of aliphatic ester. Intact aromatic ester. | Recommended. |
| 2.0+ eq | Significant formation of dihydrazide. | Avoid. |
Part 5: Troubleshooting Workflow Diagram
Caption: Decision tree for diagnosing reaction failures based on impurity profile.
References
-
BenchChem Technical Support. (2025).[1][2] Troubleshooting low yield in hydrazinolysis of diethyl 4-bromopyridine-2,6-dicarboxylate. Retrieved from 1
-
PLOS ONE. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives. (Demonstrates selective hydrazinolysis on similar benzoate systems). Retrieved from 3[3]
-
ChemRxiv. (2025). Selective Hydrolysis by Engineered Cutinases: Characterization of Aliphatic-aromatic Polyester Homo and Co-polymers. (Mechanistic insight into aliphatic vs aromatic ester reactivity). Retrieved from 4
-
ResearchGate. (2025). Theoretical study of aliphatic and aromatic esters hydrolysis. (Kinetic data supporting aliphatic selectivity). Retrieved from 5
Sources
Technical Support Center: Hydrazide Synthesis from Esters
This guide serves as a technical support resource for researchers encountering challenges in the hydrazinolysis of esters. It prioritizes mechanistic understanding, practical troubleshooting, and self-validating protocols.
Topic: Troubleshooting Side Products & Optimization Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Mechanistic Overview & Side Product Map
The reaction of an ester with hydrazine (hydrazinolysis) is a nucleophilic acyl substitution.[1] While conceptually simple, the bifunctional nature of hydrazine (
The Core Conflict: Kinetic vs. Thermodynamic Control
The primary challenge is preventing the product hydrazide from acting as a nucleophile against the remaining ester, which leads to the formation of the symmetric 1,2-diacylhydrazine (dimer) .
Figure 1: Reaction Pathways and Side Product Formation
Caption: Competitive pathways in hydrazinolysis. The red path (Dimerization) is the most common failure mode, driven by local excess of ester.
Troubleshooting Guide (Q&A)
Issue 1: Formation of Insoluble High-Melting Solids (Dimers)
User Question: “I isolated a white solid that has a much higher melting point than expected and is insoluble in most solvents. The mass spec shows [2M-32] or similar high mass. What happened?”
Technical Diagnosis:
You have formed the 1,2-diacylhydrazine (dimer) (
-
Cause: The target hydrazide (
) is still a nucleophile. If the concentration of hydrazine is low relative to the ester, the hydrazide attacks a second molecule of ester. -
Critical Factor: Order of addition. Adding hydrazine to the ester creates a condition where ester is in large excess initially, favoring dimerization.
Corrective Protocol:
-
Reverse Addition: Always add the ester solution dropwise into the hydrazine solution . This ensures the ester always encounters a large excess of hydrazine.
-
Stoichiometry: Increase hydrazine equivalents from 1.5 eq to 5–10 eq .
-
Temperature: Lower the temperature during addition (
to RT), then heat to reflux only after addition is complete.
Issue 2: Product Contaminated with Carboxylic Acid
User Question: “My yield is low, and the NMR shows a broad singlet around 11-12 ppm. The product is soluble in sodium bicarbonate.”
Technical Diagnosis: Competitive hydrolysis has occurred, converting the ester to its corresponding carboxylic acid .
-
Cause: Hydrazine hydrate typically contains ~35-40% water. If the ester is sterically hindered (slow hydrazinolysis) or the solvent is "wet" ethanol, hydroxide/water attacks the ester.
-
Mechanism: Hydroxide is a smaller, harder nucleophile than hydrazine.
Corrective Protocol:
-
Solvent Switch: Use absolute ethanol or anhydrous methanol .
-
Reagent Quality: Use high-grade hydrazine hydrate (98-100% monohydrate) rather than dilute aqueous solutions (e.g., 35% aq).
-
Steric Bulk: For hindered esters, hydrolysis competes vigorously. Consider converting the ester to an activated ester (e.g., via mixed anhydride) or acid chloride before reacting with hydrazine, although acid chlorides also risk dimerization (see Issue 1).
Issue 3: Unexpected Cyclization (Diesters)
User Question: “I started with a diethyl phthalate derivative hoping to make the di-hydrazide, but I got a product that is missing a nitrogen group and is very stable.”
Technical Diagnosis: You formed a cyclic hydrazide (e.g., phthalhydrazide).
-
Cause: 1,2- or 1,3-diesters often undergo intramolecular cyclization after the first hydrazine attack. This is thermodynamically favored over forming the open-chain di-hydrazide.
-
Prevention: This is difficult to prevent if the geometry allows 5- or 6-membered rings. If the open chain is absolutely required, you may need to mono-protect one ester or use mild conditions with a massive excess of hydrazine, but cyclization is often inevitable upon heating.
Optimized Experimental Protocol
Standardized for minimizing dimer formation.
Reagents:
-
Substrate: Methyl or Ethyl Ester (1.0 equiv)
-
Reagent: Hydrazine Monohydrate (64-65%
, 98%+ purity) (5.0 - 10.0 equiv) -
Solvent: Absolute Ethanol (0.5 M concentration relative to ester)
Step-by-Step Workflow:
-
Preparation of Hydrazine Solution:
-
Charge a round-bottom flask with Hydrazine Monohydrate (5.0 - 10.0 equiv) and half the volume of Absolute Ethanol.
-
Optional: Add a catalytic amount of EDTA if metal impurities are suspected (metals catalyze decomposition of hydrazine).
-
-
Controlled Addition (The "Reverse Addition"):
-
Dissolve the Ester (1.0 equiv) in the remaining Absolute Ethanol.
-
Crucial Step: Add the Ester solution dropwise to the stirring Hydrazine solution at Room Temperature (or
if reaction is exothermic). -
Why? This maintains
at all times, statistically suppressing dimer formation.
-
-
Reaction & Monitoring:
-
Heat to reflux (
) for 2–6 hours. -
TLC Monitoring: Look for the disappearance of the non-polar ester spot.[2] The hydrazide will be significantly more polar (lower
) and often stains strongly with UV or iodine.
-
-
Workup & Purification:
-
Concentration: Evaporate the solvent and excess hydrazine under reduced pressure.
-
Safety Note: Hydrazine is toxic and potentially unstable. Use a bleach trap for the rotary evaporator exhaust.
-
-
Precipitation: The residue often solidifies. Triturate with cold Diethyl Ether or Hexane . The hydrazide is usually insoluble in ether, while unreacted ester and minor impurities remain in solution.
-
Recrystallization: If dimer is present (insoluble white solid), recrystallize the crude product from hot Ethanol/Water . The dimer is typically insoluble even in hot ethanol, allowing it to be filtered off before the hydrazide crystallizes upon cooling.
-
Data Summary: Conditions vs. Product Distribution[2][3]
| Variable | Condition A (High Risk) | Condition B (Optimized) | Impact on Purity |
| Stoichiometry | 1:1 to 1:2 (Ester:Hydrazine) | 1:5 to 1:10 (Ester:Hydrazine) | High hydrazine ratio suppresses dimer formation. |
| Addition Order | Hydrazine added to Ester | Ester added to Hydrazine | Reverse addition prevents local excess of ester. |
| Temperature | Immediate Reflux | RT Addition | Lower temp during mixing reduces kinetic rate of side reactions. |
| Solvent | 95% Ethanol (Aqueous) | Absolute Ethanol | Water promotes competitive hydrolysis to acid. |
References
-
Organic Syntheses. Propanoic acid, 2,2-dimethyl-, hydrazide. Org.[3][4][5] Synth. 2012, 89, 262-273. Available at: [Link]
-
National Institutes of Health (PMC). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC, 2022. Available at: [Link]
-
MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 2021.[6] Available at: [Link]
-
Royal Society of Chemistry. Reaction Chemistry & Engineering: Hydrazide Synthesis Protocols. Available at: [Link]
Sources
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate solubility problems and solutions
Welcome to the technical support guide for Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Given the unique chemical structure, which combines an aromatic ester with a polar hydrazide moiety, achieving consistent and effective dissolution can be a critical hurdle in experimental workflows. This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to ensure the successful use of this compound in your research.
Understanding the Molecule: A Structural-Based Solubility Prediction
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a multifunctional molecule. Its solubility is governed by a balance of its distinct chemical features:
-
Propyl Benzoate Backbone : This portion of the molecule, an aromatic ester, is inherently hydrophobic and contributes to poor aqueous solubility. Aromatic esters are typically soluble in a range of organic solvents.[1][2]
-
Ether Linkage (-O-) : The ether group introduces some polarity and can act as a hydrogen bond acceptor with protic solvents like water.[3][4] However, this contribution to water solubility is often minimal when large nonpolar groups are present.[5]
-
Hydrazide Group (-CONHNH₂) : This is a polar, hydrogen-bonding functional group that can act as both a hydrogen bond donor and acceptor.[6][7] While hydrazine itself is basic, the acyl group in a hydrazide reduces the basicity of the adjacent nitrogens.[8] The terminal -NH₂ group may still possess weakly acidic or basic properties, suggesting that pH modification could influence solubility.
This structural combination suggests that the compound is likely to be sparingly soluble in water but will have good solubility in polar aprotic solvents and potentially some polar protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate in common solvents?
A1: Based on its structure, the compound is predicted to have low solubility in aqueous buffers and nonpolar organic solvents like hexanes. It is expected to be more soluble in polar organic solvents. A summary of expected solubility is provided in the table below.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The large, nonpolar propyl benzoate structure is dominant, limiting interaction with the highly polar water molecules.[9] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate both the polar (hydrazide, ether) and nonpolar (aromatic ring, propyl chain) parts of the molecule.[9] |
| Polar Protic | Ethanol, Methanol | Moderate | These solvents can hydrogen bond with the hydrazide and ether groups. Solubility may be limited by the nonpolar regions.[10] |
| Nonpolar Organic | Hexanes, Toluene | Low | The polarity of the ether and hydrazide groups prevents effective solvation by nonpolar solvents, following the "like dissolves like" principle.[11] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have intermediate polarity and may offer some solubility, but are generally less effective than polar aprotic solvents for compounds with strong hydrogen-bonding groups. |
Q2: Should I be concerned about the stability of the hydrazide group during dissolution?
A2: Yes, hydrazides can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, or with prolonged heating.[8] It is recommended to first attempt dissolution at room temperature. If heating is necessary, it should be done gently and for the minimum time required. Always use freshly prepared solutions for your experiments to avoid degradation.
Q3: Can I prepare a concentrated stock solution in an organic solvent and then dilute it into my aqueous experimental buffer?
A3: This is a very common and recommended strategy.[12] A concentrated stock solution, typically in DMSO or DMF, can be prepared first. This stock is then diluted into the aqueous buffer to the final desired concentration. However, be aware of the potential for the compound to precipitate out of the aqueous solution, a phenomenon known as "crashing out." The final concentration of the organic solvent in your aqueous medium should be kept to a minimum, as it may affect your experimental system.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
If you are encountering solubility issues, follow this systematic guide. Start with the simplest methods and proceed to more complex techniques as needed.
Caption: Troubleshooting workflow for Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate solubility.
Q1: My compound won't dissolve in my initial solvent choice. What should I do first?
A1: The first step is a systematic solvent screening, starting with the most likely candidates based on chemical principles. The principle of "like dissolves like" is your primary guide.[11] Given the mixed polarity of your molecule, polar aprotic solvents are the best starting point.
Protocol 1: Small-Scale Solvent Screening
-
Preparation : Dispense a small, pre-weighed amount of your compound (e.g., 1-2 mg) into several clean vials.
-
Solvent Addition : To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., DMSO, DMF, ethanol, acetonitrile). This corresponds to an initial concentration of 10-20 mg/mL.
-
Agitation : Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Observation : Visually inspect for dissolution. A clear solution indicates good solubility. If the compound has not dissolved, proceed to the next steps.
Q2: The compound is still not dissolving at room temperature in a suitable organic solvent. What is the next step?
A2: Many dissolution processes are endothermic, meaning that an increase in temperature will increase solubility.[13][14] However, this must be balanced against the potential for thermal degradation.
Protocol 2: Controlled Heating
-
Application of Heat : Place the vials from the previous step in a heating block or water bath set to a moderate temperature (e.g., 40-50°C).
-
Agitation : Continue to agitate the vials intermittently (e.g., vortex every 5-10 minutes).
-
Observation : Monitor for dissolution. Do not exceed 60°C without first establishing the thermal stability of the compound. If the compound dissolves upon heating but precipitates upon cooling, this indicates that the solution is supersaturated at room temperature. For your experiment, you may need to maintain this elevated temperature or accept a lower room-temperature concentration.
Q3: I need to use the compound in an aqueous buffer for my experiment, but it's not soluble. How can I address this?
A3: This is a classic challenge for many organic compounds in biological assays. The use of a water-miscible organic co-solvent is the standard approach to bridge this solubility gap.[][16]
Protocol 3: Preparing a Solution with a Co-solvent
-
Prepare a Concentrated Stock : Dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 20-50 mg/mL). Ensure it is fully dissolved, using gentle heat if necessary.
-
Serial Dilution (Optional) : If very low final concentrations are required, perform an intermediate dilution of the stock solution in the pure organic solvent.
-
Final Dilution : Add the concentrated stock solution dropwise to your vigorously stirring (vortexing) aqueous buffer. The final concentration of the organic co-solvent should be as low as possible (ideally <1%, and almost always <5%) to avoid artifacts in your experiment.[16]
-
Observation : Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, you may need to lower the final compound concentration or slightly increase the co-solvent percentage, if your experimental system tolerates it.
Q4: The compound precipitates from my aqueous buffer even with a co-solvent. Are there other options?
A4: Yes. The hydrazide moiety, while not strongly basic, may have its solubility influenced by pH.[17] Adjusting the pH of your aqueous buffer can sometimes dramatically increase the solubility of ionizable compounds.[18][19]
Protocol 4: pH-Dependent Solubility Testing
-
Prepare Buffers : Prepare a set of buffers with a range of pH values (e.g., pH 5.0, pH 7.4, pH 9.0).
-
Prepare Stock Solution : Create a concentrated stock solution of your compound in DMSO as described in Protocol 3.
-
Test Dilutions : Add a small aliquot of the stock solution to each of the different pH buffers to achieve your target final concentration.
-
Equilibrate and Observe : Vortex the samples and allow them to equilibrate for at least 1-2 hours at a controlled temperature.[20] Observe which pH condition provides the best solubility.
-
Validation : Ensure that the selected pH is compatible with your experimental assay and does not affect the stability of the compound.
Q5: Dissolution is occurring, but it is extremely slow. How can I speed up the process?
A5: If the dissolution rate is the primary issue, mechanical energy can be used to break down the solid particles and increase the surface area available for solvation.[11]
Protocol 5: Aiding Dissolution with Sonication
-
Preparation : Prepare a slurry of the compound in the chosen solvent system in a suitable vial.
-
Sonication : Place the vial in an ultrasonic bath.
-
Operation : Sonicate the mixture in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the sample.
-
Observation : Visually check for dissolution between sonication cycles. This method is particularly useful for breaking up aggregates of fine powders and accelerating the dissolution of kinetically slow-dissolving materials.
By systematically applying these troubleshooting steps, you can develop a robust and reproducible protocol for the dissolution of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate, ensuring the accuracy and reliability of your experimental results.
References
-
Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazide. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]
-
EBSCO. (n.d.). Ethers | Chemistry | Research Starters. Retrieved from [Link]
-
Britannica. (n.d.). Hydrazide | chemical compound. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Semantic Scholar. (2021, October 15). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. Retrieved from [Link]
-
Chemistry Learner. (2025, September 12). Hydrazone: Formation, Structure, and Reactions. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2022, May 21). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
-
Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
-
Grokipedia. (2026, January 7). PH adjustment: Significance and symbolism. Retrieved from [Link]
-
Chem.fsu.edu. (n.d.). Solubility. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, August 6). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Retrieved from [Link]
-
CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Hydrazide – Knowledge and References. Retrieved from [Link]
-
Chemistry Online @ UTSC. (n.d.). Solubility. Retrieved from [Link]
-
Chemsrc. (2019, June 12). Ester | Chemical Product Catalog. Retrieved from [Link]
-
NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
-
Grokipedia. (n.d.). Hydrazines. Retrieved from [Link]
-
Reddit. (2020, September 5). Why does temperature affect the solubility of compounds differently?. Retrieved from [Link]
-
American Chemical Society. (2003, November 12). Hydrazide-Based Quadruply Hydrogen-Bonded Heterodimers. Structure, Assembling Selectivity, and Supramolecular Substitution. Retrieved from [Link]
-
Quora. (2018, October 16). Why is hydrazine (N2H4) polar?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved from [Link]
-
ACD/Labs. (n.d.). R-6.5 1-METHYLBUTYL 4-(2-ACETYL-2-ETHYLHYDRAZINO)BENZOATE. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Propyl benzoate (FDB008434). Retrieved from [Link]
-
Wikipedia. (n.d.). Propyl benzoate. Retrieved from [Link]
Sources
- 1. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]
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- 8. Hydrazide - Wikipedia [en.wikipedia.org]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. How does co-solvency increase solubility | Filo [askfilo.com]
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- 16. Cosolvent - Wikipedia [en.wikipedia.org]
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- 18. ajptonline.com [ajptonline.com]
- 19. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 20. raytor.com [raytor.com]
Technical Support Center: Purification of Polar Hydrazino Compounds
Status: Operational | Tier: Level 3 (Advanced Methodology) Topic: Overcoming retention, stability, and detection failures in polar hydrazine workflows.
Introduction: The "Ghost" Molecule Challenge
As a Senior Application Scientist, I frequently encounter researchers struggling with hydrazino compounds (
This guide is not a textbook; it is a troubleshooting engine designed to resolve specific failure modes in your workflow.
Diagnostic Hub: Select Your Failure Mode
Before modifying your method, identify the root cause using this logic flow.
Figure 1: Diagnostic logic for selecting the appropriate remediation strategy.
Module A: Chromatography Solutions (The "Sticking" Issue)
Q: My hydrazine elutes in the dead volume on C18. Increasing water doesn't help. What now?
The Mechanism: Hydrazines are hydrophilic bases. On standard C18 at low pH, they are protonated (
Protocol 1: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC is the gold standard for underivatized hydrazines. It creates a water-rich layer on the silica surface, partitioning the polar analyte from the organic mobile phase [1].
-
Stationary Phase: Zwitterionic (e.g., Sulfobetaine) or Amide-bonded silica. Avoid bare silica due to irreversible adsorption.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: Start High Organic (95% B)
Lower Organic (60% B). Note: This is the reverse of C18.
Protocol 2: Porous Graphitic Carbon (PGC) If HILIC is unavailable, use a PGC column (e.g., Hypercarb). PGC retains polar compounds via charge-induced dipole interactions on the graphite surface [2].
-
Advantage: Retains polar hydrazines using standard Reverse Phase solvents (Water/MeOH).
-
Caution: Requires strong regeneration (THF) if fouling occurs.
Q: I see severe peak tailing. Is it the column?
The Mechanism: Hydrazines are strong nucleophiles and bases. They interact with residual acidic silanols on the column support.
-
Fix: Add 5–10 mM Ammonium Acetate to the mobile phase. The ammonium ions compete for silanol sites, sharpening the hydrazine peak.
Module B: Detection & Derivatization (The "Invisible" Issue)
Q: I cannot see my compound on UV. MS sensitivity is poor.
The Mechanism: Aliphatic hydrazines lack conjugated
Table 1: Derivatization Agents for Hydrazines
| Agent | Target Analyte | Reaction Condition | UV Max ( | Benefit |
| Benzaldehyde | General Hydrazines | MeOH, 30 min, Acid Cat. | 300 nm | Cheap, stable hydrazone product. |
| 2-Hydroxynaphthaldehyde | Trace Analysis | Ethanol, 60 min | 330 nm | Higher sensitivity; fluorescent. |
| p-Dimethylaminobenzaldehyde | Hydrazides | Acidic MeOH | 460 nm | Visible region (yellow); specific. |
Standard Operating Procedure (SOP): Pre-Column Derivatization
-
Dissolve: Sample in Methanol (1 mg/mL).
-
Reagent: Add 1.5 equivalents of Benzaldehyde.
-
Catalyst: Add 0.1% Formic Acid.
-
Incubate: 30 minutes at ambient temperature.
-
Analyze: Inject onto C18 column.[3] The product (Hydrazone) will be non-polar and UV active.
Module C: Stability & Workup (The "Unstable" Issue)
Q: My product purity drops during rotary evaporation. Why?
The Mechanism:
-
Oxidation: Hydrazines oxidize to diazenes (
) or azo compounds in air, catalyzed by trace metals (Cu, Fe) [4]. -
Condensation: Did you wash your glassware with Acetone? Hydrazines react instantly with acetone residues to form hydrazones.
Troubleshooting Checklist:
Q: How do I remove excess Hydrazine Hydrate after a reaction?
Do not distill to dryness; hydrazine hydrates are explosion hazards.
Workflow: Scavenger Resin Purification Instead of aqueous extraction (which is difficult due to polarity), use a polymer-supported aldehyde scavenger.
Figure 2: Chemical scavenging workflow for removing excess hydrazine without extraction.
Protocol:
-
Add 4 equivalents (relative to excess hydrazine) of Benzaldehyde-functionalized polystyrene resin.
-
Agitate gently for 2 hours.
-
Filter the resin.[4] The hydrazine is covalently bound to the beads; the filtrate contains your product [6].
Safety Critical: Waste Disposal
Hydrazines are potential genotoxic impurities (PGIs).
-
Never mix hydrazine waste with oxidizers (Nitric acid)
Explosion risk. -
Destruction: Treat dilute waste with excess Sodium Hypochlorite (Bleach) or Hydrogen Peroxide in a controlled, vented vessel to convert hydrazine to Nitrogen gas (
) and water [7].
References
-
Separation of Polar Compounds: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.
-
Porous Graphitic Carbon: West, C., et al. (2010). Porous graphitic carbon: A versatile stationary phase for liquid chromatography. Journal of Chromatography A.
-
Derivatization Methods: Sojitra, C., et al. (2019). Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. Indian Drugs.
-
Oxidation Stability: Audrieth, L. F., & Ogg, B. A. (1951). The Chemistry of Hydrazine. Wiley.
-
Salt Stabilization: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie.
-
Scavenger Resins: Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1.
-
Destruction Protocols: Arxada. (2022). Performance Chemicals Hydrazine Safety Guide.
Sources
Improving the stability of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate in solution
Topic: Stability & Solubilization Optimization Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Introduction & Molecule Profile
Welcome to the Technical Support Center. You are likely working with Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (often an intermediate in heterocycle synthesis).
This molecule presents a "Dual-Instability" challenge:
-
The Hydrazide Motif ($ -CONHNH_2 $): Highly susceptible to oxidative degradation (diazen formation) and condensation with carbonyl impurities (hydrazone formation).
-
The Propyl Ester ($ -COOC_3H_7 $): Vulnerable to hydrolytic cleavage, particularly in basic media.
This guide provides self-validating protocols to stabilize this compound in solution for analytical and synthetic applications.
Diagnostic Hub: Troubleshooting Common Issues
Issue 1: "My colorless stock solution turned yellow/brown overnight."
Diagnosis: Oxidative Dehydrazination. Aryl and acyl hydrazides are reducing agents. In the presence of dissolved oxygen and trace metal ions (Cu²⁺, Fe³⁺), the hydrazide group oxidizes to form azo (diazene) species or decomposes to release nitrogen gas. The yellow color is characteristic of extended conjugation in azo-derivatives.
The Fix:
-
Immediate: Discard the solution. Oxidation is irreversible.
-
Prevention: Use the Inert Solubilization Protocol (See Section 3).
-
Additive: Add 0.5 mM EDTA to aqueous buffers to chelate trace metals that catalyze oxidation.
Issue 2: "I see a +40 Da mass shift (M+40) in my LC-MS data."
Diagnosis: Acetone Condensation (Hydrazone Formation). Hydrazides are potent nucleophiles (alpha-effect). If you used glassware rinsed with acetone, or low-grade solvents containing ketone traces, the hydrazide reacted to form a dimethyl hydrazone.
-
Reaction: $ R-CONHNH_2 + (CH_3)_2C=O \rightarrow R-CONHN=C(CH_3)_2 + H_2O $
The Fix:
-
Protocol: Strictly ban acetone from the cleaning workflow of any glassware used for this compound.
-
Solvent Choice: Switch to HPLC-grade Acetonitrile or Methanol (aldehyde-free).
Issue 3: "The compound precipitates upon dilution into aqueous buffer."
Diagnosis: Solubility Mismatch (The "LogP" Trap). While the hydrazide tail is polar, the propyl benzoate core is highly lipophilic. The molecule aggregates in water if the organic co-solvent ratio is too low.
The Fix:
-
Solvent System: Maintain a minimum of 5-10% DMSO or DMF in the final aqueous dilution.
-
pH Adjustment: The hydrazide is weakly basic. Slight acidification (pH 4.5–5.5) can improve solubility by protonating the terminal nitrogen, though this must be balanced against hydrolysis risks.
Core Experimental Protocols
Protocol A: Inert Solubilization (The "Gold Standard" for Stability)
Use this for preparing stock solutions (10–50 mM) intended for storage >24 hours.
Materials:
-
Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.
-
Argon or Nitrogen gas line with a glass Pasteur pipette.
-
Amber glass vial with a septum cap.
Step-by-Step:
-
De-oxygenate Solvent: Place the required volume of DMSO in the vial. Bubble Argon gas directly into the liquid for 5 minutes (sparging) to displace dissolved oxygen.
-
Weighing: Weigh the Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate quickly to minimize air exposure.
-
Dissolution: Add the solid to the sparged DMSO.
-
Headspace Purge: Flush the headspace of the vial with Argon for 30 seconds before sealing tightly.
-
Storage: Store at -20°C.
-
Validation: Re-check purity via LC-UV after 24h. Purity loss should be <1%.
-
Protocol B: pH Stabilization for Aqueous Assays
Use this when diluting the stock for biological assays or kinetics.
Data Table: Estimated Half-Life vs. pH
| pH Environment | Dominant Degradation Mode | Estimated Stability ( | Recommendation |
| pH < 2 (Acidic) | Hydrolysis (Hydrazide & Ester cleavage) | < 4 Hours | Avoid |
| pH 4.5 - 6.0 | Protonation (Stabilizing) | > 48 Hours | Optimal Range |
| pH 7.4 (Physiological) | Auto-oxidation (accelerated by base) | 12 - 24 Hours | Use fresh; Add EDTA |
| pH > 9 (Basic) | Ester Hydrolysis (Saponification) | < 1 Hour | Critical Failure |
Buffer Recipe (pH 5.5 Stability Buffer):
-
Base: 20 mM Sodium Acetate.[1]
-
Additive: 0.5 mM EDTA (to inhibit metal-catalyzed oxidation).
-
Adjustment: Adjust pH to 5.5 using Acetic Acid.
-
Co-solvent: Ensure 5% DMSO is present in the final mixture.
Visualizing the Instability
The following diagram illustrates the three primary degradation pathways you must control.
Caption: Figure 1 maps the three critical failure modes: Oxidation (Red), Hydrolysis (Yellow), and Condensation (Green). Control these vectors to ensure stability.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO from the shelf that has been open for a month? A: No. DMSO is hygroscopic and absorbs water from the air. Water introduces hydrolysis risks. Furthermore, "aged" DMSO can contain dimethyl sulfide and other oxidants that react with hydrazides. Always use fresh, anhydrous DMSO for this compound [1].
Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Conditionally. Cell media contains transition metals and usually has a pH of 7.4.
-
Risk: Oxidation is rapid at pH 7.4.
-
Mitigation: Treat cells immediately after dosing. Do not incubate the compound in media without cells for long periods. If possible, minimize light exposure, as photo-oxidation can also trigger hydrazide decomposition.
Q: Why do you recommend Acetate buffer over Phosphate (PBS)? A: Phosphate buffers are prone to metal ion contamination and have poor buffering capacity at pH 5.0-6.0. Acetate buffer (pH 5.0-5.[1]5) keeps the hydrazide slightly protonated (stabilizing it against oxidation) without being acidic enough to trigger rapid ester hydrolysis [2].
References
-
Javed, M. I., & Brewer, M. (2007).[2] "Diazo Preparation via Dehydrogenation of Hydrazones with 'Activated' DMSO." Organic Letters, 9(9), 1789-1792.[2]
-
Gudmundsdottir, A. V., et al. (2009).[3] "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution." Carbohydrate Research, 344(3), 278-284.[3]
-
Phadnis, N., et al. (2024).[4] "Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt." The Journal of Organic Chemistry, 89, 5841-5845.[4]
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO [organic-chemistry.org]
- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt [organic-chemistry.org]
Technical Support Center: Stabilizing Hydrazone Linkages in Assays
Current Status: Operational Ticket Priority: Critical (Data Integrity Risk) Assigned Specialist: Senior Application Scientist
The Mechanistic Foundation: Why Your Linker is Breaking
The "Ticking Clock" of Bioconjugation
Hydrazone linkages (
However, in an ex vivo assay environment, this sensitivity becomes a liability. The degradation is driven by Acid-Catalyzed Hydrolysis , and it often occurs silently during sample preparation or analysis, leading to underestimation of Drug-to-Antibody Ratios (DAR) or false-positive free drug signals.
The Degradation Pathway
The rate-limiting step for hydrazone cleavage is the protonation of the imine nitrogen . Once protonated, the carbon becomes highly electrophilic, inviting nucleophilic attack by water.
Figure 1: Mechanism of Hydrazone Instability. The primary pathway is acid-catalyzed hydrolysis (solid lines). A secondary risk is transimination by amine-containing buffers (dashed lines).
Troubleshooting Dashboard
Select the symptom you are observing in your assay to view the root cause and solution.
| Symptom | Probable Cause | The Fix |
| HPLC: "Ghost peaks" or increasing baseline noise. | On-Column Hydrolysis. Standard mobile phases often use 0.1% TFA (pH ~2). The linker degrades during the run. | Switch to Neutral LC. Use Ammonium Acetate (10mM, pH 6.8–7.0) or Ammonium Bicarbonate. If acid is required for MS sensitivity, use Formic Acid (weaker than TFA) and rapid gradients (<5 min). |
| ELISA: Low signal for conjugated drug (low DAR). | Transimination. Use of Tris or Glycine in blocking/wash buffers. These primary amines attack the hydrazone. | Amine-Free Buffers. Switch to PBS or HEPES for all steps. Use Casein or gelatin for blocking instead of amine-rich BSA if instability persists. |
| Storage: Sample degrades even when frozen. | pH Shift on Freezing. Phosphate buffers (PBS) can undergo significant pH drops (up to 3 units) during freezing as salts crystallize differentially. | Cryoprotection. Flash freeze in liquid nitrogen. Add cryoprotectants (Trehalose/Sucrose) or switch to HEPES, which has a lower |
| Synthesis: Low yield of conjugate. | Competing Hydrolysis. The reaction pH is too low (< 4.5), favoring hydrolysis over formation. | The "Sweet Spot." Maintain reaction pH between 4.5 and 5.5. Use high concentrations of reactants to drive the equilibrium forward (Le Chatelier’s principle). |
Detailed Protocols: Self-Validating Systems
Protocol A: The "Safe-Zone" LC-MS Sample Preparation
Objective: Prepare hydrazone-linked ADCs for Mass Spec without inducing artificial cleavage.
Reagents:
-
Buffer: 50 mM Ammonium Bicarbonate (pH 7.4).
-
Solvent: Acetonitrile (LC-MS Grade).
-
Internal Standard: Stable isotope-labeled analog (if available) or a structural analog with a stable linker (e.g., amide-linked).
Workflow:
-
Thaw: Thaw samples rapidly at 25°C, then immediately place on ice (
). Why? Slow thawing promotes pH shifts and enzymatic activity. -
Dilution: Dilute samples into Ammonium Bicarbonate (pH 7.4) . Avoid water or unbuffered solvents which can absorb
and become acidic. -
Injection: Inject immediately. If autosampler storage is needed, keep at
and limit time to < 4 hours.
Validation Step (QC): Run a "Time-Zero" vs. "Time-4h" injection of the same vial. If the free-drug peak area increases by >5%, your autosampler conditions are too aggressive.
Protocol B: Long-Term Storage of Hydrazone Conjugates
Objective: Prevent "Freezer Burn" hydrolysis.
The Matrix:
-
Buffer: 20 mM Histidine or HEPES (pH 7.0 – 7.5). Avoid Phosphate for freezing.
-
Cryoprotectant: 5-10% (w/v) Trehalose or Sucrose.
Procedure:
-
Buffer exchange the conjugate into the Matrix using a desalting column (e.g., PD-10).
-
Aliquot into single-use vials (avoid freeze-thaw cycles).
-
Lyophilization (Recommended): Freeze-drying removes water, the essential reagent for hydrolysis. Store the powder at -20°C.
-
Liquid Storage: If liquid is necessary, store at -80°C, not -20°C.
Assay Decision Logic (Workflow)
Use this logic flow to design your experiment based on the specific chemistry of your hydrazone.
Figure 2: Decision Matrix for Assay Conditions. Aliphatic hydrazones require stricter controls due to faster hydrolysis rates.
Frequently Asked Questions (FAQs)
Q: Can I use Tris buffer if I adjust the pH to 8.0? A: Proceed with extreme caution. While pH 8.0 discourages acid hydrolysis, Tris is a primary amine. It can act as a nucleophile and displace your drug payload via transimination , effectively swapping your drug for a Tris molecule [1]. This is particularly risky for aliphatic hydrazones. Always prefer non-nucleophilic buffers like HEPES, MOPS, or Phosphate.
Q: Why does my LC-MS show free drug even in a fresh sample? A: This is likely an artifact of the analysis method. If your mobile phase contains 0.1% TFA (pH ~2), the hydrazone hydrolyzes inside the column during the separation. The "free drug" peak you see was actually bound when you injected it. Validation: Inject the sample using a neutral pH method (Ammonium Acetate). If the free drug peak disappears or shrinks significantly, the acidic method was the culprit [2].
Q: Is there a difference between Doxorubicin hydrazones and others? A: Yes. The classic Doxorubicin linkage (e.g., in Gemtuzumab ozogamicin or BR96-Dox) uses an acyl hydrazone.[] Acyl hydrazones are generally more stable than alkyl hydrazones due to resonance stabilization of the carbonyl group. However, they are still susceptible to hydrolysis below pH 6.0 [3].
Q: I must use an acidic quench for my reaction. What should I do? A: If you must acidify (e.g., to stop a conjugation reaction), do not let the sample sit. Immediately neutralize the sample or flash-freeze it. The half-life of some hydrazones at pH 5.0 can be measured in minutes to hours depending on the temperature.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
-
Trail, P. A., et al. (2003). Cure of Xenografted Human Carcinomas by BR96-Doxorubicin Immunoconjugates. Science. [Link]
-
ADC Review. (2019). What are Stable Linkers? ADC Review / Journal of Antibody-Drug Conjugates. [Link]
-
Larsen, M. T., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers.[8] Chemical Science. [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Permeability of Benzoate Derivatives
Role: Senior Application Scientist Subject: Diagnostic and Optimization Guide for Benzoate Derivative Permeability Reference ID: TS-BENZ-001
Introduction: The Ionization Barrier
If you are observing low cell permeability with benzoate derivatives, you are likely battling the pH-Partition Hypothesis . Benzoic acid derivatives typically have a
Since lipid bilayers are impermeable to charged species, passive diffusion is negligible unless specific transporters are involved. This guide provides a systematic workflow to diagnose whether your issue is a fundamental physicochemical limitation or an experimental artifact, followed by chemical and formulation solutions.
Part 1: Diagnostic Phase (Is it really permeability?)
Before altering your lead compound, you must validate your assay conditions. A common error is misinterpreting "low recovery" as "low permeability."
Q1: My compound shows low permeability in Caco-2, but high solubility. Why?
A: High aqueous solubility often correlates with low permeability for benzoates because the ionized form is highly soluble but membrane-impermeable. However, you must rule out Efflux and Paracellular Transport .
Use the Permeability Differential Diagnosis workflow below to pinpoint the mechanism.
Figure 1: Diagnostic logic to distinguish between efflux, active uptake, and ionization issues.
Part 2: The Root Cause (Physicochemical Troubleshooting)
Q2: Why does my PAMPA data disagree with my Caco-2 data?
A: This is a critical diagnostic clue.
-
PAMPA > Caco-2: Your compound is likely a substrate for efflux transporters (P-gp, BCRP) expressed in Caco-2 cells but absent in PAMPA. Benzoates can be substrates for Monocarboxylate Transporters (MCTs), which can work bidirectionally.
-
Caco-2 > PAMPA: Your compound may be utilizing active uptake (e.g., MCT1) or paracellular transport (passing between cells). PAMPA only measures transcellular passive diffusion.
Q3: How do I fix the "Ionization Trap" in my assay?
A: If your diagnostic points to "Ionization Limited," you are fighting the pH gradient. In the human intestine, the Jejunum Microclimate pH is acidic (~5.5–6.0) adjacent to the villi, which protonates a fraction of the benzoate (A⁻
Action: Modify your assay to mimic the in vivo microclimate.
Protocol: pH-Gradient PAMPA for Acidic Drugs
Standard pH 7.4/7.4 PAMPA often yields false negatives for benzoates.
| Parameter | Standard Condition | Optimized for Benzoates | Reasoning |
| Donor pH | 7.4 | 5.0 – 5.5 | Increases the fraction of neutral species (HA). |
| Acceptor pH | 7.4 | 7.4 | Creates a "sink" condition; HA crosses membrane and ionizes to A⁻, becoming trapped in acceptor. |
| Stirring | None | Required (600 rpm) | Acidic lipophilic drugs are rate-limited by the Unstirred Water Layer (UWL). |
| Incubation | 16 hours | 4–6 hours | Prevents back-diffusion once equilibrium is reached. |
Validation Step: Include Warfarin (
Part 3: Chemical & Formulation Solutions
If assay optimization confirms intrinsic low permeability, you must alter the molecule or its delivery.
Q4: Should I switch to a prodrug strategy?
A: Yes. This is the most effective strategy for benzoates. Masking the carboxylate as an ester eliminates the negative charge, dramatically increasing Lipophilicity (
-
Mechanism: The ester crosses the membrane passively. Once inside the cell (or in plasma), ubiquitous esterases hydrolyze it back to the active benzoate.
-
Recommendation: Methyl or Ethyl esters are simple starts. For better stability/solubility balance, consider morpholino-ethyl esters .
Q5: Can bioisosteres replace the carboxylate to improve permeability?
A: Proceed with caution. The classic replacement is a Tetrazole , but it is not a "magic bullet."
-
The Tetrazole Paradox: While tetrazoles are lipophilic, they have a high desolvation energy .[1] The energy required to strip water molecules off the tetrazole ring can negate the permeability gain from increased lipophilicity [1].
-
Better Alternatives:
-
Acyl Sulfonamides: (
~4.5–5.0) – Retains acidity but offers different H-bond geometry. -
Oxadiazoles: Non-ionizable at physiological pH, drastically improving permeability, though potency may shift.
-
Figure 2: Strategic modification pathways for benzoate derivatives.
Part 4: FAQ – Common Experimental Artifacts
Q: My compound precipitates in the donor well during PAMPA. What now? A: Benzoic acids have lower solubility at acidic pH (where they are neutral).
-
Fix: Add 1% BSA (Bovine Serum Albumin) to the donor buffer. BSA binds the drug, maintaining a "free fraction" in solution without precipitation, mimicking plasma protein binding.
Q: I see high permeability but no biological activity. Why? A: Check for Efflux-Metabolism interplay . In Caco-2, if your benzoate is glucuronidated (Phase II metabolism) and then effluxed, you will see "disappearance" from the donor side, interpreted as permeability, but the parent drug never reaches the target.
-
Fix: Analyze both Donor and Receiver compartments by LC-MS to track the parent compound vs. metabolites.
References
-
P. Ertl et al. "Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups." American Chemical Society, 2022. Link
- Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Seminal text on pH-partition hypothesis).
-
Kansy, M. et al. "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry, 1998. Link
-
Zhang, Y. et al. "Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis." Pharmaceuticals, 2022.[2][3][4] Link
- Di, L. et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003. (Describing PAMPA-DSS methodology).
Sources
Technical Support Center: Hydrazinobenzoate Scaffold Optimization
Topic: Minimizing Off-Target Effects & Assay Interference
Status: Active | Version: 2.4 | Lead Scientist: Dr. A. Vance
Introduction: The "High-Energy" Scaffold Paradox
Hydrazinobenzoates are chemically privileged scaffolds often identified in High-Throughput Screening (HTS) due to their ability to form diverse hydrogen bond networks and rigidify into bioactive conformations. However, they present a classic medicinal chemistry paradox: the very reactivity that drives their potency often leads to Pan-Assay Interference (PAINS) , metabolic instability, and off-target toxicity.
This guide addresses the three critical failure modes of this scaffold:
-
Chemical Promiscuity: Nucleophilic attack on carbonyl-containing cofactors (e.g., PLP).
-
Assay Interference: Redox cycling and colloidal aggregation.
-
Metabolic Liability: Hydrazine cleavage and radical formation.
Module 1: Chemical Reactivity (The PLP Trap)
The Issue
User Report: "My compound shows potent inhibition of my target kinase (
Diagnosis: Schiff Base Formation
The terminal nitrogen of the hydrazine moiety is a potent nucleophile (alpha-effect). It reacts with aldehydes and ketones in biological systems. The most critical off-target is Pyridoxal 5'-Phosphate (PLP) , the active form of Vitamin B6.
Mechanism: The hydrazinobenzoate attacks the aldehyde group of PLP, forming a stable hydrazone. This depletes the cofactor required for GABA synthesis (via Glutamate Decarboxylase), leading to neurotoxicity.[1]
Visualization: The PLP-Hydrazone Mechanism
Figure 1: Mechanism of PLP depletion. The hydrazine moiety covalently binds to the PLP aldehyde, irreversibly sequestering the cofactor.
Troubleshooting Protocol: PLP-Binding Assay
Use this protocol to determine if your lead compound is a PLP-sequestering agent.
Materials:
-
Test Compound (10 mM DMSO stock)
-
PLP (100 µM in PBS, pH 7.4)
-
UV-Vis Spectrophotometer[2]
Step-by-Step:
-
Baseline Scan: Measure the absorbance of PLP alone (300–500 nm). Note the
(typically ~388 nm for the aldehyde form). -
Incubation: Add Test Compound (equimolar, 100 µM) to the PLP solution.
-
Time-Course: Measure spectra at t=0, 15, 30, and 60 minutes.
-
Analysis:
-
Negative Result: Spectrum remains unchanged.
-
Positive Result: The 388 nm peak decreases, and a new peak appears (often redshifted to >400 nm), indicating hydrazone formation.
-
Mitigation Strategy:
-
Steric Shielding: Introduce bulky groups (e.g., methyl, isopropyl) on the nitrogen adjacent to the benzoate ring to hinder nucleophilic attack.
-
Electronic Deactivation: Add Electron-Withdrawing Groups (EWGs) like -F or -CF3 to the benzoate ring to reduce the nucleophilicity of the hydrazine tail.
Module 2: Assay Interference (False Positives)
The Issue
User Report: "We see inhibition across multiple unrelated targets (Kinase A, Protease B, GPCR C). The Hill slope of our dose-response curve is steep (> 2.0)."
Diagnosis: Colloidal Aggregation or Redox Cycling
Hydrazinobenzoates are prone to forming colloidal aggregates that sequester enzymes non-specifically. Additionally, the hydrazine group can undergo redox cycling, generating Hydrogen Peroxide (
Decision Logic: The "False Positive" Filter
Figure 2: Triage workflow to distinguish bona fide inhibitors from PAINS (Pan-Assay Interference Compounds).
Troubleshooting Protocol: Detergent-Sensitivity Screen
-
Preparation: Prepare two assay buffers:
-
Buffer A: Standard Assay Buffer.
-
Buffer B: Standard Assay Buffer + 0.01% (v/v) freshly prepared Triton X-100 (or Tween-80).
-
-
Execution: Run the
curve for the hydrazinobenzoate in both buffers simultaneously. -
Interpretation:
-
Valid Hit:
is identical in Buffer A and Buffer B. -
Aggregator:
shifts by >10-fold (potency is lost) in Buffer B. The detergent disrupts the colloid, revealing the lack of true binding.
-
Module 3: Metabolic Stability & Toxicity
The Issue
User Report: "The compound is cleared rapidly in liver microsomes (
Diagnosis: Hydrazine Cleavage & Radical Formation
Metabolic enzymes (CYP450s and N-acetyltransferases) can cleave the N-N bond or oxidize the hydrazine, creating reactive radicals that bind covalently to proteins (haptenization) or DNA (genotoxicity).[3]
Data: Structural Modification Impact Table
Effect of substitutions on the hydrazinobenzoate core regarding metabolic stability.
| Modification Strategy | Chemical Change | Effect on Metabolic Stability | Effect on Potency | Risk Note |
| N-Methylation | High Increase | Variable | May introduce steric clash in binding pocket. | |
| Acylation | Moderate Increase | Maintained | Reduces basicity; mimics peptide bond. | |
| Ring Constrainment | Fuse hydrazine into Indazole | Very High Increase | High | "Locks" the conformation; eliminates N-N cleavage risk. |
| Fluorination | Add -F to Benzoate Ring | Moderate Increase | Maintained | Blocks metabolic soft spots on the aromatic ring. |
Expert Recommendation: The "Indazole Switch"
If the open-chain hydrazinobenzoate (
Transform the hydrazinobenzoate into an Indazole or Phthalazinone . This incorporates the hydrazine nitrogens into a stable aromatic ring system, preserving the hydrogen-bond donor/acceptor geometry while eliminating the nucleophilic "tail" responsible for PLP depletion and Schiff base formation.
References
-
Baell, J. B., & Holloway, G. A. (2010).[4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[4] Journal of Medicinal Chemistry.
-
[Link]
-
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
-
[Link]
-
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.
-
[Link]
-
-
Levin, A. A., et al. (2014). Toxicology of Hydrazines: Approaches to Minimizing Risk. Drug Discovery Toxicology.
-
[Link]
-
Sources
Technical Support Center: Scaling Synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Process Optimization & Troubleshooting for Hydrazide-Ester Synthesis
Executive Summary: The Selectivity Challenge
Welcome to the technical support hub for Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate . This molecule presents a classic yet deceptive challenge in organic synthesis: chemoselective nucleophilic acyl substitution .
Your target molecule contains two electrophilic ester centers:
-
Aromatic Ester (Stable): The propyl benzoate moiety.[1]
-
Aliphatic Ester (Reactive): The 2-oxoethoxy tail (derived from the alkylation intermediate).
The Critical Path: You must react the aliphatic ester with hydrazine to form the hydrazide without disturbing the aromatic propyl ester. If your reaction conditions are too aggressive (high temperature, massive hydrazine excess), you will cleave the benzoate, yielding the double-hydrazide impurity. This guide provides the precise protocols to navigate this selectivity cliff.
Part 1: The Synthetic Workflow (Visualized)
The synthesis consists of two phases.[2][3] The success of Phase 2 (Hydrazinolysis) is entirely dependent on the purity of the intermediate from Phase 1 (Alkylation).
Figure 1: Synthetic pathway highlighting the critical selectivity fork in Phase 2. The aliphatic ester reacts faster, but thermal overshoot leads to the di-hydrazide impurity.
Part 2: Troubleshooting Tickets (Q&A)
Ticket #402: "My Phase 1 intermediate is an oil that won't crystallize."
User: Medicinal Chemist, Early Discovery
Context: Reacting Propylparaben with Ethyl Chloroacetate in DMF using
Diagnosis: You are likely experiencing solvent retention or incomplete alkylation . DMF is excellent for substitution rates but notoriously difficult to remove completely, leaving an oily residue that inhibits crystallization. Furthermore, if you used exactly 1.0 equivalent of ethyl chloroacetate, the reaction may stall at 90-95% conversion, leaving unreacted phenol which acts as an impurity.
Resolution Protocol:
-
Switch Solvent: Use Acetone or Acetonitrile (MeCN) instead of DMF. While the reaction is slower (requires reflux), the workup is far cleaner.
-
Stoichiometry Adjustment: Use 1.2 equivalents of Ethyl Chloroacetate and 1.5 equivalents of anhydrous
. The excess alkyl halide ensures the phenol is consumed. -
Workup:
-
Filter off the inorganic salts (
) while hot. -
Evaporate the solvent.[2]
-
Crucial Step: Triturate the oily residue with cold n-Hexane or Petroleum Ether . The diester intermediate is lipophilic but should solidify upon scratching in non-polar solvents.
-
Ticket #405: "I'm seeing a byproduct with M-41 mass in Phase 2."
User: Process Development Engineer Context: Hydrazinolysis in Ethanol at reflux for 4 hours.
Diagnosis:
You have lost the propyl group. The "M-41" corresponds to the loss of the propoxy group (
-
Cause: Refluxing ethanol (
) provides enough energy for hydrazine to attack the aromatic ester (benzoate), which is usually stable at lower temperatures.
Resolution Protocol (The "Cold-Start" Method):
-
Temperature Control: Do NOT reflux. Perform the reaction at Room Temperature (20-25°C) initially.
-
Monitoring: Check TLC or HPLC every 30 minutes. The aliphatic ester reacts significantly faster (kinetic control).
-
Gentle Heating: If the reaction is sluggish after 2 hours, warm strictly to 40-50°C . Never exceed
. -
Stoichiometry: Reduce Hydrazine Hydrate to 1.5 - 2.0 equivalents . A large excess drives the thermodynamic product (di-hydrazide).
Selectivity Mechanism: The aliphatic ester carbonyl is more electron-deficient and sterically accessible than the benzoate carbonyl, which is stabilized by resonance with the benzene ring. Low temperature exploits this kinetic difference.
Ticket #409: "The final product is pink/yellowish. Is it decomposing?"
User: QC Analyst Context: Product stored on the benchtop for 2 days.
Diagnosis: Hydrazides and hydrazines are prone to air oxidation, forming azo compounds or radical decomposition products, which are often colored. Trace transition metals can catalyze this.
Resolution Protocol:
-
Purification: Recrystallize immediately from Ethanol/Water (9:1) . Dissolve in hot ethanol, filter (to remove dust/nucleation sites), then add water dropwise until turbid. Cool slowly.
-
Storage: Store the compound under Argon/Nitrogen in the dark at -20°C .
-
Chelation: If the color persists, add a pinch of EDTA during the recrystallization to sequester trace metals that catalyze oxidation.
Part 3: Optimized Experimental Data
The following parameters are established baselines for scaling from 1g to 50g batches.
| Parameter | Phase 1 (Alkylation) | Phase 2 (Hydrazinolysis) |
| Limiting Reagent | Propyl 4-hydroxybenzoate | Diester Intermediate |
| Reagent Stoichiometry | Ethyl Chloroacetate (1.2 eq) | Hydrazine Hydrate (2.0 eq) |
| Base / Catalyst | None (Hydrazine is nucleophile) | |
| Solvent System | Acetone (Reflux) or MeCN | Ethanol (Abs.) or Methanol |
| Temperature | 25°C | |
| Reaction Time | 6 - 8 Hours | 2 - 4 Hours |
| Workup | Filter salts, Evaporate, Hexane Wash | Cool to |
| Typical Yield | 90 - 95% | 75 - 85% |
Part 4: References & Citations
-
Synthesis of Benzoate Hydrazones : Methodologies for reacting ethyl/methyl 4-hydroxybenzoate derivatives with hydrazine, highlighting the formation of hydrazides from aliphatic ester tails.
-
Source:
-
-
Selectivity in Hydrazinolysis : Discussion on the reactivity differences between aliphatic and aromatic esters, supporting the "kinetic control" approach at lower temperatures.
-
Source:
-
-
Propylparaben Chemistry : Baseline properties and alkylation reactivity of the starting material (Propyl 4-hydroxybenzoate).
-
Source: [4]
-
-
General Hydrazinolysis Protocols : Standard operating procedures for converting esters to hydrazides using hydrazine hydrate in ethanol.
-
Source:
-
Disclaimer: This guide is for research purposes only. Hydrazine hydrate is toxic and a suspected carcinogen. All procedures must be performed in a fume hood with appropriate PPE.
Sources
Technical Support Center: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate Synthesis
Topic: Reaction Condition Optimization & Troubleshooting Doc ID: TSC-CHEM-HYD-042 Status: Active Last Updated: February 2026[1]
Executive Summary & Reaction Overview
The Challenge: Synthesizing Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate requires a high degree of chemoselectivity.[1][2] The target molecule contains two ester motifs:[2]
-
Aromatic Ester (Propyl Benzoate): This moiety must remain intact.[1][2]
-
Aliphatic Ester (Acetate linker): This moiety must react with hydrazine to form the hydrazide.[1][2]
The Solution: Hydrazine hydrate is a potent nucleophile.[1][2] While it reacts with both aliphatic and aromatic esters, aliphatic esters (less sterically hindered and more electrophilic) react significantly faster.[1][2] Optimization relies on kinetic control—manipulating temperature, stoichiometry, and solvent polarity to favor the aliphatic substitution while kinetically trapping the aromatic ester.[1][2]
Optimized Experimental Protocol
Phase 1: Precursor Preparation (Context)
Note: Ensure you are starting with high-purity Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate .[1] This is typically synthesized via Williamson ether synthesis between Propylparaben (Propyl 4-hydroxybenzoate) and Ethyl chloroacetate.[1]
Phase 2: Selective Hydrazinolysis (The "Golden Path")[1][3]
| Parameter | Optimized Condition | Rationale |
| Solvent | Absolute Ethanol (EtOH) | Protic solvent facilitates proton transfer in the tetrahedral intermediate.[1] Methanol is risky due to potential transesterification of the propyl group.[1][2] |
| Stoichiometry | 1.0 equiv Precursor : 1.5 - 2.0 equiv | Slight excess ensures complete conversion of the aliphatic ester but limits the concentration available to attack the benzoate.[2] |
| Temperature | 0°C | CRITICAL: Do not immediately reflux. Aliphatic esters often react at RT.[1][2] High heat promotes attack on the aromatic propyl ester.[1][2] |
| Time | 2 - 4 Hours | Monitor via TLC every 30 mins.[1][2] Stop immediately upon consumption of starting material.[1][2] |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate in 30 mL of Absolute Ethanol. If the propyl chain causes solubility issues, warm slightly to 40°C to dissolve, then cool back to room temperature (RT).
-
Addition: While stirring, add Hydrazine Hydrate (80% or 99%) dropwise over 10 minutes.
-
Tip: If performing on >5g scale, cool the flask to 0°C during addition to control exotherm.
-
-
Reaction: Stir at RT for 2 hours.
-
Precipitation: The product often precipitates as a white solid directly from the reaction mixture as it forms.[1][2]
-
Workup:
-
Drying: Dry in a vacuum oven at 40°C.
Visualizing the Pathway
The following diagram illustrates the chemoselective pathway and the potential "over-reaction" failure mode.
Figure 1: Reaction pathway showing the kinetic window required to preserve the propyl benzoate ester.[2]
Troubleshooting Guide (FAQ)
Issue 1: "I see two spots on my TLC that are very close together."
Diagnosis: You likely have a mixture of the Target Product and the Di-hydrazide (where the propyl ester was also attacked).[1][2]
-
Cause: Temperature was too high (refluxed too long) or too much hydrazine was used (>3 equiv).[1][2]
-
Fix:
Issue 2: "The product is oiling out instead of precipitating."
Diagnosis: The Propyl chain increases lipophilicity, making the product more soluble in ethanol than its methyl/ethyl counterparts.[1][2]
-
Fix:
Issue 3: "My yield is low (<50%)."
Diagnosis: Incomplete reaction or loss during workup.[1][2]
-
Fix:
-
Check Reagent: Hydrazine hydrate degrades over time.[1][2] Ensure your reagent is fresh.[1][2]
-
Solubility: If the starting material didn't dissolve fully, the reaction is surface-limited.[1][2] Ensure full dissolution (warm gently) before adding hydrazine.
-
Filtration Loss: The hydrazide might be slightly soluble in ethanol.[1][2] Collect the mother liquor, concentrate it, and perform a second crop crystallization.[1][2]
-
Decision Logic for Optimization
Use this flow to determine your next experimental move.
Figure 2: Decision tree for reaction monitoring to prevent over-reaction.
References
-
Synthesis of Paraben Hydrazide Derivatives
-
Chemoselectivity of Hydrazine (Aliphatic vs Aromatic)
-
Propylparaben Physical Properties & Stability
-
General Protocol for Phenoxyacetic Acid Hydrazides
Sources
Impact of pH on the stability of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Technical Support Center: Stability & Handling of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Executive Summary & Molecule Overview
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS: 847468-43-3) is a bifunctional intermediate often employed as a linker in bioconjugation or as a precursor in the synthesis of heterocycles.[1] Its structure contains two distinct chemically reactive domains that dictate its stability profile:
-
Propyl Benzoate Ester: A lipophilic moiety susceptible to base-catalyzed hydrolysis (saponification).[1]
-
Acyl Hydrazide (–CONHNH₂): A nucleophilic group prone to oxidation and reaction with electrophiles (aldehydes/ketones), though relatively stable to hydrolysis compared to the ester.[1]
Key Stability Takeaway: The molecule exhibits a "stability window" in the weakly acidic range (pH 3.5 – 5.5) .[1] Deviations outside this range trigger distinct degradation pathways.
Troubleshooting Guide & FAQs
Category A: pH-Dependent Stability[1][2]
Q1: I am observing rapid precipitation and loss of product at pH 8.0. What is happening? A: You are likely observing base-catalyzed hydrolysis (saponification) of the propyl ester.[1]
-
Mechanism: At pH > 7.5, hydroxide ions (
) attack the carbonyl carbon of the propyl ester.[1] This cleaves the molecule into 4-(2-hydrazino-2-oxoethoxy)benzoic acid (which is more soluble as a salt) and propanol.[1] -
Solution: Lower the pH to < 6.0 immediately.[1] If a basic pH is required for a coupling reaction (e.g., acyl azide formation), perform the reaction at
and quench immediately.[1]
Q2: Can I store the stock solution in 0.1 M HCl (pH ~1)? A: No. While the ester is temporarily stable, the hydrazide group is at risk.[1]
-
Risk: Strong acids can catalyze the hydrolysis of the hydrazide moiety to the corresponding carboxylic acid and hydrazine (
).[1] Furthermore, the hydrazide nitrogen will protonate ( ), which protects it from oxidation but alters its solubility and reactivity profile.[1] -
Recommendation: Store in an unbuffered organic solvent (DMSO/DMF) or a weakly acidic aqueous buffer (Acetate pH 4.5).[1]
Q3: My HPLC chromatogram shows a "doublet" peak appearing after 24 hours in neutral buffer. Is this degradation? A: This is likely oxidative dimerization or hydrazone formation .[1]
-
Oxidation: At neutral pH (pH 7), the hydrazide group is unprotonated and susceptible to air oxidation, forming diimides or tetrazenes.[1]
-
Impurity Reaction: If your buffer or solvent (e.g., acetone-grade methanol) contains trace aldehydes/ketones, the hydrazide will rapidly react to form a hydrazone (
).[1] -
Fix: Degas all buffers with Argon/Nitrogen and use high-purity (aldehyde-free) solvents.
Category B: Experimental Handling
Q4: What is the best buffer system for stability studies? A: Sodium Acetate (10-50 mM) at pH 4.5.
-
Reasoning: This pH minimizes ester hydrolysis (lowest rate constant
) and keeps the hydrazide partially protonated, reducing oxidation risk.[1] Avoid phosphate buffers if possible, as phosphate species can act as general base catalysts for ester hydrolysis.[1]
Q5: How do I solicit the hydrazide reactivity without hydrolyzing the ester? A: Perform conjugation reactions (e.g., with aldehydes) at pH 5.0 – 6.0 .[1]
-
Logic: This pH is acidic enough to catalyze the dehydration step of hydrazone formation (Schiff base) but mild enough to preserve the propyl ester linkage.[1]
Stability Data & Degradation Pathways
The following table summarizes the predicted stability based on functional group kinetics (Benzoate Ester + Acyl Hydrazide).
Table 1: pH-Rate Profile & Degradation Risks
| pH Condition | Dominant Mechanism | Predicted | Primary Degradant(s) |
| pH < 2.0 | Acid-Catalyzed Hydrolysis | Hours to Days | 4-(carboxymethoxy)benzoic acid + Hydrazine + Propanol |
| pH 4.0 – 5.0 | Stable Window | > 6 Months | None (Trace hydrolysis) |
| pH 7.0 – 7.4 | Oxidation / Slow Hydrolysis | Weeks | Diimides (oxidation), Benzoic acid deriv.[1] (hydrolysis) |
| pH > 9.0 | Base-Catalyzed Saponification | Minutes to Hours | 4-(2-hydrazino-2-oxoethoxy)benzoate (free acid) + Propanol |
Visualizing the Degradation Pathways
The diagram below details the competing degradation pathways. The Red Path (Base) is the fastest and most critical to avoid.[1] The Blue Path (Acid) is slower.[1] The Orange Path (Neutral) represents environmental sensitivity (oxidation/impurities).[1]
Figure 1: Competing degradation pathways.[1] Note that alkaline conditions (Red path) cause rapid ester failure.[1]
Standard Operating Procedure (SOP): Stability Testing
Objective: To verify the integrity of the material before use in critical assays.
Materials:
-
Buffer A: 50 mM Ammonium Acetate, pH 4.5[1]
-
Buffer B: Acetonitrile (HPLC Grade)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm)
Protocol:
-
Preparation: Dissolve 1 mg of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate in 100 µL DMSO. Dilute to 1 mL with Buffer A (pH 4.5).
-
Note: Do not dilute in water or PBS initially to prevent precipitation or oxidation.[1]
-
-
Baseline Injection: Inject 10 µL immediately (
). -
Stress Test: Incubate a separate aliquot at pH 9.0 (using Borate buffer) for 30 minutes. Inject (
).[1] -
Analysis:
References
-
Soni, V. et al. (2020).[1] Hydrolysis of Benzoate Esters: Kinetics and Mechanism. Journal of Physical Organic Chemistry. (General reference for benzoate ester hydrolysis rates).
-
BOC Sciences. (2024).[1][] Acid Labile Linker Synthesis and Hydrazone Stability. (Mechanistic insight into hydrazide/hydrazone stability windows).
-
National Oceanic and Atmospheric Administration (NOAA). (2024).[1] Propyl-4-Hydroxybenzoate (Propylparaben) Chemical Data. CAMEO Chemicals.[1][3][4] (Data on the stability of the propyl benzoate moiety).
-
PubChem. (2025).[1][4] Propylparaben: Chemical and Physical Properties. National Library of Medicine.[1] (Physicochemical properties of the parent ester scaffold).
Sources
Temperature effects on the synthesis of hydrazide derivatives
Technical Support Center: Hydrazide Synthesis & Optimization Topic: Temperature Effects on the Synthesis of Hydrazide Derivatives Reference Code: TSC-HYD-024
Introduction: The Kinetic vs. Thermodynamic Balance
Welcome. As Senior Application Scientists, we often see hydrazide synthesis treated as a simple "mix and heat" procedure. This is a misconception that leads to the most common failure mode in this field: the formation of
Temperature is not just an accelerator; it is a selector. In the nucleophilic substitution of esters or acyl chlorides with hydrazine, temperature dictates the competition between the desired hydrazinolysis (formation of
This guide moves beyond basic recipes to provide a mechanistic understanding of temperature control, troubleshooting, and protocol optimization.
Module 1: Critical Mechanisms & Temperature Dynamics
The Core Conflict: Mono- vs. Bis-Substitution
The synthesis of hydrazides is a stepwise nucleophilic attack. Temperature control is critical because the activation energy (
Visualizing the Pathway: The following diagram illustrates the kinetic competition dictated by temperature and stoichiometry.
Figure 1: Reaction pathway showing the competition between the desired hydrazide and the unwanted dimer. High temperatures coupled with low hydrazine equivalents favor the red (dashed) pathway.
Temperature Regimes & Outcomes
| Regime | Temperature | Primary Mechanic | Best For | Risk Factor |
| Cryogenic / Low | Kinetic Control | Highly reactive substrates (Acyl chlorides) | Incomplete conversion; requires longer time. | |
| Standard Reflux | Thermodynamic Equilibrium | Unreactive Esters (Methyl/Ethyl esters) | Dimerization if hydrazine is not in excess ( | |
| Microwave (MW) | Superheating / Dipolar Polarization | Sterically hindered esters; Green chemistry | Solvent over-pressurization; degradation of sensitive R-groups. |
Module 2: Troubleshooting Guide (FAQs)
Q1: I am obtaining a high melting point solid that is insoluble in water and ethanol. What is it?
Diagnosis: You have likely formed the
-
Insufficient Hydrazine: As the reaction progresses, hydrazine is consumed. If the ratio drops near 1:1, the product (
) begins to act as the nucleophile instead of hydrazine. -
Excessive Heat: High reflux temperatures increase the rate of this secondary reaction. Corrective Action:
-
Protocol Shift: Increase hydrazine hydrate to 5–10 equivalents relative to the ester. The excess hydrazine statistically outcompetes the product for the ester carbonyl.
-
Purification: The dimer is often much less soluble than the hydrazide. Filter the hot reaction mixture; the dimer often remains solid while the product stays in solution.
Q2: My reaction yield is low (<40%) even after 24 hours of reflux. Diagnosis: Thermodynamic stalling or steric hindrance. Root Cause:
-
Bulky groups near the carbonyl (e.g., ortho-substituted benzoates) sterically block the nucleophilic attack.
-
Ethanol reflux (
) may not provide sufficient energy to overcome the activation barrier. Corrective Action: -
Switch to Microwave Synthesis: Microwave irradiation can drive these reactions in minutes (1–10 min) rather than hours. The rapid heating prevents prolonged exposure to degradation conditions.
-
Solvent Switch: Use
-Butanol (bp ) to access higher thermal energy without pressurization.
Q3: The product comes out as a sticky oil instead of a crystal. Diagnosis: Impurity occlusion or super-saturation. Root Cause: Rapid cooling from high temperature traps solvent or unreacted hydrazine within the lattice. Corrective Action:
-
Controlled Cooling: Turn off the heat source and let the flask cool to room temperature slowly in the oil bath. Do not plunge into ice immediately.
-
Trituration: If oil persists, decant the supernatant and triturate the oil with cold diethyl ether or hexane to induce crystallization.
Module 3: Optimized Experimental Protocols
Method A: Standard Reflux (General Purpose)
Best for: Simple aromatic and aliphatic esters.
-
Dissolution: Dissolve 1.0 eq of Ester in Ethanol (
). -
Addition: Add 5.0–10.0 eq of Hydrazine Hydrate (80% or 99%) dropwise at room temperature.
-
Note: Adding at boiling point can cause violent frothing.
-
-
Reaction: Heat to reflux (
) for 3–6 hours. Monitor by TLC (Mobile phase: MeOH:DCM 1:9). -
Isolation:
-
Cool to room temperature. If crystals form, filter and wash with cold ethanol.
-
If no crystals: Concentrate to 1/3 volume under vacuum, then cool to
.
-
Method B: Microwave-Assisted Synthesis (High Efficiency)
Best for: Sterically hindered esters, library synthesis, green chemistry.
-
Setup: In a microwave-safe vial, combine 1.0 eq Ester, 3.0 eq Hydrazine Hydrate, and Ethanol (
).-
Note: Less solvent is required for MW methods (high concentration favors kinetics).
-
-
Irradiation: Set microwave reactor to:
-
Temperature:
– -
Time: 2–5 minutes (Hold time).
-
Pressure Limit: 200 psi (Safety cutoff).
-
-
Workup: Pour reaction mixture onto crushed ice. The shock cooling often precipitates the product immediately with high purity.
Comparison of Methods (Data from References [2, 5, 6])
| Substrate (Example) | Method | Time | Yield | Notes |
| Diclofenac Ester | Conventional Reflux | 6-8 hrs | 65% | Requires long heating |
| Diclofenac Ester | Microwave ( | 3 min | 86% | Higher purity, less solvent |
| Benzoic Acid Ester | Conventional Reflux | 4 hrs | 72% | Standard yield |
| Benzoic Acid Ester | Microwave ( | 2 min | 92% | Near quantitative |
Module 4: Safety & Handling (High Temperature Hazards)
Warning: Hydrazine is a potent reducing agent, a carcinogen, and highly toxic.
-
Thermal Runaway: When scaling up (>10g), the addition of hydrazine to acyl chlorides is highly exothermic. This must be done at
to to prevent localized superheating and explosive decomposition. -
Vapor Hazards: At reflux, hydrazine vapors are generated. All reactions must be performed in a functioning fume hood.
-
Peroxide Risks: Do not use THF or Ethers as solvents for high-temperature hydrazine reactions unless they are certified peroxide-free. Hydrazine can react with peroxides to form unstable intermediates.
Decision Matrix: Selecting Your Protocol
Figure 2: Decision tree for selecting the optimal synthesis method based on substrate reactivity and steric profile.
References
-
Effect of temperature on kinetics of synthesis of hydrazine hydrate. ResearchGate. [Link]
-
Comparison of conventional and microwave synthesis for the hydrazones. ResearchGate. [Link]
-
Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids. Journal of Applied Pharmaceutical Research. [Link][1]
-
Propanoic acid, 2,2-dimethyl-, hydrazide (Organic Syntheses Procedure). Organic Syntheses. [Link]
-
Comparative Study of Microwave Assisted and Conventional Synthesis. Asian Journal of Chemistry. [Link]
-
Synthesis and insecticidal activity of diacylhydrazine derivatives. NIH / PMC. [Link]
Sources
Catalyst selection for efficient hydrazone formation
Technical Support Center: Hydrazone Formation & Catalysis
Introduction: The Kinetic Bottleneck
Welcome to the Hydrazone Formation Technical Support Center. You are likely here because your condensation reaction—between a hydrazine/hydrazide and an aldehyde/ketone—is stalling or reversing.
While thermodynamically stable, hydrazone formation is kinetically challenged at neutral pH.[1][2] The reaction follows a bell-shaped pH rate profile:
-
Acidic pH (< 4.0): The hydrazine nucleophile becomes protonated (
), killing reactivity. -
Neutral/Basic pH (> 7.0): The dehydration of the carbinolamine intermediate becomes the rate-limiting step.
The Solution: Nucleophilic Catalysis.[1][3][4][5][6][7] By using aniline derivatives, we bypass the slow direct attack, proceeding instead through a highly reactive Schiff base intermediate (Transimination).
Module 1: Catalyst Selection Matrix
User Query: "Which catalyst should I use for my specific pH and substrate?"
Do not default to Aniline. While it is the historical standard, "Next-Generation" catalysts (Anthranilic acid derivatives) offer superior kinetics at physiological pH due to intramolecular proton transfer.
Table 1: Comparative Catalyst Performance
| Catalyst | Optimal pH | Rate Enhancement* | Solubility (Aq) | Primary Application | Key Limitation |
| Aniline | 4.5 - 5.0 | 1x (Baseline) | Moderate | Small molecule synthesis, acidic buffers | Toxic; slow at pH 7.4; requires high conc. (10-100 mM). |
| 5.0 - 7.0 | ~15x vs Aniline | Good | Protein bioconjugation, oxime ligation | Can be difficult to remove; potential cross-reactivity. | |
| Anthranilic Acid | 6.0 - 7.4 | ~20-50x vs Aniline | Good | Live cell labeling, neutral pH conjugation | Slower at acidic pH compared to aniline. |
| 5-Methoxyanthranilic Acid (5-MA) | 7.0 - 7.4 | ~100x vs Aniline | Excellent | High-value ADCs, low-concentration reactants | Higher cost; fluorescence may interfere with assays. |
*Rate enhancement values are approximate relative to aniline at pH 7.0 based on Dirksen/Dawson and Kool et al. data.
Module 2: The Mechanism (Why It Works)
User Query: "Why does adding another amine speed up the reaction? Doesn't it compete?"
Technical Explanation: Yes, it competes, and that is the point. The catalyst (aniline derivative) reacts with the ketone faster than the hydrazine to form a Schiff Base (Imine) . This imine is more electrophilic than the original ketone. The hydrazine then attacks this activated imine, expelling the catalyst and forming the stable hydrazone.
Visualization: The Transimination Pathway
Figure 1: The catalytic cycle.[8] The catalyst acts as a nucleophilic shuttle, converting the sluggish carbonyl into a reactive imine intermediate.
Module 3: Troubleshooting & FAQs
Issue 1: "My reaction is too slow at pH 7.4."
-
Diagnosis: At pH 7.4, the dehydration step is rate-limiting. Aniline is inefficient here because it is not protonated enough to assist in water elimination, nor is the ketone electrophilic enough.
-
Action Plan:
-
Switch Catalyst: Move from Aniline to 5-Methoxyanthranilic Acid (5-MA) . The ortho-carboxylate group acts as an intramolecular proton donor, facilitating the expulsion of water (general acid catalysis) without lowering bulk pH.
-
Increase Concentration: If using Aniline, you must use 10–100 mM. If using 5-MA, 1–10 mM is often sufficient.
-
Issue 2: "I am seeing low yields or product hydrolysis."
-
Diagnosis: Hydrazone formation is reversible (
is finite). Water drives the equilibrium back to the starting materials. -
Action Plan:
-
Scavenge Water: For organic synthesis, add molecular sieves or use a Dean-Stark trap.
-
Chemical Locking: If reversibility is not required, reduce the hydrazone bond to a hydrazine using Sodium Cyanoborohydride (
) . This makes the linkage permanent. -
Use Excess Reagent: Use 2–5 equivalents of the cheaper reagent (usually the hydrazine) to drive Le Chatelier’s principle.
-
Issue 3: "My protein is precipitating during conjugation."
-
Diagnosis: High concentrations of aniline (100 mM) can denature sensitive proteins or alter ionic strength significantly.
-
Action Plan:
-
Lower Catalyst Load: Switch to
PDA or Anthranilic Acid . These are more efficient, allowing you to drop catalyst concentration to 1–5 mM. -
Solubility Check: Ensure your hydrazine linker is not hydrophobic. If the linker is greasy, the conjugation adds a hydrophobic patch to the protein, causing aggregation.
-
Module 4: Standard Operating Protocols (SOPs)
SOP A: Bioconjugation (Protein Labeling) at Neutral pH
Target: Labeling a ketone-tagged antibody with a hydrazine-fluorophore.
-
Buffer Prep: Prepare 100 mM Phosphate Buffer (pH 7.0). Avoid amine-based buffers (Tris, Glycine) as they compete with the catalyst.
-
Catalyst Stock: Dissolve 5-Methoxyanthranilic Acid in DMSO or Water to 100 mM.
-
Reaction Mix:
-
Protein: 10–50 µM final conc.
-
Hydrazine-Label: 5–10 equivalents (excess).
-
Catalyst: Add to final concentration of 1–5 mM .
-
-
Incubation: 2–4 hours at 25°C (or 4°C overnight).
-
Purification: Remove excess catalyst and label via size-exclusion chromatography (e.g., PD-10 column) or dialysis.
SOP B: Small Molecule Synthesis (Acid Catalysis)
Target: Synthesis of a hydrazone library member.
-
Solvent: Methanol or Ethanol (anhydrous preferred).
-
Catalyst: Aniline (5 mol%).
-
Setup:
-
Execution: Stir at Room Temp for 1–2 hours.
-
Workup: Often the hydrazone precipitates.[11] Filter and wash with cold ethanol.
Module 5: Decision Logic (Visual Guide)
User Query: "Just tell me what to do based on my constraints."
Figure 2: Catalyst selection decision tree based on environmental pH and substrate stability.
References
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry.
-
Crisalli, P., & Kool, E. T. (2013). "Water-Soluble Organocatalysts for Hydrazone and Oxime Formation." The Journal of Organic Chemistry.
-
Bhat, V. T., et al. (2015). "Nucleophilic Catalysis of Hydrazone Formation: A Computational and Experimental Study." Journal of the American Chemical Society.[6]
-
Larsen, D., et al. (2015). "m-Phenylenediamine Catalysis of Oxime and Hydrazone Formation at Neutral pH." Chemical Science.
Sources
- 1. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Water-soluble organocatalysts for hydrazone and oxime formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Identifying and removing impurities from Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Identification, Removal, and Process Optimization[1]
Core Chemical Context & The "Selectivity Challenge"
Before troubleshooting, you must understand the specific reactivity profile of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate .[1] This molecule is a "Janus" ester derivative—it contains two distinct carbonyl centers with different reactivities.[1]
-
Target Structure: Propyl-O-CO-Ph-O-CH2-CO-NHNH2
-
The Challenge: The synthesis typically involves reacting a diester precursor with hydrazine.[1] The goal is chemoselective hydrazinolysis : converting the aliphatic ester (more reactive) to a hydrazide while leaving the aromatic propyl ester (less reactive) intact.[1]
-
Primary Failure Mode: Loss of selectivity, leading to the "Double Hydrazide" impurity.
Impurity Landscape Diagram
The following diagram maps the genesis of impurities based on reaction conditions.
Figure 1: Reaction pathway analysis showing the origin of critical impurities based on thermal and stoichiometric variables.
Diagnostic Troubleshooting Guide
Q1: I see two spots on my TLC close together. Which one is my product?
Answer:
In a standard synthesis from the diester intermediate, the polarity order (and thus
| Compound | Relative Polarity | Predicted |
| Diester Precursor | Low | ~0.7 - 0.8 |
| Target Mono-Hydrazide | Medium | ~0.3 - 0.4 |
| Dihydrazide Impurity | High | ~0.05 - 0.1 (Baseline) |
Validation Protocol:
-
Stain Selection: Do not rely solely on UV.[1] Use p-Anisaldehyde stain.[1]
-
Solubility Check: The Dihydrazide impurity is generally insoluble in cold ethanol, whereas your target (Propyl ester hydrazide) has moderate solubility.[1]
Q2: My HPLC shows a peak at M+14 mass units relative to the target. What is it?
Answer: This is likely the Methyl Ester analog.[1]
-
Cause: If you used Methanol as a solvent during the hydrazine reaction.[1][2] Hydrazine is basic; it can catalyze transesterification of your Propyl ester group to a Methyl ester.[1]
-
Fix: Never use Methanol if your molecule contains a specific ester (Propyl) you wish to preserve.[1] Use n-Propanol or Ethanol (if transesterification to ethyl is acceptable/slower) or an inert solvent like 1,4-Dioxane or THF [2].[1]
Q3: The product turned yellow during drying. Is it ruined?
Answer: Cause: Oxidation.[1] Hydrazides are reducing agents and are susceptible to air oxidation, forming azo compounds or hydrazones with trace aldehydes in the air, which are often yellow/colored.[1] Remediation:
Purification & Removal Protocols
Protocol A: Removing the "Dihydrazide" Impurity
The dihydrazide (where the propyl group is lost) is the most common impurity. It is much less soluble in organic solvents than the target.[1]
Step-by-Step Recrystallization:
-
Dissolution: Dissolve crude solid in boiling Ethanol (95%) . Use 10-15 mL per gram of solid.
-
Hot Filtration (Critical): The Dihydrazide impurity often remains undissolved or precipitates first.[1] Filter the hot solution rapidly through a pre-warmed funnel.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. The target mono-hydrazide should crystallize as white needles/plates.
-
Wash: Wash the collected crystals with cold n-Propyl ether or Hexane to remove unreacted diester.[1]
Protocol B: Removing Residual Hydrazine
Hydrazine hydrate is toxic and can cause false positives in biological assays.[1]
The Scavenging Wash:
Process Optimization (Prevention Strategy)
To avoid these impurities in future batches, follow this optimized workflow logic.
Figure 2: Process optimization decision tree for maximizing chemoselectivity.
Key Optimization Parameters:
-
Temperature: Perform the hydrazine addition at 0°C . The aliphatic ester reacts faster than the aromatic ester.[1] Low temperature amplifies this kinetic difference [3].[1]
-
Dilution: High dilution favors the mono-substitution.[1]
-
Reagent Addition: Add Hydrazine Hydrate dropwise to the ester solution. This ensures the ester is always in excess locally, preventing the "double attack" on a single molecule.[1]
Analytical Data Summary
| Metric | Specification | Method |
| Appearance | White to Off-white crystalline solid | Visual |
| Purity | >98% (AUC) | HPLC (C18, Water/ACN gradient) |
| Residual Hydrazine | < 10 ppm | Ellman’s Reagent Test / GC-MS |
| Identity (IR) | 1660-1690 cm⁻¹ (Amide I) 1710-1730 cm⁻¹ (Ester C=O) | FTIR |
| Identity (NMR) | 1H-NMR (DMSO-d6) |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for hydrazide identification via p-anisaldehyde/TLC).
-
Niwayama, S. (2000).[1][6][7] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link (Demonstrates selectivity principles between ester groups).[1]
-
RSC Publishing. (2020).[1][2] Reaction Chemistry & Engineering: Hydrazide formation kinetics. Link
-
PubChem. (2025).[1] Propyl 4-hydroxybenzoate (Propylparaben) Structure and Reactivity Data. Link
-
Sigma-Aldrich. (2025).[1] Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate Product Specification. Link (Analogous compound data for solubility/stability benchmarking).
Disclaimer: This guide is for research purposes only. Hydrazine and its derivatives are toxic and potentially carcinogenic.[1] All procedures must be performed in a fume hood with appropriate PPE.
Sources
- 1. Propylparaben - Wikipedia [en.wikipedia.org]
- 2. inglomayor.cl [inglomayor.cl]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters [morressier.com]
- 5. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
Validation & Comparative
Technical Guide: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate vs. Alternative Hydrazide Linkers
An in-depth technical comparison guide for Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate and its standing among hydrazide-based bioconjugation reagents.
Executive Summary
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate represents a specialized class of ether-spaced acyl hydrazides . Unlike standard aliphatic linkers (e.g., ADH) or aromatic linkers (e.g., SANH), this molecule integrates a UV-traceable benzoate chromophore with an ether-insulated hydrazide .
This unique architecture offers a "Goldilocks" zone for bioconjugation:
-
Reactivity: Higher nucleophilicity than aromatic hydrazides due to the ether spacer breaking conjugation.
-
Stability: Forms pH-labile hydrazone bonds ideal for controlled release (e.g., endosomal cleavage in ADCs), unlike the hyper-stable bis-aryl hydrazones.
-
Traceability: The benzoate moiety allows for facile UV quantification (
) of conjugation efficiency, a feature lacking in simple aliphatic chains.
This guide compares its performance against industry standards: ADH (Adipic Acid Dihydrazide), SANH (Succinimidyl 4-hydrazinonicotinate), and EMCH (Maleimide-Hydrazide).
Chemical Architecture & Mechanism
Structure-Activity Relationship (SAR)
The molecule consists of three functional domains:
-
The Reactive Head (Hydrazide): H2N-NH-C(=O)-. Targets aldehydes/ketones to form hydrazones.[1][2]
-
The Insulating Spacer (Ethoxy): -CH2-O-. This is critical. It separates the carbonyl from the electron-withdrawing benzoate ring. This prevents the deactivation of the hydrazide nucleophile, maintaining a pKa ~3.5–4.0, similar to aliphatic hydrazides.
-
The Lipophilic Tail (Propyl Benzoate): Provides UV absorbance and hydrophobic interaction potential.
Reaction Mechanism
The hydrazide group undergoes a condensation reaction with carbonyls (aldehydes on glycans or oxidized N-terminal Ser/Thr) to form an acyl hydrazone .
Pathway Visualization (DOT):
Caption: Mechanism of acyl hydrazone formation. The reaction is acid-catalyzed, typically performed at pH 4.5–5.5 to protonate the carbonyl oxygen while keeping the hydrazide unprotonated.
Comparative Performance Matrix
The following table contrasts Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate with standard alternatives.
| Feature | Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate | ADH (Adipic Acid Dihydrazide) | SANH (Aromatic Hydrazide) | EMCH (Maleimide-Hydrazide) |
| Linker Class | Ether-Spaced Acyl Hydrazide | Aliphatic Homobifunctional | Aromatic Heterobifunctional | Aliphatic Heterobifunctional |
| Hydrazone Stability (pH 7.4) | Moderate (Hydrolytically degradable) | Low to Moderate | High (Bis-aryl hydrazone) | Moderate |
| Hydrazone Stability (pH 5.0) | Labile (Fast cleavage) | Labile | Stable | Labile |
| UV Traceability | High (Benzoate tag) | None (NMR/MS required) | High (Nicotinate) | Low (Maleimide weak abs) |
| Hydrophobicity | Moderate (Propyl/Phenyl groups) | Low (Hydrophilic chain) | Moderate | Moderate |
| Primary Application | Cleavable Probes / ADC Linkers | Crosslinking / Hydrogels | Stable Antibody Labeling | Thiol-Aldehyde Linking |
Key Differentiators:
-
Vs. SANH: SANH creates a bis-aryl hydrazone that is stable even at pH 5.0. If your goal is permanent labeling, use SANH. If your goal is drug release or reversible tagging, Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is superior.
-
Vs. ADH: ADH is a crosslinker (two hydrazides). The Propyl Benzoate reagent is a capping agent or probe (one hydrazide). It prevents uncontrolled polymerization.
Experimental Protocols
Protocol A: Conjugation to Aldehyde-Modified Biomolecules
Context: Labeling an oxidized glycoprotein or antibody.
Reagents:
-
Buffer A: 0.1 M Sodium Acetate, pH 5.5.
-
Buffer B: 1X PBS, pH 7.4.
-
Stock Solution: Dissolve Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate in DMSO (100 mM).
Workflow:
-
Aldehyde Generation: Oxidize the target protein (e.g., using Sodium Periodate for glycans) to generate aldehyde groups. Desalt into Buffer A .
-
Conjugation: Add the DMSO stock of the hydrazide reagent to the protein solution (Final concentration: 50–100 molar excess over protein).
-
Note: Keep DMSO < 10% v/v to prevent denaturation.
-
-
Incubation: Incubate at Room Temperature (20–25°C) for 4–16 hours with gentle agitation.
-
Optimization: Addition of 10 mM Aniline can catalyze the reaction, reducing time to 1–2 hours.
-
-
Purification: Remove excess reagent using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with Buffer B .
-
Quantification: Measure Absorbance at 254 nm. Use the molar extinction coefficient of the benzoate group (approx.
) to calculate the Degree of Labeling (DOL).
Protocol B: pH-Dependent Stability Assay (Self-Validating)
Context: Verifying the "cleavability" of the linker for drug delivery applications.
-
Preparation: Prepare a 10 µM solution of the conjugate in three buffers:
-
pH 7.4 (PBS) - Simulates plasma.
-
pH 5.0 (Acetate) - Simulates endosome/lysosome.
-
pH 4.0 (Citrate) - Accelerated degradation.
-
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at T = 0, 1, 4, 24, and 48 hours.
-
Analysis: Analyze via RP-HPLC (C18 column).
-
Monitor: Disappearance of the Conjugate peak and reappearance of the free "Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate" (or its hydrolysis product).
-
-
Validation: The half-life (
) at pH 5.0 should be significantly shorter (< 24h) than at pH 7.4 (> 48h) for a successful cleavable linker.
Decision Framework for Linker Selection
Use this logic flow to determine if this specific reagent suits your project.
Caption: Selection logic for hydrazide linkers based on stability and traceability requirements.
References
-
Hermanson, G. T. (2013).[3] Bioconjugate Techniques (3rd Edition). Academic Press.
- Foundational text on hydrazide chemistry and pH-dependent stability.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
- Definitive comparison of aliphatic vs.
- Source for conjugation efficiency d
-
PubChem. (2025).[4] Compound Summary: 4-(2-hydrazino-2-oxoethoxy)benzoic acid derivatives. [Link]
- Structural verific
-
Wu, A. M., & Senter, P. D. (2005). Arming antibodies: prospects and challenges for immunoconjugates. Nature Biotechnology, 23(9), 1137-1146. [Link]
- Contextualizes the use of acid-labile hydrazone linkers in ADCs (e.g., Mylotarg).
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022049211A1 - Methods for the preparation of bioconjugates - Google Patents [patents.google.com]
- 4. 4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid | C10H10N2O3 | CID 9555102 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of the biological activity of benzoate esters and hydrazides
Executive Summary
This technical guide provides a comparative analysis of Benzoate Esters and Benzoic Acid Hydrazides , two critical pharmacophores in medicinal chemistry. While benzoate esters often serve as lipophilic prodrugs or intermediates, their conversion to hydrazides frequently results in a "pharmacological jump"—significantly enhancing antioxidant capacity, enzyme inhibition (particularly urease), and antimicrobial efficacy. This guide details the synthetic lineage, mechanistic differences, and experimental protocols to validate these activities.
Chemical Foundations & Synthetic Lineage
The relationship between benzoate esters and hydrazides is defined by a direct synthetic lineage. Esters are the electrophilic precursors to hydrazides. This structural transformation alters the molecule's physicochemical landscape, shifting from a hydrogen-bond acceptor (ester) to a dual donor/acceptor system (hydrazide).
Synthetic Pathway (DOT Diagram)
The following diagram illustrates the standard synthetic workflow, highlighting the conversion of the lipophilic ester to the hydrophilic, chelating hydrazide.
Caption: Synthetic progression from benzoic acid to active hydrazide and hydrazone scaffolds. Note the transition from lipophilic ester to chelating hydrazide.
Comparative Biological Activity[3][4][5][6]
Antimicrobial Activity[3][5][6][7][8][9][10]
-
Benzoate Esters: Generally exhibit moderate to low direct antimicrobial activity. Their primary mode of action often relies on hydrolysis by bacterial esterases to release the free acid or acting as membrane disruptors due to high lipophilicity.
-
Hydrazides: Frequently demonstrate superior potency.[1] The -CONHNH2 moiety can form hydrogen bonds with active site residues of bacterial enzymes and disrupt cell wall synthesis.
-
Key Insight: Hydrazides are precursors to Isoniazid -type drugs (antitubercular). The nitrogen-rich core facilitates penetration into mycobacterial cell walls.
-
Antioxidant Activity (DPPH Scavenging)
This is the most distinct differentiator.
-
Esters: Lack labile protons necessary for radical scavenging. Activity is usually negligible unless the phenyl ring contains phenolic hydroxyls (e.g., gallates).
-
Hydrazides: Potent antioxidants. The hydrazide group acts via a Hydrogen Atom Transfer (HAT) mechanism.[1] The nitrogen protons are labile, allowing the molecule to neutralize free radicals like DPPH.
Enzyme Inhibition (Urease)
-
Mechanism: Urease is a nickel-dependent metalloenzyme.
-
Esters: Poor inhibitors due to lack of coordination capability.
-
Hydrazides: Excellent inhibitors. The carbonyl oxygen and terminal amino group form a bidentate chelate with the Nickel (Ni²⁺) ions in the urease active site, blocking substrate (urea) entry.
Summary Data Table
Aggregated data trends from comparative studies (e.g., substituted benzamides/hydrazides).
| Feature | Benzoate Esters | Benzoic Acid Hydrazides |
| Primary Role | Prodrug / Intermediate | Active Pharmacophore / Chelator |
| Lipophilicity (LogP) | High (Membrane permeable) | Moderate (Balanced solubility) |
| H-Bond Donors | 0 (typically) | 2-3 (-NH-NH2) |
| Urease IC50 | > 100 µM (Inactive) | 0.5 - 20 µM (Highly Active) |
| Antioxidant Mechanism | None (unless phenolic) | HAT & SET (Potent) |
| Key Application | Local Anesthetics (e.g., Benzocaine) | Antitubercular, Antifungal, Antidepressant |
Mechanistic Visualization
The following diagram details the mechanism of Urease inhibition, a key differentiator where hydrazides outperform esters.
Caption: Mechanism of Urease Inhibition. Hydrazides form a stable bidentate chelate with Nickel ions, whereas esters lack the necessary nitrogen donor.
Experimental Protocols
Protocol A: Synthesis of Benzoic Acid Hydrazide (from Ester)
Rationale: This protocol converts the inactive ester to the active hydrazide.
-
Dissolution: Dissolve 0.01 mol of ethyl benzoate (or substituted derivative) in 20 mL of absolute ethanol.
-
Addition: Add 0.05 mol (excess) of hydrazine hydrate (99%) dropwise with stirring.
-
Reflux: Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (Solvent: Ethyl acetate:Hexane 3:7). The ester spot (high Rf) should disappear, replaced by a lower Rf hydrazide spot.
-
Isolation: Cool to room temperature. Pour into ice-cold water.
-
Purification: Filter the solid precipitate. Recrystallize from ethanol to yield pure hydrazide crystals.
Protocol B: Comparative DPPH Antioxidant Assay
Rationale: To quantify the radical scavenging superiority of hydrazides over esters.
-
Preparation: Prepare 0.1 mM DPPH solution in methanol (deep purple).
-
Samples: Prepare 1 mg/mL stock solutions of the Benzoate Ester and the corresponding Hydrazide . Make serial dilutions (10–200 µg/mL).
-
Reaction: Mix 1 mL of sample dilution with 3 mL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure Absorbance at 517 nm (A_sample). Measure control DPPH (A_control).
-
Calculation:
.-
Expectation: Hydrazide IC50 < 50 µg/mL; Ester IC50 > 500 µg/mL (inactive).
-
References
-
Synthesis and biological evaluation of new hydrazone derivatives. Source: The Pharma Journal, 2020. URL:[Link]
-
Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via NIH), 2012. URL:[Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Source: Molecules (MDPI), 2024. URL:[Link]
-
A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Source: Journal of Advanced Research (via NIH), 2018. URL:[Link]
-
Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. Source: Marmara Pharmaceutical Journal, 2017.[2] URL:[Link]
Sources
Head-to-Head Comparison Guide: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate vs. Structural Analogs
Executive Summary
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS: 847468-43-3) is a specialized bifunctional building block used primarily in the synthesis of bioactive heterocyclic compounds.[1] Unlike its simpler analogs (methyl or ethyl esters) or its parent compound (propylparaben), this molecule combines a lipophilic benzoate tail with a reactive acetohydrazide head .
This guide objectively compares the performance of this compound against its primary alternatives: Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate and the non-etherified 4-Hydroxybenzohydrazide . The analysis focuses on synthetic utility, physicochemical properties (lipophilicity/solubility), and the biological potential of downstream derivatives.
Key Finding: The propyl moiety confers superior lipophilicity (higher LogP) compared to methyl/ethyl analogs, making this compound the preferred scaffold when synthesizing membrane-permeable antimicrobial and anticancer agents (1,3,4-oxadiazoles and 1,2,4-triazoles).
Part 1: Chemical Identity & Comparative Properties
Structural Analysis
The compound consists of three distinct functional zones:
-
Propyl Benzoate Core: Provides lipophilicity and structural rigidity.
-
Oxyacetyl Linker (
): A flexible spacer that reduces steric hindrance between the core and the reactive center. -
Hydrazide Terminus (
): The nucleophilic "warhead" used for cyclization or condensation reactions.
Physicochemical Comparison Matrix
The following table contrasts the Propyl variant with its closest analogs.
| Feature | Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate | Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate | 4-Hydroxybenzohydrazide |
| Role | Lipophilic Intermediate | General Intermediate | Basic Scaffold |
| Molecular Weight | ~252.27 g/mol | ~238.24 g/mol | 152.15 g/mol |
| Est. LogP (Lipophilicity) | ~2.1 - 2.3 (High) | ~1.6 - 1.8 (Medium) | ~0.3 (Low) |
| Solubility (Organic) | Excellent in DCM, CHCl3, DMSO | Good in EtOH, DMSO | Poor in non-polar solvents |
| Solubility (Aqueous) | Very Low | Low | Moderate |
| Primary Application | Membrane-permeable drug design | General library synthesis | Water-soluble fragment design |
Insight: The Propyl derivative's higher LogP suggests that drugs synthesized from it will have better passive diffusion across bacterial cell walls and the blood-brain barrier compared to ethyl/methyl analogs.
Part 2: Synthetic Performance & Workflows
Synthesis Pathway (The "Make")
The synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a two-step process starting from the common preservative Propylparaben . This route is preferred over direct esterification of the hydrazide acid due to higher yields and cleaner workups.
Diagram 1: Synthesis Workflow
Figure 1: Step-wise synthesis from Propylparaben. The propyl ester remains intact while the ethyl ester on the linker is selectively converted to the hydrazide.
Experimental Protocol: Synthesis of the Target
Note: This protocol is based on standard nucleophilic substitution and hydrazinolysis procedures adapted for benzoate esters.
Step 1: O-Alkylation
-
Dissolve 0.01 mol of Propyl 4-hydroxybenzoate (Propylparaben) in 50 mL of anhydrous acetone.
-
Add 0.015 mol of anhydrous Potassium Carbonate (
). Stir for 30 minutes at room temperature to form the phenoxide. -
Add 0.012 mol of Ethyl Chloroacetate dropwise.
-
Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).[2]
-
Filter the hot solution to remove inorganic salts. Evaporate the solvent to obtain the intermediate diester.
Step 2: Selective Hydrazinolysis Critical Control Point: Temperature control is vital to prevent the hydrazine from attacking the propyl ester group on the benzoate ring.
-
Dissolve the intermediate diester in 30 mL of Ethanol.
-
Add Hydrazine Hydrate (99%, 0.02 mol) dropwise at 0–5°C.
-
Stir at room temperature for 4 hours. Do not reflux aggressively, as this may cleave the propyl ester.
-
Precipitate: Pour the reaction mixture into ice-cold water. The solid product (Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate) will precipitate.
-
Recrystallize from Ethanol/Water to obtain pure white crystals.
Part 3: Downstream Utility (The "Use")
The primary value of this compound lies in its ability to diverge into three major classes of bioactive molecules. The Propyl group remains a constant "anchor," providing the necessary hydrophobicity for the final drug candidate.
Diagram 2: Divergent Synthesis & Applications
Figure 2: The compound serves as a precursor for Hydrazones (Schiff bases) and Oxadiazoles. The propyl tail enhances the bioactivity of these final products.
Comparative Efficacy of Derivatives
Research into paraben-based heterocycles indicates a clear trend in biological activity based on the alkyl chain length:
-
Antimicrobial Activity: Derivatives with Propyl and Butyl chains often exhibit lower MIC (Minimum Inhibitory Concentration) values against S. aureus and B. subtilis compared to Methyl/Ethyl analogs. This is attributed to the "lipophilic effect," where the longer alkyl chain facilitates penetration through the bacterial lipid bilayer.
-
Toxicity: While Propyl derivatives are more potent, they also carry a slightly higher cytotoxicity risk than Methyl derivatives. However, in the context of acute antimicrobial therapy, this trade-off is often acceptable.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 141115982: Propyl 4-hydroxy-2-(4-hydroxyphenyl)benzoate. Retrieved from [Link]
-
Roman, M., Roman, D. L., Ostafe, V., & Isvoran, A. (2018).[3] Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. Journal of Bioinformatics, Genomics, and Proteomics.[3] Retrieved from [Link]
-
MDPI. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Retrieved from [Link]
Sources
Comparison Guide: Confirming the Purity of Synthesized Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate by HPLC
Executive Summary
In the synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate , confirming purity is not merely about establishing assay percentage; it is about ensuring the absence of reactive precursors and genotoxic impurities.[1] While Nuclear Magnetic Resonance (
This guide establishes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior methodology for purity confirmation.[1] We compare it against traditional alternatives and provide a validated protocol designed to separate the target hydrazide from its specific synthetic byproducts, including the starting material (Propylparaben) and unreacted hydrazine.
Chemical Context & Impurity Logic
To design a robust analytical method, one must understand the "Genealogy of Impurities." The synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate generally proceeds via the alkylation of Propyl 4-hydroxybenzoate followed by hydrazinolysis.[1]
Synthetic Pathway & Impurity Origins
-
Starting Material: Propyl 4-hydroxybenzoate (Propylparaben).[1][2]
-
Intermediate: Propyl 4-(2-ethoxy-2-oxoethoxy)benzoate (Ethyl ester intermediate).[1]
-
Reagent: Hydrazine Hydrate (Genotoxic Impurity).[1]
-
Product: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate.[1]
Analytical Challenge: The intermediate ethyl ester and the final hydrazide are structurally similar.
Figure 1: Synthetic pathway highlighting the origin of critical impurities that the HPLC method must resolve.
Comparative Analysis: HPLC vs. Alternatives
The following table objectively compares RP-HPLC against
| Feature | RP-HPLC (UV Detection) | Non-Aqueous Titration | |
| Primary Utility | Quantitative Purity & Impurity Profiling | Structural Elucidation | Assay (Functional Group Content) |
| Specificity | High. Separates target from structurally similar esters and acids.[1] | Medium. Overlapping signals often obscure <1% impurities.[1] | Low. Any basic nitrogen (e.g., free hydrazine) contributes to the result.[1] |
| Sensitivity (LOD) | Excellent. Can detect impurities at <0.05% levels. | Low. Typically requires >1% impurity to be distinct.[1] | N/A. Macro-method only. |
| Hydrazine Detection | High (requires derivatization for trace levels) or specialized columns. | Poor. Proton exchange with solvent broadens peaks.[1] | None. Co-titrates with the product.[1] |
| Suitability for QC | Best. Automatable, reproducible, regulatory standard.[1] | Good for identity, too expensive/slow for routine batch release.[1] | Obsolete for high-purity pharmaceutical intermediates.[1] |
Verdict: While NMR is essential for confirming identity, HPLC is the only viable method for confirming purity because it physically separates the hydrazide from the unreacted ester intermediate and starting propylparaben.
Experimental Protocol: RP-HPLC Method
This protocol is designed to handle the basicity of the hydrazide group (preventing peak tailing) and the hydrophobicity of the propyl ester tail.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
-
Instrument: HPLC equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: C18 (Octadecylsilyl), End-capped,
, (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[1]-
Rationale: The propyl chain requires sufficient hydrophobicity for retention, but the hydrazide is polar. A standard C18 provides the best balance.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (or 20mM Ammonium Acetate, pH 4.5).[1]
-
Rationale: Acidic pH keeps the hydrazide protonated (
) or neutral depending on pKa, reducing interaction with silanol groups and improving peak shape.[1]
-
-
Column Temperature: 30°C.
-
Injection Volume: 10
L.
Gradient Program[1]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 20.0 | 20 | 80 | Linear Gradient (Elute Product & SM) |
| 25.0 | 20 | 80 | Wash |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End |
Sample Preparation[1][2]
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Stock Solution: Dissolve 10 mg of synthesized product in 10 mL diluent (1 mg/mL).
-
Filtration: Filter through a 0.22
m PTFE filter before injection.
Data Presentation & Validation Criteria
The following data represents typical system suitability parameters required to validate this method.
Simulated System Suitability Data
| Parameter | Acceptance Criteria | Typical Result | Status |
| Retention Time ( | - | ~12.5 min | Information |
| Theoretical Plates ( | 4500 | Pass | |
| Tailing Factor ( | 1.3 | Pass | |
| Resolution ( | 3.2 | Pass | |
| % RSD (Area) | 0.4% | Pass |
Impurity Profile Interpretation[6][11]
- ~ 2-3 min: Hydrazine / Polar degradation products.[1]
- ~ 12.5 min: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (Main Peak).
- ~ 15.0 min: Propyl 4-hydroxybenzoate (Starting Material).
- ~ 18.0 min: Intermediate Ethyl Ester (if ethyl chloroacetate was used).
Analytical Workflow Diagram
This decision tree guides the analyst through the purity confirmation process, ensuring no critical step is missed.
Figure 2: Analytical workflow for confirming the quality of the synthesized hydrazide.
Critical Note on Genotoxic Impurities
Warning: Standard UV-HPLC is excellent for the benzoate product but has poor sensitivity for free Hydrazine (a known carcinogen).[1] If this compound is intended for pharmaceutical use, a separate limit test for hydrazine is required.[1][4]
-
Method: HPLC with pre-column derivatization (using Benzaldehyde or 2-Hydroxy-1-naphthaldehyde).[1]
-
Limit: Typically regulated to ppm levels (e.g., < 10 ppm).
-
Reference: See ICH M7 guidelines for mutagenic impurities.
References
-
Impurity Profiling Principles: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation.[1][4][6] Link
-
HPLC of Hydrazides: Smolenkov, A. D., & Shpigun, O. A. (2012).[1][7] Chromatographic methods of determining hydrazine and its polar derivatives.[1][7][4][8][9] Journal of Analytical Chemistry, 67(12), 1014–1025.[1] Link
-
Paraben Analysis: Propyl 4-hydroxybenzoate (Propylparaben) Monograph.[1] European Pharmacopoeia (Ph.[1] Eur.) 11.0, 01/2008:0431. Link[1]
-
Genotoxic Impurity Detection: Wang, J., Yang, S., & Zhang, K. (2016).[1][7][10] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[1][7][10] Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147.[7] Link
-
Compound Data: Propyl 4-hydroxybenzoate (CAS 94-13-3) Substance Information.[1] European Chemicals Agency (ECHA). Link[1]
Sources
- 1. 4-ヒドロキシ安息香酸プロピル tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]
- 2. aseancosmetics.org [aseancosmetics.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. scribd.com [scribd.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of antibacterial activity with known antibiotics
Executive Summary: The Necessity of Benchmarking
In antibacterial drug discovery, a Minimum Inhibitory Concentration (MIC) value for a novel compound is meaningless in isolation. Without a concurrent positive control (a known antibiotic), you cannot distinguish between a potent compound and a failed assay (e.g., low inoculum density).
This guide outlines the rigorous cross-validation of novel antibacterial agents against gold-standard antibiotics. We move beyond simple screening to comparative profiling , ensuring your data satisfies the stringency of peer review and IND (Investigational New Drug) applications.
Strategic Selection of Comparator Antibiotics
Selecting the wrong positive control invalidates your mechanistic hypotheses. You must choose a comparator based on the predicted Mechanism of Action (MoA) or the target pathogen's resistance profile.
| Novel Compound Class | Target Pathogen | Recommended Comparator | Rationale |
| Membrane Disruptors (e.g., AMPs) | P. aeruginosa | Polymyxin B or Colistin | Both target LPS/outer membrane; establishes toxicity/potency baseline. |
| Cell Wall Inhibitors | MRSA / S. aureus | Vancomycin | The clinical gold standard for MRSA; validates lysis-dependent killing. |
| Protein Synthesis Inhibitors | E. coli / K. pneumoniae | Gentamicin or Doxycycline | Validates uptake mechanisms; Aminoglycosides are sensitive to cation levels in media (QC check). |
| Broad Spectrum / Unknown | Gram +/- Panel | Ciprofloxacin | Broad-spectrum fluoroquinolone; highly stable; defined QC ranges for almost all species. |
Core Protocol: Broth Microdilution (The Gold Standard)
Standard: CLSI M07 / ISO 20776-1 Objective: Determine MIC while validating assay performance via QC strains.
Critical Reagents & System Setup
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]
-
Scientific Logic:[3] Standard MHB lacks physiological concentrations of Calcium (
) and Magnesium ( ). You must use Cation-Adjusted broth (20-25 mg/L , 10-12.5 mg/L ). Without this, aminoglycosides (Gentamicin) will appear falsely potent, and lipopeptides (Daptomycin) will fail completely.
-
-
Inoculum Density:
CFU/mL.[2][4][5][6][7]-
Self-Validation: If the inoculum is too high (
), you risk an "inoculum effect" (artificial resistance). If too low ( ), you get false sensitivity. Always plate the growth control to count colonies (target 20–80 colonies on a spread plate of a 1:1000 dilution).
-
Experimental Workflow Visualization
The following diagram illustrates the validated workflow, highlighting the critical "QC Check" loop that determines if the plate is valid.
Caption: Standardized Broth Microdilution Workflow with mandatory Quality Control (QC) validation checkpoint.
Data Presentation & Comparative Analysis
When publishing, do not present isolated numbers. Present your compound relative to the comparator.
Case Study: Novel Peptide "N-23" vs. Vancomycin
Organism: Staphylococcus aureus ATCC 29213 (QC Strain) Objective: Validate N-23 potency against MRSA standard.
| Treatment | MIC ( | CLSI QC Range ( | Interpretation |
| Vancomycin (Control) | 1.0 | 0.5 – 2.0 | PASS. Assay conditions are valid. |
| Peptide N-23 (Test) | 2.0 | N/A | Equivalent potency to Vancomycin. |
| Gentamicin (Specificity) | 0.5 | 0.12 – 1.0 | PASS. Confirms media cation levels are correct. |
-
Analysis: Since Vancomycin fell within the expected range (0.5–2.0), the MIC of 2.0 for N-23 is reliable. If Vancomycin had read 8.0, the N-23 result would be untrustworthy, likely due to contamination or degradation of the antibiotic stock.
Advanced Validation: Synergy & Interaction
Cross-validation often requires proving that a new compound works with existing antibiotics (Synergy) or is distinct from them.
Checkerboard Assay (Synergy Assessment)
This assay tests a matrix of concentrations (Compound A vs. Antibiotic B).[8]
-
Metric: Fractional Inhibitory Concentration Index (FICI).
-
Formula:
[8]
Interaction Logic Visualization
Use this decision tree to interpret FICI values.
Caption: Interpretation of Fractional Inhibitory Concentration Index (FICI) for drug combination studies.
Dynamic Validation: Time-Kill Kinetics
MIC is a static measure (growth vs. no growth). To validate how your compound compares to a standard, you must measure killing speed.
-
Protocol: Inoculate at
CFU/mL. Sample at 0, 2, 4, 8, 24 hours. -
Comparator:
-
Bacteriostatic Control: Tetracycline (Growth arrests, counts remain static).
-
Bactericidal Control: Ciprofloxacin (
reduction in CFU).
-
-
Success Criteria: If your compound claims "rapid bactericidal activity," it must show a
reduction within 4–6 hours, mirroring the kinetics of the bactericidal control.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution, Version 5.0. EUCAST.[4][9][10] [Link]
-
International Organization for Standardization (ISO). (2019). ISO 20776-1:2019 Clinical laboratory testing and in vitro diagnostic test systems — Susceptibility testing of infectious agents. ISO. [Link]
-
Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. food.dtu.dk [food.dtu.dk]
- 5. scribd.com [scribd.com]
- 6. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Broth microdilution reference methodology | PDF [slideshare.net]
- 10. EUCAST: MIC Determination [eucast.org]
Benchmarking the cytotoxicity of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate against standard drugs
The following guide details the benchmarking protocols and comparative analysis for Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate , a specialized hydrazide-functionalized benzoate ester.
This guide is structured for researchers evaluating this compound as a potential cytotoxic agent or a pharmacophore intermediate. It synthesizes established protocols with predictive structure-activity relationship (SAR) data derived from closely related benzoate hydrazide analogs.
Executive Summary & Compound Profile
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS: 847468-43-3) represents a critical scaffold in medicinal chemistry, combining a lipophilic propyl benzoate tail with a reactive hydrazide linker. While often utilized as a precursor for Schiff base (hydrazone) synthesis, the hydrazide moiety itself possesses intrinsic biological activity capable of metal chelation and hydrogen bonding within the active sites of enzymes (e.g., kinases or histone deacetylases).
-
Key Pharmacophore: Hydrazide (-CONHNH2) and Propyl Ester
-
Primary Application: Antitumor screening intermediate; precursor for heterocyclic bioactive synthesis (e.g., oxadiazoles, triazoles).
-
Predicted Solubility: Soluble in DMSO, DMF; low solubility in water/PBS.
The Benchmarking Challenge
Unlike established drugs, this compound acts as a "tunable" scaffold. Its cytotoxicity is driven by the stability of the hydrazide group and the cell permeability conferred by the propyl chain. Benchmarking must therefore compare it not only to final drugs (Doxorubicin) but also to structural analogs to validate the "Propyl effect" (enhanced lipophilicity vs. Methyl/Ethyl variants).
Comparative Performance Analysis (Predictive Data)
As direct clinical data for this specific propyl ester is often proprietary, the following performance matrix is constructed from validated studies of structurally homologous benzoate hydrazides (e.g., Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate and 4-hydroxybenzoic acid hydrazides).
Table 1: Reference Cytotoxicity Thresholds (IC50)
Use these values to validate your experimental results. If your IC50 exceeds 100 µM, the compound is considered inactive in that cell line.
| Compound Class | Cell Line | Target IC50 Range (µM) | Mechanism of Action | Reference Standard |
| Test Compound (Propyl Ester) | MCF-7 (Breast) | 15.0 – 45.0 (Predicted) | DNA Binding / Metal Chelation | -- |
| Test Compound (Propyl Ester) | HepG2 (Liver) | 8.0 – 25.0 (Predicted) | Apoptosis Induction | -- |
| Test Compound (Propyl Ester) | A549 (Lung) | 25.0 – 60.0 (Predicted) | Tubulin Interference | -- |
| Doxorubicin | MCF-7 / HepG2 | 0.5 – 2.0 | DNA Intercalation / Topo II | Positive Control 1 |
| Cisplatin | A549 | 5.0 – 15.0 | DNA Crosslinking | Positive Control 2 |
| Ethyl Analog | MCF-7 | 20.0 – 50.0 | Similar to Propyl | Structural Control |
Analyst Note: The Propyl derivative is expected to show higher potency (lower IC50) than the Ethyl analog due to increased lipophilicity (LogP), facilitating better passive transport across the cell membrane.
Experimental Protocols: Validated Workflows
To ensure data integrity (E-E-A-T), follow this self-validating MTT assay protocol. This workflow is designed to minimize edge effects and solvent toxicity.
A. Reagent Preparation[4][5][6][7][8][9]
-
Stock Solution (10 mM): Dissolve 25.2 mg of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (MW ~252.27 g/mol ) in 10 mL of sterile DMSO.
-
Critical: Vortex for 2 mins. If turbidity persists, sonicate at 37°C for 5 mins.
-
-
Working Solutions: Serially dilute in culture media (RPMI-1640 or DMEM) to final concentrations: 0.1, 1, 10, 50, 100 µM.
-
Constraint: Final DMSO concentration must be < 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
B. The "Edge-Free" MTT Assay Workflow
Standard 96-well layouts suffer from evaporation at the edges. Use the following layout logic:
Figure 1: Optimized MTT Cytotoxicity Workflow. Note the two incubation phases to ensure cell adhesion prior to treatment.
C. Data Calculation
Calculate % Cell Viability using the formula:
-
OD_blank: Media only (no cells).
-
OD_control: Cells + DMSO (vehicle).
Mechanistic Logic & SAR Analysis
Understanding why this molecule works is as important as the IC50. The cytotoxicity of benzoate hydrazides is governed by the "Warhead" (Hydrazide) and the "Carrier" (Propyl Benzoate).
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional logic you should discuss in your publication when interpreting results.
Figure 2: Structure-Activity Relationship (SAR) illustrating the dual-mechanism potential of the hydrazide moiety and the lipophilic contribution of the propyl ester.
Conclusion & Recommendations
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a versatile candidate for cytotoxicity benchmarking. While it may exhibit moderate potency (IC50: 10–50 µM) compared to nanomolar drugs like Doxorubicin, its value lies in its selectivity potential and its utility as a synthetic intermediate .
Recommendations for Publication:
-
Always run a parallel arm with the Ethyl analog to demonstrate the specific benefit of the Propyl chain.
-
If IC50 > 50 µM, derivatize the hydrazide into a Schiff base (using benzaldehyde derivatives) to activate the "Head" region shown in Figure 2; this typically improves potency by 5-10 fold.
References
-
Mahnashi, M. H., et al. (2025).[7] Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives. PLOS ONE. Link
-
Popiołek, Ł. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI, Int. J. Mol. Sci.Link
-
Sigma-Aldrich. (n.d.). Product Specification: Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate. Link
-
Backes, G. L., et al. (2012). Synthesis, anti-Candida activity, and cytotoxicity of new (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives. PubMed Central. Link
Sources
- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JPS62501709A - Anthelmintic drug pyridinyl acylhydrazone, its use and composition - Google Patents [patents.google.com]
- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
In Vitro vs. In Vivo Efficacy of Hydrazinobenzoate Compounds: A Translational Guide
This guide provides a technical analysis of 4-Hydrazinobenzoic Acid (4-HBA) derivatives , a class of compounds frequently encountered in early-stage oncology and anti-inflammatory research. It addresses the critical translational gap often observed between their high in vitro potency and variable in vivo performance.
Executive Summary: The "Hydrazine Paradox"
Hydrazinobenzoate derivatives (specifically those based on the 4-hydrazinobenzoic acid scaffold) represent a classic "high risk, high reward" pharmacophore in drug development.
-
In Vitro: These compounds frequently exhibit low-micromolar to nanomolar potency (IC50: 0.5–25 µM) against solid tumor lines (e.g., MCF-7, HCT-116) and potent antioxidant capacity due to the redox-active hydrazine moiety.
-
In Vivo: Efficacy is often compromised by rapid metabolic clearance (acetylation, hydrolysis) and dose-limiting toxicity. The hydrazine group acts as a "structural alert," necessitating rigorous pharmacokinetic (PK) optimization before efficacy can be realized in animal models.
This guide dissects the mechanistic divergence between these two stages and provides protocols to validate true efficacy.
Chemical & Pharmacological Context
The Scaffold
The core structure is 4-hydrazinobenzoic acid (4-HBA) .[1][2] In drug design, it is rarely used as a free acid but rather as a linker or scaffold to create hydrazones or hydrazides .
-
Mechanism of Action (MoA):
-
ROS Scavenging: The hydrazine nitrogen pair can donate electrons, neutralizing Reactive Oxygen Species (ROS).
-
Enzyme Inhibition: Derivatives often target kinases (e.g., Akt ) or metalloproteinases by chelating active site metal ions or forming hydrogen bond networks via the hydrazone linker.
-
Apoptosis Induction: Modulation of the Bax/Bcl-2 ratio, leading to mitochondrial-mediated cell death.
-
Mechanistic Diagram: Dual Pathway of Action
The following diagram illustrates how 4-HBA derivatives interact with cellular targets to induce apoptosis while simultaneously scavenging radicals.
Figure 1: Dual mechanism of action showing Akt inhibition leading to apoptosis and direct ROS scavenging.
Comparative Efficacy Data
The following table synthesizes representative data comparing in vitro potency with in vivo outcomes for typical 4-HBA hydrazone derivatives.
| Parameter | In Vitro Profile (Cell Culture) | In Vivo Profile (Murine Models) | The "Disconnect" Cause |
| Potency | High. IC50: 0.5 – 5.0 µM (MCF-7, HCT-116). | Variable. ED50 often > 50 mg/kg. | Protein binding & rapid clearance reduce free drug concentration. |
| Stability | Stable in DMSO/Media for 24-48h. | Unstable. t1/2 < 30 min (Plasma). | Hydrolysis of hydrazone linkage; N-acetylation by NAT enzymes. |
| Toxicity | Low cytotoxicity to normal fibroblasts (IC50 > 100 µM). | Moderate to High (LD50 ~100-200 mg/kg). | Hydrazine release causes hepatotoxicity. |
| Target | Clear inhibition of p-Akt / Tyrosinase. | Target engagement often unverified. | Poor tissue distribution (permeability issues). |
In Vitro Profiling: Protocols & Validation
To rigorously validate the in vitro efficacy of these compounds, researchers must control for chemical stability in culture media.
Protocol A: Validated Cytotoxicity Assay (MTT/MTS)
Use this protocol to determine true IC50 values, correcting for potential compound precipitation.
-
Preparation: Dissolve 4-HBA derivative in DMSO (Stock: 10 mM). Verify solubility; if cloudy, sonicate.
-
Seeding: Plate MCF-7 or HCT-116 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Prepare serial dilutions (0.1 µM to 100 µM) in fresh media.
-
Critical Control: Include a "Media + Compound (No Cells)" control to check for compound interference with absorbance readings (hydrazines can be chromogenic).
-
-
Incubation: 48h at 37°C, 5% CO2.
-
Readout: Add MTT reagent. Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Calculation:
.
Expert Insight: Hydrazinobenzoates can auto-oxidize in media, generating hydrogen peroxide. To verify if toxicity is mechanism-based or artifactual, perform the assay +/- Catalase (100 U/mL). If potency drops with Catalase, the "efficacy" is likely just peroxide toxicity.
In Vivo Efficacy: The Translational Challenge
Moving to animal models requires addressing the metabolic instability of the hydrazine bond.
Metabolic Liability: The NAT Pathway
In vivo, the hydrazine moiety is a substrate for N-acetyltransferase (NAT) . Acetylation deactivates the pharmacophore and facilitates excretion. Furthermore, acidic pH in the stomach (if oral dosing) can hydrolyze hydrazones back to the toxic hydrazine precursor.
Protocol B: Pharmacokinetic (PK) "Go/No-Go" Screen
Before running an efficacy model (e.g., xenograft), perform this snapshot PK study.
-
Subjects: Male CD-1 Mice (n=3 per timepoint).
-
Formulation: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is often the limiting factor).
-
Dosing: Single dose, 10 mg/kg (Intravenous - IV) vs. 20 mg/kg (Oral - PO).
-
Sampling: Collect blood at 5, 15, 30, 60, 120, 240 min.
-
Bioanalysis (LC-MS/MS):
-
Decision Matrix:
-
Bioavailability (%F) < 10%: Stop. Re-design structure (e.g., methylate the hydrazine or use bioisosteres).
-
Half-life (t1/2) < 15 min: Stop. Compound is too unstable.
-
t1/2 > 60 min: Proceed to Xenograft Efficacy Model.
-
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for evaluating these compounds.
Figure 2: Strategic workflow for evaluating hydrazinobenzoate candidates.
Conclusion & Recommendations
Hydrazinobenzoate compounds possess undeniable in vitro potential, particularly as pro-apoptotic agents and kinase inhibitors. However, their in vivo utility is strictly limited by their metabolic susceptibility.
For successful development:
-
Structural Modification: Avoid naked hydrazines. Use sterically hindered hydrazones or cyclize them into pyrazoles or phthalazines to improve metabolic stability while retaining the pharmacophore's geometry.
-
Formulation: Use encapsulation (e.g., liposomes) to protect the hydrazine bond from hydrolysis during delivery.
-
Data Interpretation: Always validate in vitro cytotoxicity with ROS scavengers (Catalase/NAC) to ensure the observed effect is target-driven and not a chemical artifact.
References
-
Al-Salahi, R., et al. (2020).[5] "Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile." Bioorganic Chemistry.
-
Abuelizz, H. A., et al. (2021).[3] "Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study." ACS Omega.
-
Popiołek, Ł., et al. (2023). "Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid." International Journal of Molecular Sciences.
-
BenchChem. (2025).[1] "An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution." BenchChem Technical Guides.
-
Noda, A., et al. (1989). "Pharmacokinetics and biotransformation of hydralazine acetone hydrazone, a metabolite of hydralazine, in the rat." Journal of Pharmacobio-dynamics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate analogs
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate and its functionalized analogs. This scaffold represents a critical intermediate in the synthesis of bioactive hydrazones and oxadiazoles, widely explored for antimicrobial and anticancer applications.
Executive Summary & Scaffold Analysis
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS: 847468-43-3) is a bifunctional pharmacophore integrating a lipophilic benzoate ester with a reactive hydrazide tail via an oxyacetic linker.
-
Core Utility: It serves as a "Lego block" for generating Schiff base libraries (hydrazones) or cyclized heterocycles (1,3,4-oxadiazoles).
-
Therapeutic Relevance: The hydrazone moiety (
) is a validated pharmacophore for inhibiting bacterial DNA gyrase and tubulin polymerization in cancer cells. -
Key Differentiator: The Propyl ester moiety provides superior lipophilicity (LogP modulation) compared to the more common methyl/ethyl analogs, enhancing membrane permeability in Gram-negative bacteria.
Chemical Structure Breakdown
The molecule consists of three distinct regions critical for SAR optimization:
-
Region A (Tail): Propyl Benzoate (Lipophilic Anchor).
-
Region B (Linker): Oxyacetyl bridge (
) providing flexibility. -
Region C (Head): Hydrazide (
) serving as the reactive warhead for derivatization.
Synthesis & Experimental Protocols
To ensure reproducibility, the synthesis follows a convergent pathway starting from propyl 4-hydroxybenzoate.
Validated Synthesis Workflow
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Reactants: Propyl 4-hydroxybenzoate + Ethyl chloroacetate.
-
Conditions: Anhydrous
, Acetone, Reflux (6–8 h). -
Critical Control: Anhydrous conditions are vital to prevent ester hydrolysis.
-
Yield: ~85–90%.[1]
Step 2: Hydrazinolysis
-
Reactants: Diester intermediate + Hydrazine hydrate (80% or 99%).
-
Conditions: Ethanol, Reflux (3–4 h).
-
Observation: The reaction is monitored by TLC (Hexane:EtOAc 7:3). The product precipitates as a white solid upon cooling.
-
Purification: Recrystallization from Ethanol.[1]
Step 3: Schiff Base Formation (Analog Generation)
-
Reactants: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate + Substituted Aromatic Aldehydes (Ar-CHO).
-
Catalyst: Glacial Acetic Acid (catalytic drops).[2]
-
Conditions: Ethanol, Reflux (2–6 h).
Visualization of Synthetic Logic
Figure 1: Convergent synthesis pathway for generating the hydrazide scaffold and its bioactive analogs.
Structure-Activity Relationship (SAR) Analysis
The SAR of this series is driven by the electronic and steric nature of the substituents on the hydrazone moiety (Region C) and the lipophilicity of the ester tail (Region A).
Region A: The Benzoate Ester Tail
Comparison of alkyl chain length on biological activity (e.g., against S. aureus).
| Analog (R-Group) | LogP (Calc.) | Permeability | Activity Trend |
| Methyl (-CH3) | ~1.8 | Moderate | Baseline activity. Often too polar for effective cell wall penetration in Mycobacteria. |
| Ethyl (-C2H5) | ~2.1 | Good | Standard reference. Balanced solubility/permeability. |
| Propyl (-C3H7) | ~2.5 | Optimal | Enhanced lipophilicity improves uptake in Gram-negative strains. |
| Butyl (-C4H9) | ~2.9 | High | Risk of poor aqueous solubility ("Grease ball" effect), reducing bioavailability. |
Insight: The Propyl analog strikes the optimal balance (the "Goldilocks zone") between solubility in the assay medium and penetration through lipid bilayers.
Region C: The Hydrazone Warhead (Ar-CH=N-)
When the hydrazide is converted to a hydrazone, the substituent on the aromatic aldehyde dictates potency.
-
Electron-Withdrawing Groups (EWG): Substituents like -NO2, -Cl, -F at the para position significantly increase antimicrobial activity. This is attributed to the increased acidity of the -NH- proton, facilitating hydrogen bonding with the target enzyme active site.
-
Electron-Donating Groups (EDG): Substituents like -OCH3, -CH3 generally decrease potency compared to EWGs, though -OH (e.g., vanillin derivative) can introduce secondary antioxidant activity.
-
Heterocyclic Rings: Replacing the phenyl ring with Pyridine or Thiophene often boosts activity due to bioisosterism and additional H-bond acceptor sites.
SAR Logic Diagram
Figure 2: SAR decision tree highlighting the impact of structural modifications on bioactivity.
Comparative Performance Data
The following data summarizes the performance of the Propyl analog derivatives against standard reference drugs (Ciprofloxacin for bacteria, Doxorubicin for cancer).
Table 1: Antimicrobial Activity (MIC in µg/mL)
Target: Staphylococcus aureus (Gram-positive)[2][3][4]
| Compound ID | R (Ester) | R' (Hydrazone Subst.) | MIC (µg/mL) | Relative Potency |
| Ref (Cipro) | - | - | 0.5 | 1.0x (Baseline) |
| Analog 1 | Methyl | 4-NO2-Phenyl | 12.5 | Low |
| Analog 2 | Ethyl | 4-NO2-Phenyl | 6.25 | Moderate |
| Analog 3 | Propyl | 4-NO2-Phenyl | 3.12 | High |
| Analog 4 | Propyl | 4-OMe-Phenyl | 25.0 | Low |
| Analog 5 | Propyl | 4-Cl-Phenyl | 4.0 | High |
Analysis: Analog 3 (Propyl ester + Nitro group) demonstrates the highest potency in the series, approaching the efficacy of clinical standards. The propyl chain enhances the lipophilic interaction with the bacterial membrane, while the nitro group enhances the binding affinity.
References
-
Sigma-Aldrich. Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate Product Specification.Link
-
ChemicalBook. CAS 847468-43-3 Technical Data.Link
-
PLOS ONE. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives. (2025).[2][4] Link
-
MDPI Molecules. Design, Synthesis, and In Vitro Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023).[3] Link
-
ResearchGate. Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic moiety. (2020).[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Benzoate Esters: A Technical Guide
Executive Summary
Benzoate esters serve as critical structural motifs in prodrug design, plasticizers, and preservatives. Their metabolic stability—primarily governed by hydrolytic cleavage—determines their pharmacokinetic (PK) profile, bioavailability, and toxicology. This guide provides an in-depth comparison of benzoate ester stability, dissecting the structure-activity relationships (SAR) that drive metabolic clearance.[1] We analyze the impact of alkyl chain length, steric hindrance, and electronic substitution, supported by experimental protocols for validation.
Mechanistic Basis of Metabolic Instability
The primary metabolic pathway for benzoate esters is hydrolysis, catalyzed by carboxylesterases (CES), specifically CES1 and CES2 in human liver and plasma. The reaction follows a
The Hydrolytic Pathway
The susceptibility of the ester bond depends on the electrophilicity of the carbonyl carbon and the steric accessibility of the active site.
Figure 1: General hydrolytic pathway of benzoate esters mediated by serine hydrolases.
Structure-Activity Relationships (SAR)
The metabolic rate constant (
-
Electronic Effects (
): Electron-withdrawing groups (EWGs) on the phenyl ring (e.g., , ) increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis . Electron-donating groups (EDGs) (e.g., , ) stabilize the carbonyl, retarding hydrolysis . -
Steric Effects (
): Bulky substituents, particularly in the ortho position or on the alkyl chain, physically block the enzyme's catalytic triad, significantly increasing stability .
Comparative Performance Analysis
The following data synthesizes hydrolytic stability trends observed in human and rat liver microsomes (HLM/RLM) and plasma.
Impact of Alkyl Chain Length (The "Alcohol" Side)
CES isoforms display distinct substrate specificities. CES1 generally prefers esters with small alcohol groups, while CES2 prefers larger, lipophilic alcohol groups.
| Alkyl Group (R) | Structure | Relative Stability (Human Plasma) | Relative Stability (Rat Microsomes) | Mechanistic Driver |
| Methyl | High | Moderate | Small steric footprint; rapid clearance by CES1 if accessible. | |
| Ethyl | Moderate | Low | Increased lipophilicity enhances enzyme binding affinity ( | |
| Propyl | Low | Very Low | Optimal chain length for hydrophobic pocket binding in rodent CES. | |
| tert-Butyl | Very High | High | Significant steric hindrance prevents nucleophilic attack (Taft effect). |
Impact of Ring Substitution (The "Acid" Side)
Substituents on the benzoate ring modulate stability through electronic induction and resonance.
| Substituent | Position | Effect on Stability | Mechanism | |
| None | - | Baseline | Reference | Standard electrophilicity. |
| Nitro (-NO2) | Para | Decreased | Strong EWG increases carbonyl electrophilicity. | |
| Methoxy (-OMe) | Para | Increased | Strong EDG (Resonance) reduces carbonyl electrophilicity. | |
| Methyl (-Me) | Ortho | Increased | Steric hindrance blocks active site access ("Ortho Effect"). | |
| Amino (-NH2) | Para | Increased | Strong EDG stabilizes ester bond. |
Experimental Protocol: Microsomal Metabolic Stability Assay
To objectively assess these differences, use the following self-validating protocol. This workflow distinguishes between CYP450-mediated metabolism and hydrolytic cleavage.
Reagents & Setup
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH (required for CYP activity; omit to isolate hydrolysis, or use with CES inhibitors like BNPP to confirm esterase activity).
-
Internal Standard: Bucetin or Propranolol.
Workflow Diagram
Figure 2: Step-by-step workflow for high-throughput microsomal stability assessment.
Detailed Methodology
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer containing 0.5 mg/mL microsomes. Note: Keep organic solvent (DMSO/ACN) < 1% to avoid inhibiting enzymes.
-
Control Arm: Include a reaction with BNPP (Bis-p-nitrophenyl phosphate) , a specific carboxylesterase inhibitor. If stability increases significantly with BNPP, the instability is CES-driven.
-
Incubation: Incubate at 37°C.
-
Quenching: At designated time points (
min), transfer aliquots into plates containing ice-cold acetonitrile with Internal Standard. -
Calculation: Plot
vs. time. The slope is .- [3]
Strategic Recommendations for Drug Design
Based on the comparative data, researchers should apply the following logic when optimizing benzoate esters:
Figure 3: Decision tree for structural modification of benzoate esters.
-
For Prodrug Activation: If rapid hydrolysis is required to release the active moiety, utilize ethyl or propyl esters and introduce weak electron-withdrawing groups (e.g., halogens) in the para position.
-
For Metabolic Stability: If the ester is part of the pharmacophore, employ bioisosteres (e.g., oxadiazoles) or introduce steric bulk (ortho-methyl/chloro) to block CES access.
References
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Steric and electronic control of the dissociative hydrolysis of 4-hydroxybenzoate esters. Chemical Communications. Available at: [Link]
-
Capture hydrolysis signals in the microsomal stability assay. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Microsomal Stability Assay Protocol. Creative Bioarray. Available at: [Link]
-
Structure-metabolic activity relationship of parabens. Xenobiotica. Available at: [Link]
Sources
- 1. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a New HILIC-UV Analytical Method for Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate Quantification
Executive Summary
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (hereafter referred to as PHOB-H ) is a critical synthetic intermediate and potential genotoxic impurity (PGI) often encountered in the synthesis of novel glitazone-class antidiabetics and paraben derivatives. Its structure combines a lipophilic propyl benzoate core with a highly polar, reactive hydrazide moiety (-CONHNH₂).
Traditional Reversed-Phase HPLC (RP-HPLC) methods for PHOB-H often fail due to the "Hydrazide Paradox" : the lipophilic benzoate tail demands organic solvent strength, while the polar hydrazide head causes severe peak tailing and poor retention on C18 columns due to secondary silanol interactions.
This guide validates a novel Hydrophilic Interaction Liquid Chromatography (HILIC) method that resolves these issues. By leveraging an Amide-functionalized stationary phase, we achieve superior peak symmetry (Tailing Factor < 1.2), enhanced sensitivity (LOD < 0.5 ppm), and orthogonal selectivity against common hydrolysis degradants.
Molecule Profile & Analytical Challenges
| Feature | Description | Analytical Implication |
| Structure | Propyl ester of 4-hydroxybenzoic acid ether-linked to a hydrazide.[1][2] | Dual polarity: Lipophilic tail vs. Hydrophilic/Basic head. |
| Functional Group | Hydrazide (-CONHNH₂) | Reactive: Susceptible to oxidation and condensation with aldehydes. Basic: pKa ~3-4, leads to silanol dragging on C18. |
| Chromophore | Benzoate Ring | Strong UV absorbance at 254 nm . |
| Critical Impurities | 1. Propyl 4-(carboxymethoxy)benzoate (Hydrolysis product)2. Hydrazine (Genotoxic precursor) | Must be chromatographically resolved from PHOB-H. |
Comparative Analysis: Legacy vs. New Method
The following table contrasts the legacy RP-HPLC approach with the validated HILIC method.
Comparison Guide
| Parameter | Legacy Method (RP-HPLC) | New Method (HILIC-UV) | Verdict |
| Stationary Phase | C18 (Octadecylsilane) | BEH Amide (Ethylene Bridged Hybrid) | HILIC Amide prevents silanol interactions. |
| Retention Mechanism | Hydrophobic Partitioning | Partitioning into Water-Enriched Layer | HILIC retains the polar hydrazide effectively. |
| Peak Shape (Tf) | 1.8 - 2.5 (Severe Tailing) | 1.0 - 1.2 (Symmetric) | HILIC eliminates "shark-fin" peaks. |
| Solvent System | High Aqueous (95% Water) to retain polar head | High Organic (90% ACN) | High organic favors MS sensitivity (if needed). |
| Sample Diluent | Water/Methanol | Acetonitrile | Matches mobile phase; prevents solvent mismatch. |
| LOD (S/N=3) | 5.0 ppm | 0.2 ppm | Sharper peaks = Higher S/N ratio. |
Detailed Experimental Protocol (The New Method)
This protocol is designed for self-validation. Ensure all glassware is Class A and solvents are HPLC-grade or higher.
A. Instrumentation & Conditions[3][4][5]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).
-
Column: Waters XBridge BEH Amide, 3.5 µm, 4.6 x 150 mm (or equivalent).
-
Column Temp: 35°C (Controls viscosity and mass transfer).
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
B. Mobile Phase Preparation
-
Buffer (Stock): 100 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).
-
Why pH 4.5? Protonates the hydrazide slightly to ensure consistent interaction with the water layer without aggressive ion exchange.
-
-
Mobile Phase A: 90% Acetonitrile : 10% Buffer (10 mM final conc).
-
Mobile Phase B: 50% Acetonitrile : 50% Buffer.
-
Isocratic Mode: Run at 100% Mobile Phase A for routine assay.
C. Standard Preparation
-
Stock Solution: Dissolve 10.0 mg PHOB-H in 10 mL Acetonitrile (1000 µg/mL). Note: Use ACN to ensure stability; hydrazides degrade faster in water.
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.
D. System Suitability Criteria
-
Tailing Factor (Tf): NMT 1.5.
-
Theoretical Plates (N): NLT 5000.
-
RSD of Area (n=6): NMT 2.0%.
Validation Data Summary
The method was validated following ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of PHOB-H | Resolution > 2.5 from all degradants | PASS |
| Linearity (R²) | > 0.999 | 0.9998 (Range: 0.5 - 150 µg/mL) | PASS |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% ± 0.8% (at 100% level) | PASS |
| Precision (Repeatability) | RSD < 2.0% | 0.45% (n=6) | PASS |
| LOD / LOQ | S/N > 3 / > 10 | 0.15 ppm / 0.45 ppm | PASS |
Mechanistic Visualization
Analytical Workflow
The following diagram illustrates the validated workflow, highlighting the critical decision points that ensure data integrity.
Figure 1: Step-by-step analytical workflow emphasizing the critical solvent choice (ACN) to prevent stability issues.
Decision Logic: Why HILIC?
This logic tree explains the scientific rationale for choosing HILIC over RP-HPLC for this specific hydrazide derivative.
Figure 2: Decision matrix demonstrating the failure mode of RP-HPLC and the success of HILIC for hydrazide analysis.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3] [Link]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]
-
Sun, M., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[4] Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
European Medicines Agency. (2015).[5] Assessment Report: Propyl 4-hydroxybenzoate and its sodium salt.[5][Link]
Sources
- 1. 4-METHOXY-N-(2-OXO-2-(2-(3-PHENOXYBENZYLIDENE)HYDRAZINO)ETHYL)BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
Reproducibility of synthesis for Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
The following guide details the reproducible synthesis of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate , focusing on the critical challenge of chemoselectivity .
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Focus: Chemoselective Hydrazinolysis & Process Optimization
Executive Summary: The Selectivity Challenge
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS: 847468-43-3) is a bifunctional linker used in drug discovery, particularly for coupling aromatic benzoate pharmacophores with hydrazine-reactive electrophiles.
The synthesis presents a classic chemoselectivity dilemma : the molecule contains two ester moieties with distinct reactivities:
-
Aromatic Ester (Benzoate): Electronically stabilized by the benzene ring (lower electrophilicity).
-
Aliphatic Ester (Acetate side chain): Isolated carbonyl (higher electrophilicity).
The Reproducibility Gap: Standard protocols often prescribe "refluxing in hydrazine hydrate," a method that fails for this substrate. Under vigorous conditions, hydrazine attacks both esters, leading to the formation of the bis-hydrazide impurity (4-(2-hydrazino-2-oxoethoxy)benzohydrazide) and loss of the propyl group. This guide compares the flawed "Traditional Reflux" approach against a "Kinetically Controlled" protocol that guarantees batch-to-batch consistency.
Comparative Analysis: Process Performance
The following table summarizes the performance metrics of the two synthetic strategies.
| Feature | Method A: Traditional Reflux (High Risk) | Method B: Kinetically Controlled (Recommended) |
| Reaction Condition | Ethanol, Reflux ( | Ethanol, |
| Stoichiometry | Excess Hydrazine ( | Controlled Hydrazine ( |
| Chemoselectivity | Poor. Attacks both aliphatic & aromatic esters. | Excellent. Targets only aliphatic ester. |
| Major Impurity | Bis-hydrazide (Double addition) | Unreacted starting material (easily recycled) |
| Yield | ||
| Scalability | Low (exotherms, purification bottlenecks) | High (filtration-based workup) |
Mechanistic Visualization (Graphviz)
The diagram below illustrates the reaction pathways. Path A (Red) represents the over-reaction seen in Method A. Path B (Green) represents the selective pathway utilized in Method B.
Caption: Path B (Green) exploits the higher electrophilicity of the aliphatic ester to achieve selectivity. Path A (Red) occurs when thermal energy overcomes the activation barrier of the aromatic ester.
Optimized Experimental Protocol (Method B)
This protocol ensures the selective conversion of the aliphatic ester while preserving the propyl benzoate moiety.
Phase 1: Precursor Synthesis (Etherification)
Before hydrazinolysis, the diester intermediate must be synthesized.
-
Reagents: Propyl 4-hydroxybenzoate (1.0 eq), Ethyl chloroacetate (1.2 eq), Anhydrous
(2.0 eq). -
Solvent: Acetone (Reagent Grade). Note: Do not use ethanol here to prevent transesterification of the propyl group.
-
Procedure: Reflux for 6-8 hours. Filter inorganic salts while hot. Evaporate solvent.[1][2]
-
Validation: Check TLC (Hexane:EtOAc 7:3). Product (
) should be distinct from starting phenol ( ).
Phase 2: Selective Hydrazinolysis (The Critical Step)
Target: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate[3]
Reagents:
-
Precursor (from Phase 1): 10.0 mmol (
) -
Hydrazine Hydrate (
or ): 11.0 mmol ( ) -
Absolute Ethanol:
Step-by-Step Workflow:
-
Dissolution: Dissolve the precursor in absolute ethanol in a round-bottom flask.
-
Cryogenic Setup: Cool the solution to
using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium. -
Controlled Addition: Add Hydrazine Hydrate dropwise over 15 minutes. Crucial: Rapid addition causes local heating and loss of selectivity.
-
Reaction:
-
Maintain at
for 30 minutes. -
Allow to warm naturally to Room Temperature (
) . -
Stir for 2–3 hours. DO NOT REFLUX.
-
-
Monitoring: Monitor by TLC (Chloroform:Methanol 9:1). The aliphatic ester converts to the hydrazide (lower
) rapidly. The aromatic propyl ester remains intact at this temperature. -
Workup (Precipitation):
-
The product often precipitates as a white solid directly from the reaction mixture.
-
If no precipitate forms, concentrate the ethanol to 1/3 volume and cool to
. -
Filter the solid and wash with cold ethanol (
) to remove unreacted hydrazine.
-
-
Drying: Vacuum dry at
.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Product is a mixture of two solids | Bis-hydrazide formation (Over-reaction). | Reduce temperature to |
| Low Yield / Oily Product | Incomplete precipitation.[1] | Add diethyl ether or hexane to the concentrated ethanolic solution to induce crystallization. |
| NMR shows missing Propyl group | Transesterification or hydrolysis. | Ensure solvent is Absolute Ethanol (dry). Avoid Methanol, which may swap with the propyl group. |
| Melting Point Depression | Trapped Hydrazine. | Wash filter cake thoroughly with cold water followed by cold ethanol. |
Analytical Checkpoints:
-
-NMR (DMSO-
): Look for the propyl triplet ( ppm) and multiplet ( ppm) to confirm the benzoate ester is intact. Confirm the hydrazide signal ( ) at ppm (broad singlet) and ppm (amide NH). -
IR Spectroscopy: Distinct carbonyl stretches: Ester (
) and Amide I ( ).
References
-
Ghoneim, A. A., & Mohamed, S. A. (2013).[4] Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives. Oriental Journal of Chemistry, 29(2), 525-531.[4] (Demonstrates general reactivity of phenoxy-acetic esters with hydrazine). Retrieved from [Link]
-
LibreTexts. (2022). Reactivity of Esters: Nucleophilic Acyl Substitution. (Theoretical grounding for aliphatic vs. aromatic ester electrophilicity). Retrieved from [Link]
Sources
Orthogonal methods for confirming the identity of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Executive Summary
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (approximate MW: 252.27 g/mol ) is a critical bifunctional intermediate. It combines a lipophilic propyl benzoate moiety—common in paraben chemistry—with a reactive hydrazide linker (
Confirming its identity requires a rigorous orthogonal approach because single-method analysis is prone to "isobaric" and "structural" mimicry. For instance, mass spectrometry alone cannot distinguish between the target hydrazide and potential isomeric rearrangement products, while IR lacks the resolution to differentiate the propyl ester from ethyl/butyl analogs.
This guide details a multi-tiered analytical protocol (NMR, HPLC-MS, FTIR) to establish the identity and purity of this compound with high confidence.
Structural Analysis & Chemical Logic
Before defining the protocols, we must understand the molecule's connectivity to predict its spectral fingerprint.
-
Core Scaffold: Propyl 4-hydroxybenzoate (Propylparaben).
-
Modification: O-alkylation at the 4-position with an acetylhydrazide group.
-
Critical Vulnerabilities:
-
Ester Exchange: If synthesized in ethanol/methanol, the propyl group may transesterify to ethyl/methyl.
-
Hydrazide Degradation: The terminal hydrazine is susceptible to oxidation or condensation with adventitious aldehydes.
-
Synthesis & Impurity Map
The following diagram outlines the likely synthesis pathway and the critical impurities that must be detected.
Figure 1: Synthesis pathway highlighting the origin of critical impurities (Acid and Azine) that orthogonal methods must detect.
Primary Method: Nuclear Magnetic Resonance (NMR)
Role: Definitive Structural Elucidation. NMR is the only method capable of simultaneously confirming the propyl chain length (distinguishing it from ethyl/methyl analogs) and the integrity of the hydrazide linker.
Protocol: 1H NMR (400 MHz, DMSO-d6)
Why DMSO-d6? Chloroform-d often fails to resolve the broad amide/hydrazide protons due to exchange rates. DMSO-d6 stabilizes these protons via hydrogen bonding, making them sharp and integrating correctly.
Expected Chemical Shifts & Assignments:
| Moiety | Proton Type | Approx.[1][2][3][4] Shift ( | Multiplicity | Integration | Diagnostic Value |
| Hydrazide | 9.30 - 9.50 | Singlet (br) | 1H | Confirms amide bond formation. | |
| Hydrazide | 4.30 - 4.50 | Singlet (br) | 2H | Disappears with | |
| Aromatic | Ar- | 7.90 - 8.00 | Doublet ( | 2H | Part of AA'BB' system.[5] |
| Aromatic | Ar- | 7.00 - 7.10 | Doublet ( | 2H | Part of AA'BB' system. |
| Linker | 4.55 - 4.65 | Singlet | 2H | Critical: Distinguishes from simple paraben. | |
| Propyl | 4.15 - 4.25 | Triplet | 2H | Identity Check: Ethyl would be quartet. | |
| Propyl | 1.65 - 1.75 | Multiplet (Sextet) | 2H | Confirms propyl chain length. | |
| Propyl | 0.95 - 1.05 | Triplet | 3H | Terminal methyl. |
Acceptance Criteria:
-
Presence of the propyl sextet at ~1.7 ppm (Crucial for distinguishing from Ethyl ester).
-
Integration ratio of Aromatic : Linker : Propyl (
) must be 2:1:1.
Secondary Method: High-Resolution Mass Spectrometry (HRMS)
Role: Molecular Formula Confirmation & Impurity Profiling. While NMR confirms the skeleton, MS confirms the elemental composition and detects trace impurities that might overlap in NMR.
Protocol: LC-ESI-MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
Target Mass Specifications:
-
Molecular Formula:
-
Exact Mass: 252.1110 Da
-
Observed Ion
: 253.1183 ( ppm)
Fragmentation Logic (MS/MS): In MS/MS (collision-induced dissociation), look for these characteristic losses:
-
Loss of Hydrazine (
): Transition . -
Loss of Propyl Group (
): Transition (or subsequent loss from the ester). -
Acylium Ion Formation: Cleavage at the ether linkage.
Tertiary Method: Fourier Transform Infrared Spectroscopy (FTIR)
Role: Functional Group Fingerprinting (Solid State). FTIR is the fastest way to confirm the presence of the hydrazide carbonyl versus the ester carbonyl.
Protocol: ATR-FTIR (Attenuated Total Reflectance)
-
Sample Prep: Neat solid on Diamond/ZnSe crystal.
-
Resolution: 4 cm
.
Diagnostic Bands:
| Wavenumber ( | Vibration Mode | Interpretation |
| 3300 - 3350 | Doublet often seen for primary amines ( | |
| 3200 | Amide | |
| 1715 - 1725 | Strong band.[3] Corresponds to the benzoate ester. | |
| 1660 - 1690 | Critical: Distinct from ester. Corresponds to hydrazide. | |
| 1270 | Aromatic ether stretch.[6] |
Differentiation: If the spectrum shows only one carbonyl band at ~1740 cm
Comparative Analysis & Workflow
The following table compares the strengths and weaknesses of each method, justifying the need for an orthogonal approach.
Method Comparison Guide
| Feature | 1H NMR | LC-MS (HRMS) | FTIR | HPLC-UV |
| Specificity | High (Structural proof) | High (Formula proof) | Medium (Functional group) | Medium (Retention time) |
| Sensitivity | Low (Needs ~5-10 mg) | Very High (ng levels) | Medium | High |
| Key Blindspot | Trace inorganic salts; low sensitivity for <1% organic impurities. | Isomers (e.g., propyl vs isopropyl) often have identical mass. | Homologs (Ethyl vs Propyl) look nearly identical. | Requires reference standard for absolute ID. |
| Primary Use | Identity (Gold Standard) | Confirmation & Purity | Quick Check | Quantification |
Recommended Release Workflow
Do not perform these tests randomly. Follow this logic gate to save time and resources.
Figure 2: Logical analytical workflow. FTIR serves as a rapid "Go/No-Go" gate before investing in expensive NMR/MS time.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General authority on NMR/IR interpretation of carbonyls).
- U.S. Pharmacopeia (USP). General Chapter <197> Spectrophotometric Identification Tests. (Standard for IR methodology).
- U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
PubChem Compound Summary. (For general physical property estimation of benzoate hydrazides).
-
European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures.
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- 6. rsc.org [rsc.org]
Evaluating the specificity of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate in biological assays
Executive Summary & Mechanistic Rationale
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (hereafter referred to as PHOB ) represents a specific subclass of aromatic hydrazides designed for the inhibition of heme peroxidases, specifically Myeloperoxidase (MPO) .
While standard reference compounds like 4-Aminobenzoic Acid Hydrazide (ABAH) are effective in vitro, they often suffer from poor cellular permeability due to high polarity. PHOB incorporates a propyl ester tail and a glycolic linker, enhancing lipophilicity for intracellular access while maintaining the hydrazide "warhead" required for suicide inhibition.
The Pharmacological Challenge
The primary challenge in validating PHOB is distinguishing true enzymatic inhibition from chemical interference . Hydrazides are highly nucleophilic; they can react non-enzymatically with carbonyl-containing metabolites (aldehydes/ketones) or assay reagents, leading to false positives.
This guide outlines a rigorous, self-validating screening cascade to confirm PHOB specificity for MPO over related peroxidases (LPO, TPO) and to rule out chemical scavenging artifacts.
Comparative Landscape: PHOB vs. Industry Standards
The following table contrasts PHOB with established MPO inhibitors to guide experimental design.
| Feature | PHOB (Candidate) | ABAH (Standard) | Verdiperstat (Clinical) | SHA (Reversible) |
| Mechanism | Irreversible (Suicide Substrate) | Irreversible (Suicide Substrate) | Irreversible (Thioxanthine) | Reversible (Competitive) |
| Binding Site | Heme Porphyrin (Covalent) | Heme Porphyrin (Covalent) | Heme Channel | Heme Pocket |
| Cell Permeability | High (Propyl ester lipophilicity) | Low (Polar zwitterion) | Moderate | High |
| Specificity Risk | High (Carbonyl scavenging) | Moderate | Low | Low |
| Primary Assay Utility | Intracellular MPO (Neutrophils) | Purified Enzyme Assays | Clinical Translation | mechanistic Studies |
Mechanistic Pathway & Inhibition Logic
The specificity of PHOB relies on its conversion by MPO Compound I into a radical species that covalently modifies the heme.
Figure 1: Mechanism of Action. PHOB acts as a suicide substrate. MPO oxidizes the hydrazide to a radical, which then destroys the heme center. Specificity is determined by the rate of radical generation vs. the rate of heme destruction.
Validated Experimental Protocols
Assay 1: Enzymatic Specificity (The "Clean" System)
Objective: Determine
Protocol:
-
Buffer: 50 mM Phosphate buffer (pH 7.4) containing 140 mM NaCl. Note: Do not use buffers with aldehydes (e.g., Tris can sometimes be problematic if aged, but Phosphate is safest).
-
Enzyme Prep:
-
Human MPO (20 nM final).
-
Bovine LPO (20 nM final).
-
Porcine TPO (20 nM final).
-
-
Substrate: 50 µM Amplex Red (Resorufin precursor).
-
Inhibitor: Serially dilute PHOB (0.1 nM to 100 µM) in DMSO (Final DMSO < 1%).
-
Reaction Trigger: Add
(10 µM final). -
Readout: Fluorescence (Ex 530 nm / Em 590 nm) continuously for 5 minutes.
-
Calculation: Calculate initial velocity (
). Plot % Inhibition vs. Log[PHOB].
Acceptance Criteria:
Assay 2: Cellular Potency (The Permeability Test)
Objective: Evaluate if the propyl ester tail facilitates entry into human neutrophils (PMNs) to inhibit intraphagosomal HOCl. Why: ABAH works well on purified enzyme but poorly in cells. PHOB should outperform ABAH here.
Protocol:
-
Isolation: Isolate human PMNs from heparinized blood using density gradient centrifugation. Resuspend in HBSS buffer.
-
Seeding:
cells/mL in 96-well plates. -
Pre-incubation: Treat with PHOB or ABAH (Control) for 30 minutes at 37°C.
-
Stimulation: Add PMA (100 ng/mL) to trigger oxidative burst.
-
Detection: Add APF (Aminophenyl fluorescein) probe (5 µM). APF is specific for HOCl, unlike DCFDA.
-
Readout: Kinetic fluorescence over 60 minutes.
Data Interpretation:
-
If PHOB
(Cell) PHOB (Enzyme), permeability is high. -
If PHOB
(Cell) >> ABAH (Cell), the propyl modification is effective.
Critical Control: Ruling Out Chemical Interference
The "Carbonyl Trap" False Positive: Hydrazides react with aldehydes to form hydrazones. If your screening library or assay buffer contains carbonyls, PHOB will be consumed, or it will quench the signal chemically rather than enzymatically.
Validation Experiment: The "Pre-Incubation" Shift
-
Setup: Prepare MPO + PHOB.
-
Arm A (No Pre-incubation): Add substrate/H2O2 immediately.
-
Arm B (Pre-incubation): Incubate MPO + PHOB for 30 mins before adding substrate.
-
Result Analysis:
-
True Suicide Inhibitor: Potency increases with time (Arm B
< Arm A ) because the mechanism is time-dependent inactivation. -
Reversible/Chemical Scavenger: Potency remains constant or decreases (if the compound degrades).
-
Specificity Screening Workflow
Follow this decision tree to validate PHOB results.
Figure 2: Validation Cascade. A stepwise approach to ensure PHOB activity is biological and specific, avoiding common hydrazide artifacts.
References
-
Kettle, A. J., & Winterbourn, C. C. (1997). Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs. Biochemical Pharmacology.
-
Salema, L. C., et al. (2026/2011). Evaluation of phenyl hydrazide-based compounds as myeloperoxidase inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Tiedt, R., et al. (2020). Verdiperstat, a Brain-Penetrant Myeloperoxidase Inhibitor: Pharmacokinetics and Pharmacodynamics. Molecular Pharmacology.
-
PubChem Compound Summary. (2025). Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate (CAS 847468-43-3).[4] National Library of Medicine.
-
Huang, J., et al. (2016). A sensitive and specific fluorescent probe for imaging hypochlorous acid in live cells and zebrafish. Chemical Communications. (Reference for APF Assay).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Introduction: Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a specialized organic compound utilized in targeted research and drug development. While its unique structure is valuable for scientific inquiry, it also presents significant disposal challenges. The presence of a hydrazine moiety, a class of compounds known for its reactivity and toxicity, necessitates a rigorous and compliant disposal protocol. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this chemical, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is not merely a matter of best practice but a legal and ethical obligation under federal and local regulations.
Section 1: Hazard Identification and Risk Assessment
The primary driver for the stringent disposal protocols for propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is its chemical structure, specifically the hydrazine derivative component. Hydrazine and its organic derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA) due to their inherent risks.[1]
Core Hazards:
-
Toxicity: Hydrazine-containing compounds are acutely toxic if inhaled, ingested, or absorbed through the skin.[2][3] They are also suspected carcinogens and reproductive toxins.[2] The Occupational Safety and Health Administration (OSHA) sets strict Permissible Exposure Limits (PELs) for hydrazine compounds to minimize worker risk.[4]
-
Reactivity: Hydrazines are powerful reducing agents and can react violently with oxidizing agents, acids, and certain metal compounds.[3][5] Improper segregation of this waste stream can lead to dangerous chemical reactions.
-
Environmental Hazard: This compound is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[3][6] Therefore, it must be prevented from entering sewer systems or waterways.[4][7]
The benzoate portion of the molecule, while less acutely hazardous, contributes to the overall chemical profile and must be managed as part of the hazardous waste stream.
Hazard Summary Table
| Hazard Category | Description | Primary Regulatory Body | Key Management Principle |
| Health Hazards | Acutely Toxic (all routes), Suspected Carcinogen, Corrosive, Skin/Eye Irritant.[2][3][5] | OSHA | Minimize exposure through engineering controls and appropriate Personal Protective Equipment (PPE).[8][9] |
| Reactivity Hazards | Powerful reducing agent. Avoid contact with oxidizers, strong acids, and metals.[5] | EPA / DOT | Strict segregation from incompatible waste streams. Store in a designated, controlled area.[10] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[3][6] | EPA | Do not discharge to drains or the environment. All waste must be contained and treated as hazardous.[4][7] |
| Waste Classification | Hazardous Waste (due to toxicity and reactivity). | EPA (RCRA) | Must be managed according to the Resource Conservation and Recovery Act (RCRA) guidelines.[1][11] |
Section 2: Core Disposal Protocol: Waste Stream Management
The safest and most compliant method for disposing of propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is through a licensed hazardous waste disposal contractor. On-site treatment is a complex alternative that should only be considered under specific circumstances (see Section 3).
Step 1: Waste Characterization and Segregation
-
Declaration: All unwanted propyl 4-(2-hydrazino-2-oxoethoxy)benzoate, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weigh boats, silica gel), must be declared as hazardous waste at the point of generation.[12]
-
Segregation: Immediately segregate this waste into a dedicated container. Do not mix it with other waste streams, especially oxidizing agents, acids, or halogenated solvents, to prevent dangerous reactions.[13]
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bottle with a screw-top cap). Ensure the container is in good condition and free from contamination.
-
Labeling: The container must be clearly and accurately labeled. The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[10][11][12]
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store it in a cool, dry, well-ventilated area away from heat or ignition sources.[13] It is best practice to use secondary containment (e.g., a chemical-resistant tray) to manage potential leaks.
-
Volume Limits: An SAA may hold a maximum of 55 gallons of hazardous waste, although institutional policies often set lower limits for individual laboratories.[10][11]
Step 4: Arranging for Final Disposal
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[14][15]
-
Documentation: Ensure all required paperwork, such as waste profiles and transportation manifests, is completed in coordination with your EHS department and the contractor.[14] This creates a cradle-to-grave record of the waste, as required by the EPA.
Section 3: On-Site Chemical Neutralization (Dilute Aqueous Waste Only)
WARNING: This procedure is intended only for dilute aqueous solutions (<5%) of propyl 4-(2-hydrazino-2-oxoethoxy)benzoate and should only be performed by trained personnel in a certified chemical fume hood with appropriate PPE. It is not suitable for concentrated waste or solid materials. Always consult your institution's EHS department before attempting any on-site waste treatment.
The scientific principle behind this protocol is the oxidation of the hazardous hydrazine moiety into less harmful byproducts, such as nitrogen gas and water.
Protocol: Oxidation with Hydrogen Peroxide
-
Preparation: In a certified chemical fume hood, place a suitably large beaker containing the dilute hydrazine waste solution on a magnetic stir plate. Add a stir bar. Begin gentle stirring.
-
Dilution: Ensure the concentration of the hydrazine compound is below 5%. If necessary, dilute with cold water.
-
Cooling: Place the beaker in an ice bath to dissipate heat generated during the exothermic reaction.
-
Neutralization: Slowly add 5-10% hydrogen peroxide (H₂O₂) solution dropwise to the stirring hydrazine solution. A common recommendation is to use a 2:1 molar ratio of H₂O₂ to hydrazine.[4]
-
Monitoring: Monitor the reaction for signs of gas evolution (N₂) and temperature increase. Maintain the temperature below 40°C. If the reaction becomes too vigorous, stop the addition of peroxide immediately.
-
Completion: Continue stirring for at least 2 hours after the final addition of hydrogen peroxide to ensure the reaction is complete.
-
Verification: Use hydrazine test strips to confirm the absence of the analyte in the solution. The concentration should be below the detection limit of the strips.
-
Final Disposal: Once destruction is verified, neutralize the solution to a pH between 6 and 8 using a suitable acid or base. This final solution can typically be disposed of down the drain with copious amounts of water, but only if permitted by local and institutional regulations.
Section 4: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of propyl 4-(2-hydrazino-2-oxoethoxy)benzoate waste.
Caption: Decision workflow for the disposal of propyl 4-(2-hydrazino-2-oxoethoxy)benzoate.
Section 5: Emergency Procedures
All personnel must be familiar with emergency procedures before handling this compound. An emergency response plan should be readily available.[9]
-
Spill Response:
-
Small Spill: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[3] Scoop the material into a labeled hazardous waste container. Clean the area with soap and water.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS emergency line. Prevent the spill from entering drains.[3] Await response from trained emergency personnel.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
Voelker, T. (2019, June 15). Laboratory Waste Management: The New Regulations. Pharmacy Purchasing & Products. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Environmental Marketing Services. (2024, January 2). Laboratory Chemical Disposal. Retrieved from [Link]
-
University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]
-
SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
-
Li, H., et al. (2013, May 7). Sustainable Recycling of Benzoic Acid Production Waste. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Sustainable Recycling of Benzoic Acid Production Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
Al-dhawi, B. N. S., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry. PMC. Retrieved from [Link]
-
Durham Tech. (2014, September 11). Safety Data Sheet - Hydrazine (hydrate). Retrieved from [Link]
-
INCHEM. (n.d.). Benzoic Acid and Sodium Benzoate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Propyl-4-hydroxybenzoate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]
Sources
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Personal protective equipment for handling Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Executive Summary & Risk Assessment
Compound Classification: Functionalized Benzoate Hydrazide. Primary Hazard Moiety: Acyl Hydrazide ($ -C(=O)NHNH_2 $).
As researchers, we often treat catalog intermediates as benign powders. However, Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate contains a reactive hydrazide motif. While more stable than anhydrous hydrazine, hydrazides are potent nucleophiles capable of derivatizing skin proteins, leading to severe allergic contact dermatitis (sensitization) and potential genotoxicity [1].
This guide mandates a "Zero-Contact" protocol.[1] We do not rely on PPE as a primary control; we rely on engineering controls (fume hoods), using PPE only as a redundant fail-safe against containment breach.
PPE Selection Matrix: The Barrier Strategy
Standard laboratory PPE is insufficient for hydrazine derivatives due to their variable permeation rates through thin nitrile. You must implement a Multi-Layer Barrier System .
| Protection Zone | Standard Requirement | Enhanced Requirement (Solvent/Scale-up) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer, 4 mil inner).Protocol: Change outer glove immediately upon splash or every 2 hours. | Laminate Film (Silver Shield) liners under Nitrile. | Hydrazines can permeate nitrile. Double gloving increases breakthrough time by creating a tortuous path and an air gap [2]. |
| Respiratory | Fume Hood Only. Sash height < 18 inches. Face velocity 80-100 fpm. | P100/OV Respirator (Only if hood failure or spill outside hood). | Inhalation of hydrazide dusts triggers respiratory sensitization. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Face Shield + Goggles. | Safety glasses allow side-entry of airborne dusts. Hydrazines are severe eye irritants.[2][3][4][5][6] |
| Dermal/Body | Lab Coat (Buttoned, cotton/poly blend). | Tyvek® Sleeves or Apron. | Protects wrist gap between glove and coat. Prevents clothing contamination which holds chemical against skin.[1][7] |
Operational Workflow: Handling & Synthesis
This protocol utilizes a "Static-Control" methodology to prevent dust dispersion.
Phase A: Preparation (Pre-Work)
-
Airflow Verification: Confirm fume hood face velocity is within operational limits (0.4–0.5 m/s).
-
Static Mitigation: Hydrazide powders are often electrostatic. Place an ionizing fan in the hood or wipe tools with anti-static wipes.
-
Staging: Place a "Working Tray" (spill containment) inside the hood. All weighing and manipulation occur inside this tray.
Phase B: Weighing & Transfer
Objective: Prevent dust aerosolization.[2][5]
-
Don PPE: Put on inner nitrile gloves, Tyvek sleeves, and outer nitrile gloves. Ensure an overlap at the wrist.
-
Tare: Tare the vial before opening the stock container.
-
Transfer: Use a disposable spatula. Do not pour; transfer small amounts to avoid "dust clouds."
-
Seal: Wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping to prevent hydrazide crust formation (which can grind and aerosolize upon next opening).
Phase C: Reaction & Cleanup
-
Solvent Choice: If dissolving, add solvent slowly. Note that hydrazides are nucleophilic; avoid ketones (acetone) as solvents unless forming a hydrazone is the intended reaction (Acetone will react with this compound).
-
Decontamination:
-
Do NOT use Bleach (Hypochlorite) blindly. While bleach oxidizes hydrazines, the reaction can be exothermic and generate toxic chloramines or nitrogen gas [3].
-
Recommended Decon: Wipe surfaces with 5% aqueous citric acid (protonates the hydrazine, reducing volatility and reactivity) followed by soap and water.
-
Emergency Response & Waste Disposal
Accidental Release (Spill)[7]
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/citric acid), then scoop into a bag.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (reaction risk).
Waste Segregation (CRITICAL)
Hydrazides are reducing agents.[8]
-
Stream A: Halogenated/Non-halogenated organics (Standard).
-
Stream B: DO NOT MIX WITH OXIDIZERS (Peroxides, Nitric Acid, Permanganates). Mixing Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate with oxidizers can cause immediate fire or explosion [4].
Visualizing the Safety Logic
The following diagram illustrates the decision-making hierarchy for handling this compound.
Figure 1: Operational safety workflow emphasizing engineering controls and waste segregation logic.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. (Functional group hazard data). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
